Product packaging for C.I. Disperse Blue 35(Cat. No.:CAS No. 12222-78-5)

C.I. Disperse Blue 35

Cat. No.: B083241
CAS No.: 12222-78-5
M. Wt: 362.3 g/mol
InChI Key: OXLITIGRBOEDEZ-UHFFFAOYSA-N
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Description

C.I. Disperse Blue 35, also known as this compound, is a useful research compound. Its molecular formula is C20H14N2O5 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N2O5 B083241 C.I. Disperse Blue 35 CAS No. 12222-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c21-11-5-6-12(24)15-14(11)19(26)16-13(25)7-10(18(22)17(16)20(15)27)8-1-3-9(23)4-2-8/h1-7,23-25H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLITIGRBOEDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073394
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Molecular Weight

362.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13716-91-1, 12222-75-2, 12222-78-5, 31529-83-6
Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)-9,10-anthracenedione
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Record name Disperse Blue 35
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Record name 1,5-Diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone
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Record name 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy(4-hydroxyphenyl)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to C.I. Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 35 is a synthetic organic compound belonging to the anthraquinone class of disperse dyes.[1][2][3] It is primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester, due to its vibrant blue coloration and good fastness properties.[2][4] The dye is characterized by its low solubility in water and is applied from a fine aqueous dispersion.[2] Beyond its industrial application in textiles, this compound has been investigated for its potential use as a biomarker for staining lysosomes in cell studies and for its antimicrobial properties.[4] However, it is also recognized as a contact allergen, and its use in applications such as tattoo inks and permanent makeup has been restricted in some regions.[1][5][6]

Chemical Structure and Properties

The chemical structure of this compound is based on an anthraquinone core. Its formal IUPAC name is 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione.[2][4][6][7][8][] It is important to note that commercial this compound often exists as a technical mixture. This mixture primarily contains methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][4][10]

Physicochemical and Identification Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
IUPAC Name 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione[2][4][7][8][]
Molecular Formula C₂₀H₁₄N₂O₅[2][4][6][7][]
Molecular Weight 362.34 g/mol [][11]
CAS Number 12222-75-2 (primary), 13716-91-1, 12222-78-5, 31529-83-6[1][2][3][4][5][6][7][8][10][11][12][13]
Appearance Dark brown powder[1]
Density 1.616 g/cm³[]
Solubility Low water solubility.[2] Slightly soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1]
XLogP3-AA 3.2[7]
Topological Polar Surface Area 147 Ų[7]

Toxicological Profile

This compound has been evaluated for its toxicological effects, particularly concerning skin sensitization. The available data is summarized in the following table.

Toxicological EndpointResult
Acute Oral Toxicity (Rat LD50) >2000 mg/kg[5]
Skin Irritation Mild irritant[5]
Eye Irritation Mild irritant[5]
Sensitization Known to be a sensitizer, which can lead to contact allergies such as contact eczema.[1][5]

Experimental Protocols

Analysis by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a standard method for the separation and analysis of the components within technical-grade this compound.[8][13]

Objective: To separate and identify the main components and impurities in a this compound sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS-compatible methods)[13]

  • This compound standard

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration.

  • Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to control the pH.[13] The exact ratio of acetonitrile to water may vary and should be optimized for the specific separation.

  • Chromatographic Conditions:

    • Column: Standard reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and acidified water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV-Vis detector set at the wavelength of maximum absorbance for this compound.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the prepared sample and standard solutions into the HPLC system. Record the chromatograms.

  • Data Interpretation: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. The peak area can be used for quantification.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 1,5-diamino-4,8-dihydroxyanthraquinone with 4-hydroxybenzene.[2]

Objective: To synthesize this compound.

Starting Materials:

  • 1,5-diamino-4,8-dihydroxyanthraquinone

  • 4-hydroxybenzene

Procedure:

  • The synthesis generally involves the reaction between 1,5-diamino-4,8-dihydroxyanthraquinone and 4-hydroxybenzene.[2]

  • The reaction is typically carried out at an elevated temperature to facilitate the reaction.[2]

  • The reaction time can be varied to optimize the yield and purity of the final product.[2]

  • Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the this compound.[2]

Visualizations

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B D Inject Sample B->D C Prepare Mobile Phase (Acetonitrile/Water/Acid) E Separation on Reverse-Phase Column C->E D->E F UV-Vis Detection E->F G Record Chromatogram F->G H Peak Identification and Quantification G->H

Caption: Analytical workflow for this compound using HPLC.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product and Purification Reactant1 1,5-diamino-4,8- dihydroxyanthraquinone Condition1 Elevated Temperature Reactant1->Condition1 Reactant2 4-hydroxybenzene Reactant2->Condition1 Product Crude this compound Condition1->Product Purification Recrystallization or Chromatography Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis pathway for this compound.

References

An In-Depth Technical Guide to the Synthesis of C.I. Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary industrial synthesis pathway for the commercial anthraquinone dye, C.I. Disperse Blue 35. The synthesis is a multi-step process commencing with 1,8-dihydroxyanthraquinone and culminating in a technical-grade product that is a complex mixture of methylated derivatives. This guide outlines the experimental protocols for each key stage, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Core Synthesis Pathway

The predominant industrial synthesis of commercial this compound is a three-stage process starting from 1,8-dihydroxyanthraquinone. The key transformations involve nitration, followed by reduction of the nitro groups to amino groups, and finally, a controlled methylation of the resulting amino groups.

Stage 1: Nitration of 1,8-Dihydroxyanthraquinone

The initial step is the dinitration of 1,8-dihydroxyanthraquinone to yield 4,5-dinitro-1,8-dihydroxyanthraquinone. This reaction is typically carried out using a mixture of nitric and sulfuric acid.

Stage 2: Reduction of 4,5-Dinitro-1,8-dihydroxyanthraquinone

The dinitro compound is then reduced to form 1,8-diamino-4,5-dihydroxyanthraquinone. Industrial processes often employ ammonia in an organic solvent under high temperature and pressure for this reduction.

Stage 3: Methylation of 1,8-Diamino-4,5-dihydroxyanthraquinone

The final and critical step is the partial methylation of the amino groups of 1,8-diamino-4,5-dihydroxyanthraquinone. This reaction produces a mixture of non-methylated, mono-methylated, and di-methylated derivatives, which together constitute the commercial this compound.[1][2] The precise ratio of these components is crucial in determining the final shade and dyeing properties of the product.

An alternative, though less common, synthesis route involves the reaction of 1,5-diamino-4,8-dihydroxyanthraquinone with 4-hydroxybenzene.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Composition of Technical-Grade this compound

ComponentPercentage of Total Dye
4,5-diamino-1,8-dihydroxyanthraquinone62%
2,7-diamino-1,8-dihydroxyanthraquinone31%
2,5-diamino-1,8-dihydroxyanthraquinoneMinor Component
Monomethylated derivative of 4,5-DDHAQ or 2,7-DDHAQMinor Component

DDHAQ: Diamino-dihydroxyanthraquinone

Table 2: Comparison of Methylation Synthesis Methods

MetricLeuco Compound MethodAqueous Phase Method
Yield80-85%86.5%
Purity95-97%98.4%
Reaction Time1-4 hours2-4 hours
Solvent UseHigh volume (e.g., Ethanol)Low toxicity (Water)
ByproductsSodium sulfate residuesMinimal inorganic waste

Experimental Protocols

The following are detailed experimental protocols for the key stages in the synthesis of this compound.

Protocol 1: Nitration of 1,8-Dihydroxyanthraquinone

This protocol is based on a patented method for the synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone.

Materials:

  • 1,8-dihydroxyanthraquinone

  • Boric acid

  • 20% strength oleum

  • Mixed acid (33% HNO₃, 67% H₂SO₄)

  • Water

Procedure:

  • Dissolve 64 parts of 90% pure 1,8-dihydroxyanthraquinone in a solution of 32 parts of boric acid in 760 parts of 20% strength oleum at a maximum temperature of 50°C.

  • Cool the solution to 0-5°C.

  • Add 103 parts of mixed acid (33% HNO₃, 67% H₂SO₄) dropwise over the course of 3 hours, maintaining the temperature at 0-5°C with cooling.

  • Continue stirring at this temperature for an additional hour.

  • Slowly add 133 parts of water dropwise over 1.5 hours, allowing the temperature to rise to 100°C.

  • Stir the mixture at 100°C for 1 hour.

  • Cool the mixture to 20-25°C.

  • Filter the crystalline precipitate and wash with 145 parts of 88% sulfuric acid, followed by water.

  • Dry the product to obtain 4,5-dinitro-1,8-dihydroxyanthraquinone.

Protocol 2: Reduction of 1,8-Dinitroanthraquinone to 1,8-Diaminoanthraquinone

This protocol describes a general industrial method for the reduction of dinitroanthraquinones.

Materials:

  • 1,8-dinitroanthraquinone

  • Toluene

  • Liquid ammonia

Procedure:

  • Charge an autoclave with 298 g of 1,8-dinitroanthraquinone and 2 liters of toluene.

  • Add 680 g of liquid ammonia (molar ratio of 40:1 to dinitroanthraquinone).

  • Heat the autoclave to 150°C, reaching a pressure of approximately 50 atmospheres.

  • Maintain the reaction for 7 hours.

  • Cool the autoclave and vent the ammonia.

  • The product, 1,8-diaminoanthraquinone, can be isolated by filtration and purified as needed.

Protocol 3: Methylation of 1,8-Diamino-4,5-dihydroxyanthraquinone

This is a generalized protocol for the N-methylation of aminoanthraquinones, which is the final step in producing the commercial mixture of this compound.

Materials:

  • 1,8-diamino-4,5-dihydroxyanthraquinone

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Base (e.g., sodium carbonate, potassium carbonate)

  • Solvent (e.g., a high-boiling point ether or hydrocarbon)

Procedure:

  • Suspend 1,8-diamino-4,5-dihydroxyanthraquinone in a suitable high-boiling point solvent.

  • Add a base to the suspension.

  • Heat the mixture to a temperature that facilitates the reaction, typically between 100-150°C.

  • Add the methylating agent dropwise to the heated suspension. The molar ratio of the methylating agent to the diaminoanthraquinone will influence the degree of methylation.

  • Maintain the reaction at temperature for several hours, monitoring the progress by a suitable technique such as thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • The crude product can be isolated by filtration.

  • Purification can be achieved by washing with water and a suitable organic solvent to remove unreacted starting materials and byproducts.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway_Disperse_Blue_35 cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Methylation 1_8_dihydroxyanthraquinone 1,8-Dihydroxyanthraquinone 4_5_dinitro 4,5-Dinitro-1,8-dihydroxyanthraquinone 1_8_dihydroxyanthraquinone->4_5_dinitro HNO₃, H₂SO₄ 1_8_diamino 1,8-Diamino-4,5-dihydroxyanthraquinone 4_5_dinitro->1_8_diamino Reduction (e.g., NH₃) Disperse_Blue_35 This compound (Mixture of methylated derivatives) 1_8_diamino->Disperse_Blue_35 Methylating Agent (e.g., (CH₃)₂SO₄) Experimental_Workflow_Disperse_Blue_35 cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification and Analysis cluster_final Final Product start_materials Prepare Starting Materials: 1,8-Dihydroxyanthraquinone, Reagents, Solvents nitration Nitration of 1,8-Dihydroxyanthraquinone start_materials->nitration reduction Reduction of 4,5-Dinitro-1,8-dihydroxyanthraquinone nitration->reduction methylation Methylation of 1,8-Diamino-4,5-dihydroxyanthraquinone reduction->methylation isolation Isolation of Crude Product (Filtration) methylation->isolation purification Purification (Washing/Recrystallization) isolation->purification analysis Analysis (HPLC, Spectroscopy) purification->analysis final_product This compound analysis->final_product

References

An In-depth Technical Guide to the Photophysical and Photochemical Properties of C.I. Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Blue 35 is an anthraquinone-based dye widely utilized in the textile industry for its vibrant color and efficacy in dyeing synthetic fibers. Beyond its industrial application, Disperse Blue 35 exhibits significant and complex photochemical behaviors that are of great interest to researchers in photobiology, toxicology, and materials science. Upon irradiation with visible light, it acts as a potent photosensitizer, generating reactive oxygen species (ROS) through both Type I and Type II pathways. This activity is responsible for its known phototoxicity and skin-sensitizing properties, which can lead to conditions such as photocontact dermatitis. This technical guide provides a comprehensive overview of the photophysical and photochemical properties of Disperse Blue 35, detailing its chemical composition, spectral characteristics, and the mechanisms of ROS generation. Furthermore, it outlines key experimental protocols for its analysis and discusses the biological implications of its photosensitizing nature, including the potential signaling pathways involved in the cellular response to oxidative stress.

Introduction

Disperse Blue 35 is a synthetic organic dye belonging to the anthraquinone class, characterized by its low water solubility and application as a fine aqueous dispersion for dyeing polyester, nylon, and acrylic fibers.[1] While its primary role is coloristic, its molecular structure enables a rich and complex photochemistry. The technical-grade dye is not a single molecular entity but a mixture of several diaminodihydroxyanthraquinone isomers and their derivatives.[2] This compositional complexity, combined with its ability to absorb visible light, makes Disperse Blue 35 a potent photosensitizer.[3]

The study of Disperse Blue 35 is critical from multiple perspectives. For toxicologists and dermatologists, its role in inducing photocontact dermatitis is a primary concern.[4] For chemists and materials scientists, it serves as a model compound for understanding photodegradation and the mechanisms of photosensitization in anthraquinone dyes.[3][5] For drug development professionals, the principles governing its phototoxicity and interaction with biological systems can offer insights into the design and mechanisms of photosensitizing drugs used in photodynamic therapy (PDT).

This guide aims to consolidate the current knowledge on Disperse Blue 35, presenting quantitative data, detailed experimental methodologies, and visual representations of its chemical and biological pathways to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

Disperse Blue 35 is a technical mixture synthesized primarily through the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[3][5] This process results in a product containing several components, with two major isomers constituting over 90% of the mixture.[2]

Table 1: General Properties of this compound

Property Value Reference(s)
CAS Number 12222-75-2 [5][6]
Molecular Formula C₂₀H₁₄N₂O₅ [4][7]
Molecular Weight 362.34 g/mol [4][8]
Appearance Powder [8]
XLogP3 4.49 [8]

| Primary Application | Textile Dye |[1] |

Table 2: Composition of Technical Grade this compound

Component Abbreviation Percentage of Total Dye (%) Reference(s)
4,5-diamino-1,8-dihydroxyanthraquinone 4,5-DDHAQ 62 [2][4]
2,7-diamino-1,8-dihydroxyanthraquinone 2,7-DDHAQ 31 [2][4]
2,5-diamino-1,8-dihydroxyanthraquinone 2,5-DDHAQ Minor Component [2]

| Monomethylated DDHAQ derivative | - | Minor Component |[2] |

Photophysical Properties

The photophysical behavior of a dye governs its interaction with light and is the initial step in any photochemical process. The key property is its ability to absorb photons in the visible spectrum.

  • Absorption: Disperse Blue 35 exhibits a primary absorption maximum in the visible light spectrum around 624 nm.[2][4] This absorption corresponds to the energy required to promote an electron from its ground state (S₀) to an excited singlet state (S₁ or S₂). The broad absorption in the visible range is responsible for its blue color.

While detailed data on fluorescence emission and quantum yields for Disperse Blue 35 are not extensively reported in the literature, its significant photochemical activity suggests that intersystem crossing (ISC) from the excited singlet state (S₁) to a longer-lived excited triplet state (T₁) is a highly efficient process. This triplet state is the key intermediate for the photosensitization reactions described below.

Table 3: Photophysical Data for this compound

Parameter Value Reference(s)

| Absorption Maximum (λmax) | ~624 nm |[2][4] |

Photochemical Properties

Upon absorption of light and formation of the excited triplet state (³DB35*), Disperse Blue 35 can initiate chemical reactions through two primary photochemical pathways, both of which generate cytotoxic reactive oxygen species (ROS).[3][4]

  • Type I Pathway: The excited triplet state dye (³DB35*) can directly interact with a substrate molecule (e.g., a biological molecule or solvent) through hydrogen atom or electron transfer. This creates radical ions, which can subsequently react with molecular oxygen (O₂) to produce superoxide radicals (O₂•⁻).[3][4] The generation of superoxide by Disperse Blue 35 has been experimentally confirmed.[2]

  • Type II Pathway: Alternatively, the excited triplet state dye (³DB35*) can transfer its energy directly to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂), a potent oxidizing agent.[5] The different isomers within the technical mixture show varying efficiencies in generating singlet oxygen, with the main component, 4,5-DDHAQ, being the most effective producer.[2]

Photochemical Pathways cluster_0 Disperse Blue 35 (DB35) Excitation cluster_1 Photochemical Reactions DB35_S0 Ground State (S₀) DB35_S1 Excited Singlet State (S₁) DB35_S0->DB35_S1 Absorption (hν) DB35_T1 Excited Triplet State (T₁) DB35_S1->DB35_T1 Intersystem Crossing (ISC) TypeI Type I Pathway DB35_T1->TypeI e⁻/H⁺ transfer + Substrate TypeII Type II Pathway DB35_T1->TypeII Energy transfer + ³O₂ Superoxide Superoxide (O₂•⁻) TypeI->Superoxide SingletO2 Singlet Oxygen (¹O₂) TypeII->SingletO2 Experimental Workflow cluster_analysis Analysis Techniques SamplePrep Sample Preparation (Dye in appropriate solvent) Irradiation Light Irradiation (e.g., 624 nm laser/lamp) SamplePrep->Irradiation Analysis Photochemical Analysis ESR ESR Spin Trapping (for Superoxide) Irradiation->ESR Luminescence NIR Luminescence (for Singlet Oxygen) Irradiation->Luminescence UVVis UV-Vis Spectroscopy (for Degradation Kinetics) Irradiation->UVVis Data Data Processing & Interpretation ESR->Data Luminescence->Data UVVis->Data Phototoxicity Pathway Light Visible Light (Sunlight) DB35 Disperse Blue 35 (in skin) Light->DB35 excites ROS ROS Generation (¹O₂, O₂•⁻) DB35->ROS Stress Oxidative Stress ROS->Stress Damage Cellular Damage (Lipids, Proteins, DNA) Stress->Damage Signaling Activation of NF-κB & AP-1 Stress->Signaling Inflammation Pro-inflammatory Gene Expression Damage->Inflammation Signaling->Inflammation Symptoms Clinical Manifestations (Erythema, Edema) Inflammation->Symptoms

References

Solubility Profile of C.I. Disperse Blue 35: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of C.I. Disperse Blue 35 in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the precise understanding of this dye's solubility is critical.

Introduction to this compound

This compound is an anthraquinone dye known for its use in coloring synthetic fibers. Its chemical structure, characterized by a substituted anthraquinone core, dictates its solubility properties, which are of paramount importance for its application and for assessing its environmental and biological interactions. It is crucial to distinguish this compound (CAS No. 12222-75-2, Molecular Formula: C₂₀H₁₄N₂O₅) from the similarly named C.I. Solvent Blue 35 (CAS No. 17354-14-2, Molecular Formula: C₂₂H₂₆N₂O₂), as they are distinct chemical entities with different properties.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various systems. For this compound, solubility data is essential for a range of applications, from optimizing dyeing processes to conducting toxicological and environmental impact studies.

Water Solubility

This compound exhibits low solubility in water, a characteristic feature of disperse dyes. The approximate water solubility of this compound is 30 mg/L [1]. This low aqueous solubility is a key factor in its application for dyeing hydrophobic fibers.

Organic Solvent Solubility

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust and well-defined experimental protocols. The following sections detail two common methods for determining the solubility of dyes like this compound.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Detailed Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A thermostatically controlled shaker bath is recommended to maintain a constant temperature.

  • Phase Separation: The saturated solution is carefully separated from the undissolved dye. This is typically achieved by filtration through a fine-porosity filter (e.g., 0.45 µm PTFE syringe filter) to remove all solid particles. To prevent precipitation during filtration, the filtration apparatus should be maintained at the same temperature as the saturated solution.

  • Solvent Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the dye).

  • Mass Determination: The container with the dried dye residue is weighed. The mass of the dissolved dye is calculated by subtracting the initial mass of the empty container.

  • Solubility Calculation: The solubility is then calculated and expressed in grams per liter (g/L) or milligrams per liter (mg/L).

UV-Vis Spectrophotometric Method

The UV-Vis spectrophotometric method is an indirect but sensitive technique for determining the concentration of a colored compound in a solution. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Detailed Methodology:

  • Determination of Maximum Absorbance (λmax): A dilute solution of this compound in the chosen solvent is prepared, and its UV-Vis absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the selected solvent.

  • Calibration Curve Construction: The absorbance of each standard solution is measured at the predetermined λmax using a UV-Vis spectrophotometer. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. The resulting graph should be a straight line passing through the origin, and its equation (y = mx + c) is determined.

  • Preparation of Saturated Solution: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

  • Dilution of Saturated Solution: After filtration, a precise volume of the clear, saturated filtrate is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted saturated solution is measured at λmax.

  • Concentration Calculation: The concentration of the diluted solution is determined using the equation of the calibration curve. The concentration of the original saturated solution is then calculated by multiplying the result by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_separation Phase Separation cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method Start Start Add_Excess_Dye Add excess this compound to solvent Start->Add_Excess_Dye Equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) Add_Excess_Dye->Equilibrate Filter Filter to remove undissolved dye Equilibrate->Filter Evaporate Evaporate solvent from a known volume of filtrate Filter->Evaporate Dilute Dilute a known volume of filtrate Filter->Dilute Weigh_Residue Weigh the dried dye residue Evaporate->Weigh_Residue Calculate_Solubility_G Calculate Solubility Weigh_Residue->Calculate_Solubility_G Measure_Absorbance Measure absorbance at λmax Dilute->Measure_Absorbance Calculate_Concentration Calculate concentration using calibration curve Measure_Absorbance->Calculate_Concentration Calculate_Solubility_S Calculate Solubility Calculate_Concentration->Calculate_Solubility_S

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides a foundation for understanding and determining the solubility of this compound. For precise applications, it is recommended that researchers perform their own solubility determinations using the detailed protocols provided.

References

An In-depth Technical Guide to the Physicochemical Data of CAS Number 12222-75-2 (C.I. Disperse Blue 35)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical data for the compound identified by CAS number 12222-75-2, commonly known as C.I. Disperse Blue 35. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information.

Disclaimer: It is important to note that the technical-grade this compound is often a complex mixture of non-methylated, mono-methylated, and dimethylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1] As a result, the physicochemical data presented may represent the primary component or an average of the mixture.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C₂₀H₁₄N₂O₅[1][2][][4]
Molecular Weight 362.34 g/mol [1][2][][5][6]
Appearance Powder[5]
Boiling Point 758.9 °C at 760 mmHg[2][5][7]
Density 1.616 g/cm³[2]
Flash Point 412.8 °C[2][7]

Table 2: Identifiers and Descriptors

IdentifierValueSource
CAS Number 12222-75-2[2][5][7][8][9][10]
InChI Key OXLITIGRBOEDEZ-UHFFFAOYSA-N[2]
Synonyms Samaron Blue TR, Navilene Navy BT, Dispersol Navy[5]

Experimental Protocols

1. Synthesis and Purification: The synthesis of this compound typically starts with the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][2] The reaction conditions, such as temperature, pH, and reactant ratios, are critical in determining the final composition of the product mixture.[2] Purification of the components is often achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

2. Analytical Characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis detector is a standard method for the separation and quantification of the different components in technical-grade Disperse Blue 35.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to identify the functional groups present in the molecule, such as hydroxyl and amino groups.[2]

  • Solid-Phase Extraction (SPE): For analyzing environmental samples with low concentrations of the dye, SPE is used as a pre-concentration step to enhance detection limits.[2]

Mandatory Visualizations

Diagram 1: General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix.

Analytical Workflow for this compound Sample Sample Collection (e.g., textile, wastewater) Extraction Extraction / Pre-concentration (e.g., Solid-Phase Extraction) Sample->Extraction Preparation Analysis Instrumental Analysis Extraction->Analysis HPLC HPLC Separation Analysis->HPLC Detection UV-Vis / MS Detection Analysis->Detection HPLC->Detection Separated Components Data Data Processing and Quantification Detection->Data Report Final Report Data->Report

A general workflow for the analysis of this compound.

Diagram 2: Potential Biological Signaling Pathway

Some studies suggest that Disperse Blue 35 may possess anti-cancer and anti-inflammatory properties, potentially through the modulation of cellular signaling pathways.[] The diagram below represents a hypothetical signaling cascade that could be influenced by this compound.

Hypothetical Signaling Pathway for this compound DB35 This compound Receptor Cell Surface Receptor DB35->Receptor Binds to Kinase Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase Activates/Inhibits TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) Kinase->TranscriptionFactor Regulates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Controls CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammation) GeneExpression->CellularResponse

A hypothetical signaling pathway potentially modulated by this compound.

References

Disperse Blue 35 as a model compound in dye chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of a Model Anthraquinone Dye for Advanced Chemical and Pharmaceutical Research

Disperse Blue 35, a member of the anthraquinone dye class, serves as a crucial model compound in the field of dye chemistry. Its intricate composition, primarily a mixture of N-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone, presents both a challenge and an opportunity for researchers. This technical guide provides a comprehensive overview of Disperse Blue 35, detailing its physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its utility as a model for studying dye-fiber interactions and related chemical processes.

Core Physicochemical and Fastness Properties

Disperse Blue 35 is characterized by its deep blue hue and its application in dyeing hydrophobic fibers, particularly polyester. Its properties are a direct result of its anthraquinone structure and the degree of methylation of its amino groups.

Physicochemical Data
PropertyValue
Chemical Formula C₂₀H₁₄N₂O₅ (for the non-methylated parent compound)
Molecular Weight 362.34 g/mol (for the non-methylated parent compound)
Boiling Point 758.9 ± 60.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 412.8 ± 32.9 °C[1]
Appearance Dark blue powder
Fastness Properties on Polyester

The performance of a dye is critically assessed by its fastness properties, which indicate its resistance to various environmental factors.

Fastness PropertyISO StandardRating (Scale 1-5, unless specified)
Light Fastness ISO 105-B026 (on Blue Wool Scale 1-8)[2]
Washing Fastness (Change) ISO 105-C064-5[2]
Washing Fastness (Staining) ISO 105-C063-4[2]
Perspiration Fastness (Change) ISO 105-E045[2]
Perspiration Fastness (Staining) ISO 105-E044-5[2]
Ironing Fastness (Change) ISO 105-X114-5
Sublimation Fastness ISO 105-P01Moderate to Good (Specific rating varies with temperature)

Synthesis and Chemical Structure

The synthesis of Disperse Blue 35 is a multi-step process, with the core reaction being the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone. The reaction conditions, such as temperature, pH, and reaction time, are meticulously controlled to achieve the desired ratio of non-methylated, mono-methylated, and di-methylated products, which in turn determines the final shade and properties of the dye.[2] Higher temperatures, for instance, tend to favor a greater degree of dimethylation.[2]

Core structures of Disperse Blue 35 components.

Experimental Protocols

Disperse Blue 35's utility as a model compound is evident in the extensive research into its synthesis and application. The following protocols are generalized from common laboratory practices for anthraquinone dyes.

Synthesis of 1,8-diamino-4,5-dihydroxyanthraquinone (Precursor)

A common route to the parent anthraquinone structure involves the reduction of the corresponding dinitro compound.

Materials:

  • 1,8-dinitro-4,5-dihydroxyanthraquinone

  • Sodium sulfide or other suitable reducing agent

  • Aqueous solvent (e.g., water or ethanol/water mixture)

  • Acid for neutralization (e.g., hydrochloric acid)

Procedure:

  • Suspend 1,8-dinitro-4,5-dihydroxyanthraquinone in an aqueous solvent.

  • Gradually add a solution of sodium sulfide while heating the mixture. The reaction is typically carried out at an elevated temperature (e.g., 80-100°C) for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and neutralize it with an acid to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water to remove any inorganic salts, and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent like nitrobenzene.

High-Temperature Dyeing of Polyester with Disperse Blue 35

This method is standard for achieving good dye penetration and fastness on polyester fibers.

Materials:

  • Polyester fabric

  • Disperse Blue 35

  • Dispersing agent

  • Wetting agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Prepare a dye bath by first making a paste of the required amount of Disperse Blue 35 with a dispersing agent and a small amount of water.[1]

  • Add this paste to the main dye bath, which contains water and a wetting agent.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3]

  • Introduce the polyester fabric into the dye bath at a temperature of approximately 60°C.[1]

  • Gradually raise the temperature of the dye bath to 130°C over a period of 30-45 minutes.[1]

  • Maintain the dyeing at 130°C for 60 minutes to allow for dye diffusion and fixation within the polyester fibers.[1]

  • After dyeing, cool the bath to about 70°C before draining.

  • Rinse the dyed fabric thoroughly with hot and then cold water.

  • Perform a reduction clearing process to remove any unfixed dye from the fiber surface. This is typically done by treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

  • Finally, rinse the fabric again and dry.

G cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Paste Formation (Dye + Dispersing Agent) B Addition to Water with Wetting Agent A->B C pH Adjustment (4.5-5.5 with Acetic Acid) B->C D Fabric Introduction (60°C) C->D E Temperature Rise to 130°C D->E F Dyeing at 130°C for 60 min E->F G Cooling and Rinsing F->G H Reduction Clearing G->H I Final Rinse and Dry H->I

High-temperature polyester dyeing workflow.

Analytical Characterization

The complex nature of commercial Disperse Blue 35 necessitates sophisticated analytical techniques for its characterization and quality control.

Chromatographic and Spectroscopic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating the different methylated components of Disperse Blue 35, as well as any impurities. Reverse-phase columns are typically employed for this purpose.

  • UV-Visible Spectroscopy: The anthraquinone core of Disperse Blue 35 results in strong absorption in the visible region of the electromagnetic spectrum, typically with a maximum absorption (λmax) around 580-600 nm. This technique is used for the quantification of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the dye molecule. Characteristic peaks for the anthraquinone structure include C=O stretching vibrations (around 1630-1670 cm⁻¹), aromatic C=C stretching, and N-H and O-H stretching vibrations from the amino and hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the individual components of Disperse Blue 35. The chemical shifts of the aromatic protons and carbons, as well as the methyl protons and carbons of the N-methyl groups, provide detailed information about the molecule's structure and the positions of methylation.

G cluster_analysis Analytical Techniques DB35 Disperse Blue 35 (Technical Mixture) HPLC HPLC (Separation of Components) DB35->HPLC Separates UV_Vis UV-Vis Spectroscopy (Quantification, λmax) HPLC->UV_Vis Quantifies FTIR FTIR Spectroscopy (Functional Groups) HPLC->FTIR Identifies NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR Characterizes

Analytical workflow for Disperse Blue 35.

Applications in Research and Development

Beyond its industrial use in textile dyeing, Disperse Blue 35 serves as an invaluable model compound for a variety of research applications:

  • Dye Chemistry and Reaction Mechanisms: Its structure allows for the study of various chemical reactions, such as oxidation, reduction, and further substitution, to understand how these modifications affect the dye's properties.

  • Dye-Fiber Interactions: The mechanism of how Disperse Blue 35 interacts with synthetic fibers is a key area of study. The dye molecules, having low water solubility, are applied in a dispersed form and penetrate the fiber structure. The phenolic and amino groups are thought to facilitate hydrogen bonding and van der Waals interactions with the polymer chains of the fibers, leading to strong adsorption and uniform coloration.

  • Analytical Method Development: The multi-component nature of technical-grade Disperse Blue 35 presents analytical challenges, making it an excellent model for developing and validating new separation and characterization techniques.

Conclusion

Disperse Blue 35 remains a significant compound in dye chemistry, not only for its commercial importance but also for its role as a model system in research. Its complex composition and well-defined chemical properties provide a rich platform for investigating fundamental principles of dyeing, developing new analytical methodologies, and exploring the synthesis of novel dye structures. This technical guide serves as a foundational resource for researchers and professionals seeking to understand and utilize Disperse Blue 35 in their scientific endeavors.

References

The Environmental Fate and Persistence of Anthraquinone Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of anthraquinone dyes. These synthetic colorants, widely used in the textile, pharmaceutical, and food industries, are of environmental concern due to their complex aromatic structure, which often leads to resistance to degradation. This document details their transformation pathways, summarizes key quantitative data on their persistence, and outlines experimental protocols for their assessment.

Introduction to Anthraquinone Dyes and Environmental Concerns

Anthraquinone dyes are characterized by a 9,10-anthraquinone core structure. Their fused aromatic rings contribute to their stability, vibrant colors, and strong affinity for various substrates, but also to their recalcitrance in the environment.[1][2] The release of these dyes into aquatic ecosystems through industrial effluents can lead to aesthetic pollution, reduced light penetration affecting photosynthesis, and potential toxic effects on aquatic organisms.[3][4] Some anthraquinone dyes and their degradation intermediates have been shown to be toxic, mutagenic, and potentially carcinogenic.[5][6] Understanding the environmental fate and persistence of these compounds is therefore crucial for assessing their environmental risk and developing effective remediation strategies.

Environmental Fate and Transformation Pathways

The environmental fate of anthraquinone dyes is governed by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Microbial activity is a primary driver of anthraquinone dye degradation in the environment. Both aerobic and anaerobic pathways have been identified, often involving a variety of bacteria and fungi.

Aerobic Biodegradation: Under aerobic conditions, microorganisms utilize oxygen to break down the complex structure of anthraquinone dyes. This process is often initiated by enzymes such as laccases and peroxidases, which can cleave the aromatic rings.[3][7] Fungi, particularly white-rot fungi like Trametes hirsuta, have shown significant efficacy in degrading anthraquinone dyes due to their extracellular ligninolytic enzymes.[3]

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms can reduce the anthraquinone core, leading to the cleavage of the chromophore and decolorization. This is often the initial step in the breakdown of these dyes in environments like sediments and anaerobic digesters.[1] A combined anaerobic-aerobic process can be particularly effective, where the initial anaerobic decolorization is followed by aerobic mineralization of the resulting aromatic amines.[1]

Key Microorganisms in Anthraquinone Dye Biodegradation:

  • Aspergillus sp. XJ-2: This fungal species has demonstrated the ability to decolorize and degrade various anthraquinone dyes, including Disperse Blue 2BLN.[8]

  • Trametes hirsuta D7: This white-rot fungus effectively degrades anthraquinone dyes like Reactive Blue 4 (RB4), Remazol Brilliant Blue R (RBBR), and Acid Blue 129.[3]

  • Enterobacter sp. F NCIM 5545: This bacterium has been shown to decolorize Reactive Blue 19 under anaerobic conditions.[1]

Below is a generalized workflow for assessing the biodegradation of anthraquinone dyes.

cluster_setup Experimental Setup cluster_monitoring Monitoring and Analysis cluster_data Data Interpretation A Prepare mineral medium with anthraquinone dye B Inoculate with microbial culture (e.g., activated sludge, specific strain) A->B C Incubate under controlled conditions (aerobic/anaerobic, temperature, pH) B->C D Collect samples at time intervals C->D E Measure dye concentration (e.g., UV-Vis spectrophotometry) D->E F Analyze for degradation products (e.g., HPLC-MS, GC-MS) D->F G Calculate degradation percentage and rate E->G H Identify degradation intermediates F->H I Propose degradation pathway H->I

Figure 1: Generalized workflow for a biodegradation assessment of anthraquinone dyes.
Photodegradation

Anthraquinone dyes can be degraded by sunlight in a process known as photodegradation. The rate and extent of photodegradation depend on factors such as the chemical structure of the dye, the intensity of light, and the presence of other substances in the water that can act as photosensitizers or quenchers.[9] The process can occur through direct photolysis, where the dye molecule directly absorbs light energy, or indirect photolysis, involving reactive oxygen species (ROS) generated by other light-absorbing molecules.

A generalized signaling pathway for photocatalytic degradation is depicted below.

Light Light (hν) Semiconductor Semiconductor (e.g., TiO2) Light->Semiconductor e e- (conduction band) Semiconductor->e h h+ (valence band) Semiconductor->h O2 O2 e->O2 H2O H2O h->H2O OH_neg OH- h->OH_neg O2_rad •O2- O2->O2_rad OH_rad •OH H2O->OH_rad OH_neg->OH_rad Dye Anthraquinone Dye O2_rad->Dye OH_rad->Dye Degradation_Products Degradation Products Dye->Degradation_Products Oxidation

Figure 2: Simplified signaling pathway for the photocatalytic degradation of anthraquinone dyes.
Hydrolysis

Reactive anthraquinone dyes are designed to form covalent bonds with fibers, often under alkaline conditions. In the aqueous environment, these reactive groups can also react with water in a process called hydrolysis.[10] This leads to the formation of a hydrolyzed, less reactive form of the dye that has a lower affinity for fibers and is more mobile in the environment. The rate of hydrolysis is significantly influenced by pH and temperature.[10][11]

Quantitative Data on Persistence and Ecotoxicity

The persistence and ecotoxicity of anthraquinone dyes are key parameters in their environmental risk assessment. The following tables summarize available quantitative data from various studies.

Table 1: Biodegradation of Selected Anthraquinone Dyes

Dye NameMicroorganismConditionDegradation/Decolorization Efficiency (%)TimeReference
Reactive Blue 19Enterobacter sp. F NCIM 5545Anaerobic99.7-[1]
Disperse Blue 2BLNAspergillus sp. XJ-2Microaerophilic93.3120 h[8]
Reactive Blue 4Trametes hirsuta D7Aerobic90-[3]
Remazol Brilliant Blue RTrametes hirsuta D7Aerobic95-[3]
Acid Blue 129Trametes hirsuta D7Aerobic96-[3]

Table 2: Photodegradation of Selected Anthraquinone Dyes

Dye NameConditionHalf-life (t½)Quantum Yield (Φ)Reference
Disperse Orange 11253.7 nm UV, with acetone-Enhanced >10x[9]
C.I. Reactive Blue 19-ca. 46 years (at pH 7, 25°C)-[12]

Table 3: Ecotoxicity of Selected Anthraquinone Dyes

Dye NameTest OrganismEndpointValueReference
EmodinDaphnia similis48h EC50130 µg/L[13]
EmodinZebrafish (Danio rerio) embryosLC5025 µg/L[13]
Direct Black 38 (azo dye)Artemia salina48h LC5020.7 mg/L[14]
Reactive Blue 15 (phthalocyanine dye)Daphnia magna48h LC50>100 mg/L[14]
Solvent Violet 13Rat (inhalation)Predicted LC50< 2 mg/L[5]

Experimental Protocols

Standardized methods are essential for assessing the environmental fate and persistence of chemicals, including anthraquinone dyes. The following sections outline key experimental protocols based on internationally recognized guidelines.

Ready Biodegradability (OECD 301)

The OECD 301 guideline provides a set of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[15]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[15]

  • Methods:

    • 301 A (DOC Die-Away): Measures the removal of dissolved organic carbon (DOC).

    • 301 B (CO₂ Evolution Test): Quantifies the CO₂ produced.

    • 301 C (Modified MITI Test): Measures oxygen consumption.

    • 301 D (Closed Bottle Test): Measures the depletion of dissolved oxygen.[16]

    • 301 E (Modified OECD Screening Test): Measures DOC removal.

    • 301 F (Manometric Respirometry Test): Measures oxygen uptake by monitoring pressure changes.[16]

  • Procedure Outline:

    • Prepare a mineral medium containing the test substance at a known concentration.

    • Inoculate the medium with a small volume of a microbial inoculum.

    • Incubate the test vessels under specified conditions (e.g., 20-25°C, darkness).

    • At regular intervals, measure the chosen parameter (DOC, CO₂, or O₂ consumption).

    • Run parallel blanks (inoculum only) and reference controls (with a readily biodegradable substance).

  • Pass Criteria: For a substance to be considered readily biodegradable, it must achieve a degradation level of ≥70% DOC removal or ≥60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window during the 28-day test period.[15]

Acute Toxicity to Fish (OECD 203)

This guideline describes a method to determine the acute lethal toxicity of a substance to fish.[17]

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortalities are recorded, and the concentration that is lethal to 50% of the test fish (LC50) is determined.[17]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).[2][18]

  • Procedure Outline:

    • Acclimate the test fish to the test conditions.

    • Prepare a series of test solutions with different concentrations of the dye and a control group.

    • Place a specified number of fish (at least 7 per concentration) in each test vessel.[17]

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within specified limits.

    • Record the number of dead or moribund fish at 24, 48, 72, and 96 hours.[17]

    • Calculate the 96-hour LC50 value and its confidence limits using appropriate statistical methods.[2]

Acute Immobilisation Test for Daphnia sp. (OECD 202)

This test assesses the acute toxicity of a substance to daphnids.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[19]

  • Test Organism: Daphnia magna is the most commonly used species.[20]

  • Procedure Outline:

    • Culture daphnids under controlled conditions to obtain neonates of a specific age.

    • Prepare a series of test solutions and a control.

    • Introduce a set number of daphnids into each test vessel.

    • Incubate for 48 hours under controlled light and temperature conditions.

    • At 24 and 48 hours, count the number of immobilized daphnids (those unable to swim after gentle agitation).

    • Calculate the 48-hour EC50 value and its confidence limits.[19]

Bioaccumulation in Fish (OECD 305)

This guideline is used to determine the potential for a chemical to accumulate in fish from water or diet.[7]

  • Principle: The test consists of two phases: an uptake phase, where fish are exposed to the test substance, and a depuration phase, where they are transferred to a clean environment. The concentration of the substance in the fish tissue is measured over time to determine the bioconcentration factor (BCF) or biomagnification factor (BMF).[5]

  • Exposure Routes:

    • Aqueous Exposure: Fish are exposed to the dye dissolved in the water.

    • Dietary Exposure: Fish are fed with food containing the dye.

  • Procedure Outline:

    • Uptake Phase: Expose fish to a constant concentration of the anthraquinone dye for a specified period (e.g., 28 days).[5]

    • Sample fish at several time points during the uptake phase.

    • Depuration Phase: Transfer the remaining fish to a clean environment and sample them over time.

    • Analyze the fish tissue and water/food samples for the dye concentration using a suitable analytical method (e.g., HPLC-MS/MS).

    • Calculate the BCF (for aqueous exposure) or BMF (for dietary exposure) and the uptake and depuration rate constants.[5]

A workflow for a bioaccumulation study is presented below.

cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis A Expose fish to dye in water or diet B Sample fish and medium at intervals A->B C Transfer fish to clean medium B->C End of Uptake E Analyze dye concentration in fish tissue and medium B->E D Sample fish at intervals C->D D->E F Calculate BCF/BMF and kinetic parameters E->F

Figure 3: General workflow for a bioaccumulation study in fish.
Analytical Methods for Metabolite Identification

The identification of degradation products is crucial for understanding the transformation pathways and assessing the potential risks of the metabolites. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

  • Sample Preparation:

    • Collect aqueous samples from the degradation experiment.

    • Filter the samples to remove suspended solids.

    • Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

    • Elute the analytes from the SPE cartridge with a suitable solvent.

    • Evaporate the solvent and reconstitute the residue in a mobile phase compatible with the analytical system.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of a mobile phase, typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection: Operate the mass spectrometer in both positive and negative ionization modes to detect a wide range of metabolites. Use full-scan mode to identify molecular ions and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

  • GC-MS Analysis:

    • Derivatization: For non-volatile or polar metabolites, a derivatization step (e.g., silylation or methylation) may be necessary to increase their volatility and thermal stability.

    • Chromatographic Separation: Use a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. Identify compounds by comparing their mass spectra with libraries (e.g., NIST).

Conclusion

The environmental fate and persistence of anthraquinone dyes are complex, involving multiple degradation pathways that are influenced by a variety of environmental factors. While many of these dyes are recalcitrant, microbial degradation and photodegradation can lead to their transformation. However, the formation of potentially toxic intermediates necessitates a thorough assessment of their degradation pathways and the ecotoxicity of both the parent compounds and their metabolites. The standardized experimental protocols outlined in this guide provide a framework for generating the data needed for a comprehensive environmental risk assessment of anthraquinone dyes, which is essential for ensuring their safe use and disposal. Further research is needed to fill the existing data gaps, particularly concerning the degradation kinetics and pathways of a wider range of these commercially important dyes.

References

ecotoxicological profile of C.I. Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Ecotoxicological Profile of C.I. Disperse Blue 35

Introduction

This compound (CAS No. 12222-75-2) is an anthraquinone-based dye primarily utilized in the textile industry for coloring synthetic fibers, particularly polyester.[1] Like many disperse dyes, its chemical structure provides high stability and colorfastness. However, these same properties contribute to its environmental persistence.[2] The molecule's low water solubility and hydrophobic nature are central to its ecotoxicological profile, raising concerns about its fate, persistence, and potential for bioaccumulation in aquatic ecosystems.[1][2] This document provides a comprehensive technical overview of the ecotoxicological data available for this compound, intended for researchers, environmental scientists, and regulatory professionals. Due to limited specific ecotoxicity data for this compound, information from structurally related anthraquinone dyes is included to provide a broader context for risk assessment.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. The properties of this compound, particularly its low water solubility and high octanol-water partition coefficient, suggest a tendency to partition from the water column into sediment and biota.[1][3]

PropertyValueReference
CAS Number 12222-75-2[2]
Chemical Class Anthraquinone Dye[2]
Molecular Formula C₂₀H₁₄N₂O₅[1]
Molecular Weight 362.34 g/mol [1][4]
Appearance Dark blue granular solid[4]
Water Solubility Extremely low / Miscible (as formulation)[1][4]
Log Kow (Octanol-Water Partition Coefficient) 4.49[1][3]

Environmental Fate and Behavior

Persistence and Biodegradation

This compound is characterized by a stable molecular structure inherent to anthraquinone dyes, making it highly resistant to natural microbial degradation.[2] It is not considered readily biodegradable, which leads to its persistence in the environment.[2] This stability means that conventional wastewater treatment systems are often ineffective at completely removing the dye, allowing it to enter aquatic systems.[2]

Bioaccumulation Potential

The high logarithmic octanol-water partition coefficient (log Kow) of 4.49 indicates that this compound is lipophilic and has a strong tendency to accumulate in the fatty tissues of organisms.[1][3] This high bioaccumulation potential is a significant ecotoxicological concern, as it can lead to the magnification of the substance in organisms higher up the food chain.

Environmental Partitioning and Adsorption

Due to its hydrophobic nature and low water solubility, this compound strongly adsorbs to solid matrices.[2] In aquatic environments, it has a high affinity for suspended solids, sediments, and microplastics.[2] This partitioning behavior means that sediments often become a long-term sink for the dye, creating a potential risk for benthic (sediment-dwelling) organisms.

Photodegradation

Under exposure to light, this compound has been shown to generate reactive oxygen species (ROS).[1] This photochemical behavior contributes to a phototoxicity profile and suggests that photodegradation may be a relevant, albeit complex, degradation pathway in the environment.[1]

cluster_source Source & Release cluster_environment Aquatic Environment cluster_fate Environmental Fate release Industrial Effluent (Textile Dyeing) water Water Column (Low Solubility) release->water Entry sediment Sediment & Solids (High Adsorption) water->sediment Partitioning organisms Aquatic Organisms water->organisms Uptake persistence Persistence (Low Biodegradation) water->persistence sediment->organisms Benthic Exposure sediment->persistence bioaccumulation Bioaccumulation (High log Kow) organisms->bioaccumulation

Environmental fate pathway of this compound.

Ecotoxicological Data

Specific quantitative aquatic toxicity data (e.g., LC50, EC50) for this compound is limited in publicly available literature. Therefore, its potential for ecotoxicity is largely inferred from its physicochemical properties and data on related compounds.

Aquatic Toxicity

While direct data is scarce, the high log Kow and persistence suggest a potential for chronic toxicity to aquatic life. Disperse dyes as a class are known to be pollutants in textile effluents that can harm aquatic ecosystems.[5][6] The release of colored effluents can reduce light penetration in water, affecting photosynthesis in aquatic plants, while the chemical nature of the dyes can be directly toxic to organisms.[5]

Mammalian and Other Toxicity

Data from mammalian studies can provide insight into the potential hazards of a substance.

EndpointSpeciesValueClassificationReference
Acute Oral Toxicity (LD50) Rat>2000 mg/kgNot classified as harmful by ingestion[4]
Skin Sensitization Human/Animal-Mild Sensitizer / Causes Allergic Contact Dermatitis[4][7]
Eye Irritation --Mild Irritant[4]
Genotoxicity and Mutagenicity

Comprehensive genotoxicity data for this compound is limited.[2] However, studies on other anthraquinone and disperse dyes provide cause for concern. For instance, C.I. Disperse Blue 7 showed positive results for inducing point mutations in bacterial assays with metabolic activation.[2] Furthermore, some azo disperse dyes have demonstrated genotoxic and mutagenic properties.[8] Given the structural class, the potential for genotoxicity cannot be dismissed without further specific testing.

Key Experimental Protocols

Protocol: Acute Toxicity Test for Fish (OECD 203)

This protocol is designed to determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Substance Preparation: Due to the low water solubility of Disperse Blue 35, a stock solution is prepared using a suitable solvent or a dispersion method to ensure a homogenous exposure concentration. A control group (water only) and a solvent control (if applicable) are included.

  • Test Organisms: A recommended species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used. Fish are acclimated to laboratory conditions for at least 12 days.

  • Test Conditions: The test is conducted in a semi-static or flow-through system to maintain test concentrations. Key parameters like temperature, pH, and dissolved oxygen are monitored and maintained within narrow limits.

  • Exposure: Fish are exposed to a range of at least five concentrations of the test substance for 96 hours.

  • Observations: Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50, with its 95% confidence limits, is calculated using appropriate statistical methods like probit analysis.

Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

  • Test Strains: Strains of Salmonella typhimurium and Escherichia coli with specific mutations in the histidine and tryptophan operons, respectively, are used. These strains cannot grow in a medium lacking the specific amino acid unless a reverse mutation occurs.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to simulate mammalian metabolism, as some substances only become mutagenic after metabolic conversion.

  • Exposure: The test substance is mixed with the bacterial culture and plated on a minimal agar medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each concentration. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies compared to the negative control.

cluster_prep Phase 1: Preparation cluster_test Phase 2: Testing cluster_analysis Phase 3: Analysis & Reporting prep Test Substance Preparation & Dosing range Range-Finding Test (Optional) prep->range org Test Organism Acclimation org->range definitive Definitive Test (Exposure Period) range->definitive obs Observation & Data Collection definitive->obs stats Statistical Analysis (LC50 / EC50) obs->stats report Final Test Report stats->report

General workflow for aquatic ecotoxicity testing.

Hazard Assessment and Conclusion

The is characterized by significant environmental concerns primarily driven by its physicochemical properties.

  • High Persistence: Its resistance to biodegradation implies it will remain in the environment for long periods.[2]

  • High Bioaccumulation Potential: The high log Kow value suggests a strong likelihood of accumulation in aquatic organisms, posing a risk to the food web.[1][3]

  • Sediment Contamination: The dye is expected to partition heavily into sediments, creating a reservoir of contamination and posing a direct threat to benthic ecosystems.[2]

  • Data Gaps: There is a critical lack of empirical aquatic toxicity data for this compound. While its properties are indicative of hazard, definitive LC50 and EC50 values from standardized tests are needed for a quantitative risk assessment.

cluster_props Physicochemical Properties cluster_fate Inferred Environmental Fate cluster_hazard Ecotoxicological Hazard p1 Low Water Solubility f1 High Adsorption to Sediment p1->f1 f3 High Persistence p1->f3 p2 High log Kow (4.49) f2 High Bioaccumulation Potential p2->f2 h2 Risk to Benthic Organisms f1->h2 h3 Food Web Contamination f2->h3 h1 Potential Aquatic Toxicity f3->h1 f3->h2 f3->h3

Logic diagram of the ecotoxicological hazard assessment.

References

history and development of anthraquinone-based disperse dyes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the History and Development of Anthraquinone-Based Disperse Dyes

Introduction

Anthraquinone dyes are a significant class of colorants characterized by a molecular structure based on anthraquinone.[1] While the parent compound, anthraquinone, is colorless, the introduction of electron-donating groups such as hydroxyl (–OH) or amino (–NH2) groups at specific positions (typically 1, 4, 5, or 8) results in vibrant colors ranging from red to blue.[2] This class of dyes is known for its excellent light fastness.[2] Within this broad category, anthraquinone-based disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester, cellulose acetate, and nylon.[1][3] They constitute approximately 20% of all disperse dyes and are prized for their bright colors and good chemical stability.[4][5]

The history of disperse dyes is intrinsically linked to the advent of synthetic fibers. The development of cellulose acetate fibers in the 1920s created a need for a new class of dyes, as existing ones were unsuitable for these hydrophobic materials.[6] Disperse dyes were subsequently invented between 1922 and 1924 to address this challenge.[3][7][8] Initially known as acetate dyes, their application expanded with the rise of polyester fibers in the 1950s, leading to their renaming as "disperse dyes".[6][7] The first anthraquinone disperse dye, Serisol Brilliant Blue BG (C.I. Disperse Blue 3), was developed in 1936.[4]

Chemical Structure and Synthesis

The fundamental structure of these dyes is the 9,10-anthraquinone core. To function as disperse dyes, they are designed without water-solubilizing groups like sulfonic acid.[1] Their affinity for hydrophobic fibers is based on Van der Waals and dipole forces.[3] The color and properties of the dye are determined by the nature and position of substituents on the anthraquinone nucleus. Most commercial anthraquinone disperse dyes feature amino or hydroxyl groups at the α-position (1, 4, 5, or 8).[4]

The synthesis of anthraquinone dyes typically starts with anthraquinone, which is then sulfonated or nitrated.[2] These reactions yield anthraquinone sulfonic acid or nitroanthraquinone, respectively. The sulfonic acid or nitro groups can then be substituted with various functional groups like amino, alkylamino, or hydroxyl groups to create the desired dye molecule.[2] A key intermediate in the production of many acid and disperse anthraquinone dyes is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[2] By reacting bromaminic acid with different amines, a wide range of vibrant blue dyes can be produced.[2]

G cluster_synthesis General Synthesis Pathway Anthraquinone Anthraquinone Sulfonation Sulfonation / Nitration Anthraquinone->Sulfonation Intermediate Anthraquinone Sulfonic Acid or Nitroanthraquinone Sulfonation->Intermediate Substitution Substitution (e.g., with Amines, Hydroxides) Intermediate->Substitution AQ_Dye Substituted Anthraquinone (Dye Precursor) Substitution->AQ_Dye Modification Further Modification (e.g., Halogenation) AQ_Dye->Modification Final_Dye Anthraquinone Disperse Dye Modification->Final_Dye

Caption: General synthesis pathway for anthraquinone dyes.

Properties and Performance

Anthraquinone disperse dyes offer several advantages, but also possess some notable drawbacks.

Advantages:

  • Bright Colors: They are particularly valued for producing bright red, yellow, and blue shades.[4]

  • Good Light Fastness: Anthraquinone dyes are characterized by very good fastness to light.[2][9]

  • Chemical Stability: The chromophore is generally stable and not affected by hydrolysis or reduction during the dyeing process.[5]

Disadvantages:

  • Low Coloring Power: Their molar extinction coefficient is about 10,000 to 25,000, which is significantly lower than that of azo dyes, resulting in weaker coloring power.[4][5]

  • Gas Fading: A unique disadvantage is their susceptibility to fading when exposed to atmospheric nitrogen and sulfur oxides. This phenomenon is linked to the basicity of the α-amino groups.[4][5] To mitigate this, arylamines can be used instead of alkylamines, or electron-withdrawing groups (e.g., halogens, cyano, nitro groups) can be introduced into the structure, as seen in C.I. Disperse Blue 27.[4][10]

  • Cost and Environmental Concerns: The synthesis of anthraquinone intermediates has historically involved mercury-based processes, raising environmental concerns. While mercury-free processes have been developed, the synthesis can still be more complex and costly than for azo dyes.[6][11]

Quantitative Data

The performance of disperse dyes is often evaluated by their fastness properties, which are graded on a scale (typically 1 to 5, with 5 being the best). Below is a summary of typical fastness properties for some anthraquinone disperse dyes.

Dye Name / C.I. NumberFiber TypeLight FastnessWash Fastness (Staining)Sublimation FastnessRubbing Fastness
C.I. Disperse Blue 56Polyester5-64-544-5
C.I. Disperse Blue 87Polyester644-54-5
C.I. Disperse Red 92Polyester54-53-44-5
Disperse Blue 359Polyester6-74-54-54-5
Anthraquinone Dye[12]Wool54-4-5
Anthraquinone Dye[12]Silk4-54-5-4-5

Data compiled from sources[10][12][13]. Note: Fastness grades can vary based on dyeing concentration, substrate, and testing method.

Experimental Protocols

The following section details a representative laboratory-scale synthesis of an anthraquinone dye, adapted from a protocol developed for undergraduate chemistry courses.[14][15]

Synthesis of a Blue Anthraquinone Dye via Ullmann Coupling

This procedure describes the synthesis of a blue dye from 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid) and an amine derivative using microwave irradiation.

Materials and Reagents:

  • 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (Bromaminic acid)

  • Amine/aniline derivative (e.g., aniline)

  • Phosphate buffer (pH 6–7)

  • Elemental copper (Cu⁰) powder (catalyst)

  • Dichloromethane (DCM)

  • Acetone

  • Distilled water

  • Reversed-phase C18 silica gel

Equipment:

  • Microwave reactor

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash column chromatography system

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine bromaminic acid, the selected amine/aniline derivative, a catalytic amount of elemental copper, and phosphate buffer.

  • Microwave Synthesis: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for a duration of 2–20 minutes. The reaction progress can be monitored visually by the color change.

  • Extraction: After cooling, transfer the reaction mixture to a 250 mL separatory funnel. Rinse the vial with approximately 100 mL of distilled water and add it to the funnel. Extract the organic-soluble materials with 100 mL of dichloromethane. Repeat the extraction until the DCM layer is nearly colorless (typically 3 times).

  • Aqueous Phase Concentration: Transfer the water-soluble fraction (containing the desired dye product) to a round-bottom flask. Concentrate the solution to about 20 mL using a rotary evaporator to remove the bulk of the water.

  • Purification: Purify the concentrated crude product by flash column chromatography using reversed-phase C18 silica gel. Elute the column with a gradient of acetone/water (e.g., starting from 5% acetone and increasing to 80%). The desired blue dye product will separate from the orange/red starting material and dark red byproducts.

  • Characterization: Collect the blue fractions, combine them, and remove the solvent via rotary evaporation. The final product can be characterized using spectroscopic methods such as UV-Vis, NMR, and Mass Spectrometry.

G cluster_workflow Experimental Workflow Start 1. Combine Reactants (Bromaminic Acid, Amine, Buffer, Cu Catalyst) MW 2. Microwave Irradiation (120°C, 2-20 min) Start->MW Extract 3. Extraction (Water/DCM) MW->Extract Concentrate 4. Concentrate Aqueous Phase (Rotary Evaporator) Extract->Concentrate Purify 5. Purification (RP-C18 Column Chromatography) Concentrate->Purify End 6. Characterize Pure Dye (UV-Vis, NMR, MS) Purify->End

Caption: Workflow for synthesis and purification of an AQ dye.

Classification and Modern Developments

Anthraquinone dyes can be classified based on their application method or chemical structure. As disperse dyes, they are part of a larger family that includes vat, acid, and reactive dyes, all built upon the same anthraquinone core.[2][5]

G cluster_classification Classification of Anthraquinone Dyes AQ Anthraquinone Dyes Disperse Disperse Dyes (Non-ionic, for Polyester) AQ->Disperse Acid Acid Dyes (Anionic, for Wool/Silk) AQ->Acid Vat Vat Dyes (Insoluble, for Cotton) AQ->Vat Reactive Reactive Dyes (Covalent bond, for Cotton) AQ->Reactive

Caption: Application-based classification of anthraquinone dyes.

The phenomenal growth of polyester production in the mid-20th century spurred extensive research into new disperse dyes.[11] While much of the recent development in disperse dyes has focused on azo structures due to cost and environmental advantages, work on anthraquinones has continued.[6][11] Key modern advancements include:

  • Mercury-Free Synthesis: Japanese manufacturers have successfully developed and implemented mercury-free processes for producing anthraquinone intermediates.[11]

  • High-Performance Dyes: New dyes with improved properties are still being introduced. For example, Ciba-Geigy developed Terasil Brilliant Blue FFL (C.I. Disperse Blue 361), a bright blue dye with high light fastness.[11]

  • Alkali-Clearable Dyes: To make processing more economical and environmentally friendly, alkali-clearable disperse dyes have been developed. These dyes can be removed from polyester/cellulose blends using a simple alkali wash, eliminating the need for harsher reducing agents.[11]

Conclusion

Anthraquinone-based disperse dyes have been a cornerstone of the coloration industry for hydrophobic fibers for over 80 years. Originating from the need to dye early synthetic materials, they evolved into a versatile class of dyes known for their bright hues and excellent light fastness. While facing challenges from more economical azo dyes and environmental concerns related to their synthesis, ongoing research has led to cleaner production methods and novel structures with enhanced performance characteristics. They remain an important segment of the disperse dye market, particularly for achieving brilliant blue and red shades that are difficult to obtain with other chromophores.

References

Methodological & Application

Application of Disperse Blue 35 in Polyester Fiber Dyeing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Blue 35, a member of the anthraquinone class of dyes, is a non-ionic colorant with low water solubility.[1] It is specifically designed for dyeing hydrophobic synthetic fibers, most notably polyester. The dyeing mechanism involves the transfer of dye molecules from a fine aqueous dispersion into the amorphous regions of the polyester fibers. This process is facilitated by high temperatures, which swell the fiber structure, allowing the dye molecules to penetrate and become physically trapped within the polymer matrix upon cooling. This document provides detailed application notes and experimental protocols for researchers and scientists engaged in polyester fiber dyeing studies using Disperse Blue 35.

Data Presentation

Table 1: Fastness Properties of Disperse Blue 35 on Polyester Fiber

Fastness TestFadingStaining
ISO 105-C06 (Washing) 4-53-4
ISO 105-E04 (Perspiration) 55
ISO 105-X12 (Rubbing) Not specifiedNot specified
ISO 105-B02 (Light) 6Not applicable
ISO 105-P01 (Ironing) 4-53-4

(Data sourced from World Dye Variety[1])

Experimental Protocols

The following protocols are based on standard high-temperature exhaust dyeing methods for disperse dyes on polyester fabric.[2][3] These can be adapted for specific research purposes.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

This protocol describes a standard laboratory procedure for dyeing polyester fabric with Disperse Blue 35 using a high-temperature dyeing apparatus.

Materials and Equipment:

  • 100% Polyester fabric

  • Disperse Blue 35 dye

  • Dispersing agent (e.g., sodium lignin sulfonate)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

  • High-temperature laboratory dyeing machine (e.g., infrared or glycerin bath dyer)

  • Spectrophotometer for color measurement

  • Standard laboratory glassware and equipment

Procedure:

  • Fabric Preparation:

    • Cut a sample of the polyester fabric to a known weight (e.g., 5 grams).

    • Scour the fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.

    • Rinse the fabric thoroughly with deionized water and allow it to dry or use it in its wet state.

  • Dye Bath Preparation:

    • Calculate the required amount of Disperse Blue 35 based on the weight of the fabric (o.w.f - on weight of fabric). For a 2% shade, use 0.1 g of dye for a 5 g fabric sample.

    • Prepare a stock solution of the dye by pasting the calculated amount of dye with a small amount of dispersing agent (1:1 ratio of dye to dispersing agent) and then adding a small volume of warm water to create a smooth paste.[2]

    • Add the dye paste to the dyebath containing the required volume of water to achieve the desired liquor ratio (e.g., 1:20, which would be 100 mL for a 5 g fabric sample).

    • Add a dispersing agent to the dyebath (e.g., 1 g/L).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3]

  • Dyeing Process:

    • Place the prepared polyester fabric sample into the dyebath.

    • Set the dyeing machine to raise the temperature from ambient to 130°C at a rate of 2°C per minute.

    • Hold the temperature at 130°C for 60 minutes.

    • After the dyeing cycle, cool the dyebath down to 70°C at a rate of 2-3°C per minute.

  • Reduction Clearing (Post-Treatment):

    • Remove the dyed fabric from the dyebath.

    • Prepare a clearing solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide in water.

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[2]

    • Rinse the fabric thoroughly with hot and then cold water.

  • Neutralization and Final Rinse:

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 5 minutes.[2]

    • Give the fabric a final rinse with cold water.

    • Squeeze the excess water and air-dry the fabric.

  • Evaluation:

    • Measure the color strength (K/S value) of the dyed fabric using a spectrophotometer.

    • Assess the fastness properties (washing, light, rubbing, etc.) according to standard ISO or AATCC test methods.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the application of Disperse Blue 35 to polyester fibers.

Polyester_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process (High Temperature) cluster_post Post-Treatment cluster_eval Evaluation Fabric_Prep Fabric Scouring (Removal of Impurities) Dye_Bath Dye Bath Preparation (pH 4.5-5.5) Fabric_Prep->Dye_Bath Dye_Dispersion Dye Dispersion (Dye + Dispersing Agent + Water) Dye_Dispersion->Dye_Bath Dyeing Exhaust Dyeing (130°C, 60 min) Dye_Bath->Dyeing Reduction_Clearing Reduction Clearing (Removal of Surface Dye) Dyeing->Reduction_Clearing Neutralization Neutralization & Rinsing Reduction_Clearing->Neutralization Color_Measurement Color Strength (K/S) Measurement Neutralization->Color_Measurement Fastness_Testing Fastness Property Testing Neutralization->Fastness_Testing

Caption: Experimental workflow for polyester dyeing with Disperse Blue 35.

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dye_Aggregates Disperse Dye Aggregates Single_Molecules Single Dye Molecules (in solution) Dye_Aggregates->Single_Molecules Dissolution Dispersing_Agent Dispersing Agent Dispersing_Agent->Dye_Aggregates Stabilizes Fiber_Surface Fiber Surface Single_Molecules->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Regions) Fiber_Surface->Fiber_Interior Diffusion (High Temp) Fiber_Interior->Fiber_Interior Physical Entrapment (Cooling)

Caption: Mechanism of Disperse Blue 35 dyeing on polyester fiber.

References

Application Notes and Protocols for the Detection of C.I. Disperse Blue 35 in Textiles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Disperse Blue 35 is an anthraquinone-based dye widely used for coloring synthetic textiles, particularly polyester.[1][2] While effective for dyeing, some disperse dyes, including Disperse Blue 35, are known to be potential sensitizers, capable of causing allergic contact dermatitis upon prolonged skin contact.[2][3][4][5] Consequently, regulatory bodies and eco-labeling standards have established limits on the presence of certain disperse dyes in consumer textile products. Accurate and sensitive analytical methods are therefore crucial for quality control, regulatory compliance, and ensuring consumer safety.

These application notes provide detailed protocols and performance data for the primary analytical methods used to detect and quantify this compound in textile matrices. The methodologies are designed for researchers in textile chemistry, quality assurance scientists, and professionals in regulatory testing.

Overview of Analytical Methods

The detection of this compound in textiles typically involves a solvent extraction step to isolate the dye from the fiber matrix, followed by instrumental analysis. The most common and reliable techniques are chromatography-based, offering high sensitivity and selectivity.

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is the gold standard for trace-level detection and quantification due to its exceptional sensitivity and specificity.

  • High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): A robust and widely available technique that identifies and quantifies dyes based on their characteristic UV-Visible light absorption.

  • Direct Analysis in Real-Time Mass Spectrometry (DART-MS): An ambient ionization technique that allows for the rapid, direct analysis of dyes on textile surfaces with minimal to no sample preparation, making it ideal for screening purposes.[6]

  • UV-Visible Spectrophotometry: A fundamental technique used for quantification, typically after a thorough extraction and cleanup procedure. It is less specific than chromatographic methods.[7][8]

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Application Note

This method provides a highly sensitive and selective approach for the quantification of this compound. By utilizing a triple quadrupole mass spectrometer, the method can operate in Multiple Reaction Monitoring (MRM) mode, which significantly reduces matrix interference and allows for accurate quantification even at very low concentrations.[3][9] This makes it the preferred method for verifying compliance with strict regulatory limits. However, studies show that Disperse Blue 35 can exhibit a strong matrix effect, which can suppress the instrument's signal.[3][4] It is therefore critical to employ strategies such as matrix-matched calibration or sample dilution to ensure data accuracy.[10]

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of this compound using HPLC-MS/MS.

ParameterTypical ValueReference
Limit of Detection (LOD)0.02 – 1.35 ng/mL[4]
Limit of Quantification (LOQ)0.06 – 4.09 ng/mL[4]
Linearity (r²)> 0.99[4][10]
Dynamic Range5 - 500 ng/mL[10]
Recovery78% - 83%[10]
Matrix Effect31% - 51% (Signal Suppression)[3][4]
Experimental Protocol

1. Sample Preparation: Methanol Extraction

  • Weigh 1.0 gram of the textile sample, cut into small pieces, and place it into a glass extraction vessel.

  • Add 20 mL of methanol (MeOH).

  • Place the vessel in an ultrasonic bath and sonicate at 50°C for 30 minutes.[3]

  • Allow the extract to cool to room temperature.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[3]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[3]

  • For analysis, the extract can be injected directly or subjected to an evaporation and reconstitution step in the initial mobile phase to concentrate the analyte.[3]

2. HPLC-MS/MS Instrumental Conditions

  • LC System: Nexera UHPLC or equivalent.[3]

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[3]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Program: Establish a suitable gradient to separate Disperse Blue 35 from other matrix components (e.g., 40% B to 98% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40°C.[11]

  • Injection Volume: 5 - 10 µL.[2][11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 4500, Shimadzu LCMS-8040).[3][11]

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[2][11]

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

Workflow Diagram: HPLC-MS/MS Analysis

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh 1g Textile s2 Add 20mL Methanol s1->s2 s3 Sonicate (50°C, 30 min) s2->s3 s4 Centrifuge & Filter s3->s4 a1 Inject into HPLC s4->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Quantification vs. Calibration Curve d1->d2 d3 Report Result (mg/kg) d2->d3

Caption: Workflow for the detection of this compound using HPLC-MS/MS.

Method 2: High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) Detection

Application Note

The HPLC-PDA method is a reliable alternative to HPLC-MS/MS and is described in standard procedures like DIN 54231.[2] It separates the dye from the textile extract chromatographically and detects it based on its UV-Visible absorbance spectrum. The PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. While generally less sensitive than MS/MS, this method is often sufficient for routine quality control where analyte concentrations are expected to be higher than trace levels. Co-elution with other dyes or matrix components can interfere with quantification.[2]

Experimental Protocol

1. Sample Preparation

  • Follow the same extraction protocol as described for HPLC-MS/MS.

2. HPLC-PDA Instrumental Conditions

  • LC System: ACQUITY Arc System or equivalent.[2]

  • Column: XBridge C18 (150 x 2.1 mm, 5 µm).[2]

  • Mobile Phase A: 10 mmol Ammonium acetate (pH 3.6).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program: 0 min, 40% B; 7 min, 60% B; 17 min, 98% B; 24 min, 98% B.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 5 µL.[2]

  • PDA Detector: Scan range 210 - 800 nm; monitor at the maximum absorbance wavelength (λmax) of Disperse Blue 35.[2]

Workflow Diagram: HPLC-PDA Analysis

HPLC_PDA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Textile Sample s2 Solvent Extraction s1->s2 s3 Filter Extract s2->s3 a1 Inject into HPLC s3->a1 a2 C18 Column Separation a1->a2 a3 PDA Detection (210-800 nm) a2->a3 d1 Chromatogram Analysis a3->d1 d2 Compare UV-Vis Spectrum d1->d2 d3 Quantify vs. Standard d2->d3

Caption: Workflow for the detection of this compound using HPLC-PDA.

Method 3: Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

Application Note

DART-MS is an ambient ionization technique that excels at rapid screening of textile samples with minimal or no preparation.[6] It works by directing a heated stream of ionized gas (typically helium or nitrogen) at the sample surface, which desorbs and ionizes analytes for direct introduction into the mass spectrometer. This method can identify the presence of Disperse Blue 35 directly on a single fiber or a small piece of fabric in seconds.[6] While primarily qualitative or semi-quantitative, its speed makes it an invaluable tool for high-throughput screening to quickly identify samples that require further quantitative analysis by HPLC-MS/MS.

Experimental Protocol

1. Sample Preparation

  • Cut a small piece of the textile fabric or isolate a single thread.

  • Mount the sample on a suitable holder for presentation to the DART ion source. No solvent extraction is required.[6]

2. DART-MS Instrumental Conditions

  • Ion Source: DART source.

  • Ionization Gas: Helium or Nitrogen.

  • Gas Temperature: 300°C (optimized for polyester fibers to balance ion abundance and prevent melting).[6]

  • Mass Spectrometer: Time-of-flight (TOF) or quadrupole mass spectrometer.

  • Analysis Mode: Positive ion mode, full scan.

  • Procedure: Position the textile sample in the DART gas stream between the ion source and the mass spectrometer inlet. The analysis is typically complete within 30 seconds.[6]

Workflow Diagram: DART-MS Analysis

DART_MS_Workflow cluster_analysis Direct Analysis cluster_data Data Interpretation s1 Cut small textile piece or single fiber a1 Place sample in DART ion stream s1->a1 a2 Thermal Desorption & Ionization a1->a2 a3 Mass Spectrometry (TOF-MS) a2->a3 d1 Acquire Mass Spectrum a3->d1 d2 Identify Molecular Ion Peak d1->d2 d3 Qualitative Result (Present/Absent) d2->d3

Caption: Workflow for the rapid screening of this compound using DART-MS.

References

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of Disperse Blue 35 and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 35 is an anthraquinone dye widely used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acrylics.[1][2] Due to its potential allergenic and carcinogenic properties, regulatory bodies have restricted its use in consumer products, necessitating sensitive and selective analytical methods for its detection and quantification.[3][4] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has become the preferred technique for the analysis of polar and thermally labile disperse dyes like Disperse Blue 35, offering superior sensitivity and selectivity over traditional methods like GC-MS or LC-UV.[1] This application note provides a detailed protocol for the analysis of Disperse Blue 35 and its derivatives using HPLC-MS.

Commercial Disperse Blue 35 is often a mixture of non-methylated, mono-methylated, and di-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[5] The analytical method described herein is suitable for the separation and identification of these components.

Experimental Protocols

Standard Preparation
  • Stock Solution: Prepare a stock solution of Disperse Blue 35 analytical standard at a concentration of 100 µg/mL in methanol.[4]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution in methanol or an initial mobile phase composition to construct a calibration curve (e.g., 0.5, 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 ng/mL).[6]

Sample Preparation (Textile Samples)
  • Extraction: Accurately weigh 1 gram of the textile sample and place it in a suitable vessel.

  • Add 20 mL of methanol to the vessel.[4]

  • Sonicate the sample at 50°C for 30 minutes.[4]

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[4]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.[4]

  • Evaporate the filtrate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 95:5 water/methanol).[4]

HPLC-MS Method

The following table summarizes typical HPLC-MS conditions for the analysis of Disperse Blue 35. These parameters may require optimization based on the specific instrumentation used.

Table 1: HPLC and Mass Spectrometry Parameters

ParameterRecommended Conditions
HPLC System Agilent 1100 HPLC, ACQUITY Arc System, or equivalent[1][3]
Column ZORBAX XDB-C8, 50 mm × 2.1 mm, 1.8 µm[1] or XBridge C18, 2.1 x 150 mm, 5 µm[3]
Column Temperature 30 - 55 °C[1][3]
Mobile Phase A 5 mM Ammonium Acetate in Water[1] or 10 mM Ammonium Acetate pH 3.6[3] or 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[1][3] or Methanol[6]
Flow Rate 0.30 mL/min[3]
Injection Volume 5 µL[3][4]
Gradient Elution Start at 40% B, ramp to 60% B in 7 minutes, then to 98% B in 10 minutes, hold for 7 minutes, and return to initial conditions.[3]
Mass Spectrometer Triple Quadrupole or Time-of-Flight Mass Spectrometer[1][4]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3]
Scan Mode Full Scan (for identification) and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) (for quantification)[6]
Nebulizing Gas Flow 3 L/min (N2)[4]
Drying Gas Flow 15 L/min (N2)[4]
Interface Temperature 400°C[4]
DL Temperature 250°C[4]

Data Presentation

Table 2: Quantitative Data for Disperse Blue 35

CompoundMolecular FormulaMonoisotopic MassPrecursor Ion ([M+H]+)Product Ions (for MS/MS)
Disperse Blue 35C15H12N2O4284.08285.1Further fragmentation data would need to be determined experimentally.

Experimental Workflow and Logical Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis start Start textile_sample Textile Sample (1g) start->textile_sample add_methanol Add Methanol (20 mL) textile_sample->add_methanol sonicate Sonicate (50°C, 30 min) add_methanol->sonicate centrifuge Centrifuge (10,000 rpm, 10 min) sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter evaporate Evaporate to Dryness filter->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_sample Final Sample for Injection reconstitute->final_sample hplc HPLC Separation (C18 or C8 Column) final_sample->hplc ms Mass Spectrometry (ESI+, Full Scan/MRM) hplc->ms data_acquisition Data Acquisition ms->data_acquisition data_processing Data Processing (Quantification & Identification) data_acquisition->data_processing results Results data_processing->results

Caption: Experimental workflow for the extraction and HPLC-MS analysis of Disperse Blue 35 from textile samples.

logical_relationship cluster_instrumentation Instrumentation cluster_components Key Components cluster_data Output Data hplc HPLC (High-Performance Liquid Chromatography) separation Separation of Analytes hplc->separation ms MS (Mass Spectrometer) identification Identification (Based on m/z) ms->identification quantification Quantification (Based on Signal Intensity) ms->quantification chromatogram Chromatogram separation->chromatogram mass_spectrum Mass Spectrum identification->mass_spectrum concentration Concentration Data quantification->concentration

Caption: Logical relationship between the analytical technique and the resulting data output.

References

Application Note: Spectrophotometric Determination of C.I. Disperse Blue 35 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Disperse Blue 35 is an anthraquinone-based dye primarily used for dyeing synthetic fibers like polyester.[1][2] Its detection and quantification are crucial in various fields, including textile industry quality control, environmental monitoring of wastewater, and toxicological studies, as some disperse dyes are known to be potential allergens.[3][4]

This application note provides a detailed protocol for the determination of this compound concentration in a solution using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.[5] By measuring the absorbance of solutions with known concentrations, a calibration curve can be generated to accurately determine the concentration of an unknown sample.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
CAS Number12222-75-2[3][6][7]
Molecular FormulaC₂₀H₁₄N₂O₅[2][3][8]
Molecular Weight362.34 g/mol [2][3][7][8]
ClassAnthraquinone Dye[1][6][9]
AppearanceBlue to dark blue powder[6]
Primary Absorption Wavelength (λmax)~624 nm[2]

Note: Technical-grade this compound is often a mixture of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[1][2]

Experimental Protocol

This protocol outlines the steps for creating a calibration curve and determining the concentration of an unknown sample containing this compound.

3.1. Materials and Equipment

  • This compound standard (analytical grade)

  • Methanol (HPLC or spectrophotometric grade)[10]

  • UV-Vis Spectrophotometer

  • Matched quartz or glass cuvettes

  • Analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Class A volumetric pipettes

  • Beakers and other standard laboratory glassware

3.2. Logical Relationship of Beer-Lambert Law The principle behind this method is the Beer-Lambert Law (A = εbc), which establishes a linear relationship between absorbance and concentration.

Beers_Law cluster_0 Directly Proportional to Absorbance Absorbance (A) Concentration Concentration (c) Absorbance->Concentration A ∝ c Path_Length Path Length (b) Molar_Absorptivity Molar Absorptivity (ε)

Caption: Logical relationship of variables in the Beer-Lambert Law.

3.3. Experimental Workflow

The overall workflow for the experiment is depicted below.

Experimental_Workflow start Start weigh_dye 1. Weigh this compound Standard Accurately start->weigh_dye prepare_stock 2. Prepare Stock Solution (e.g., 100 mg/L in Methanol) weigh_dye->prepare_stock serial_dilution 3. Perform Serial Dilutions to Create Standards prepare_stock->serial_dilution scan_lambda 4. Determine λmax (Scan 400-800 nm) serial_dilution->scan_lambda measure_standards 5. Measure Absorbance of Each Standard at λmax scan_lambda->measure_standards plot_curve 6. Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_curve prepare_unknown 7. Prepare Unknown Sample (Dilute if necessary) plot_curve->prepare_unknown measure_unknown 8. Measure Absorbance of Unknown Sample prepare_unknown->measure_unknown calculate 9. Calculate Concentration Using Calibration Curve Equation measure_unknown->calculate end_node End calculate->end_node

Caption: Experimental workflow for spectrophotometric analysis.

3.4. Detailed Protocol

Step 1: Preparation of Stock Solution (100 mg/L)

  • Accurately weigh 10.0 mg of this compound standard using an analytical balance.

  • Quantitatively transfer the dye to a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of methanol and sonicate or swirl until the dye is completely dissolved.

  • Bring the solution to the mark with methanol, cap, and invert several times to ensure homogeneity.

Step 2: Determination of Maximum Wavelength (λmax)

  • Prepare a mid-range dilution from the stock solution (e.g., 5 mg/L).

  • Use methanol as the blank to zero the spectrophotometer.

  • Scan the absorbance of the diluted dye solution from 400 nm to 800 nm.

  • Identify the wavelength that corresponds to the maximum absorbance peak (λmax). This should be approximately 624 nm.[2] All subsequent absorbance measurements will be performed at this wavelength.

Step 3: Preparation of Standard Solutions Prepare a series of standard solutions from the 100 mg/L stock solution via serial dilution. An example set of standards is provided in the table below.

StandardConcentration (mg/L)Vol. of Stock (mL)Final Volume (mL)
11.01.0100
22.52.5100
35.05.0100
47.57.5100
510.010.0100

Step 4: Generation of Calibration Curve

  • Set the spectrophotometer to the predetermined λmax.

  • Calibrate the instrument by measuring the absorbance of the methanol blank and setting it to zero.

  • Measure the absorbance of each standard solution, starting from the lowest concentration.

  • Rinse the cuvette with the next standard solution before measuring.

  • Record the absorbance values for each concentration.

Step 5: Analysis of an Unknown Sample

  • If the unknown sample is expected to have a high concentration, dilute it with methanol to ensure its absorbance falls within the linear range of the calibration curve (typically 0.3 to 2.5).[11]

  • Measure the absorbance of the unknown sample (or its dilution) at λmax.

  • Using the linear equation from the calibration curve (y = mx + c), calculate the concentration of the dye in the measured solution.

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration in the original sample.

Data Presentation and Calculations

4.1. Example Calibration Data Plot Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

Concentration (mg/L)Absorbance (at λmax)
1.00.152
2.50.378
5.00.755
7.51.130
10.01.510

4.2. Calculation of Unknown Concentration The relationship between absorbance and concentration is defined by the linear equation from the calibration curve: Absorbance = (m × Concentration) + c

Where:

  • y is the Absorbance of the unknown.

  • m is the slope of the calibration curve.

  • x is the Concentration of the unknown.

  • c is the y-intercept of the calibration curve.

To find the concentration of the unknown sample: Concentration (x) = (Absorbance (y) - c) / m

Example: If the unknown sample has an absorbance of 0.640 and the curve equation is y = 0.150x + 0.002: Concentration = (0.640 - 0.002) / 0.150 = 4.25 mg/L

References

Application Notes and Protocols for Studying Dye-Fiber Interactions with Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the interactions between Disperse Blue 35 and textile fibers, with a primary focus on polyester. These guidelines are intended to assist researchers in the fields of textile chemistry, materials science, and toxicology in evaluating dye uptake, colorfastness, and potential skin sensitization.

Introduction

Disperse Blue 35 is a synthetic anthraquinone dye commonly used for coloring hydrophobic fibers such as polyester, nylon, and acetate.[1] Its application relies on a dyeing mechanism where the non-ionic, finely dispersed dye particles penetrate the fiber structure at elevated temperatures.[2] Understanding the interactions between Disperse Blue 35 and textile fibers is crucial for optimizing dyeing processes, ensuring product quality, and assessing potential toxicological risks, as some disperse dyes have been associated with skin sensitization.[3][4]

These protocols outline methods for dyeing polyester fabric with Disperse Blue 35, followed by a suite of analytical techniques to characterize the dye-fiber interactions and the resulting properties of the dyed textile.

Experimental Protocols

Materials and Equipment
  • Dye: Disperse Blue 35 (CAS: 12222-75-2)[5][6]

  • Fiber: Scoured and bleached 100% polyester fabric

  • Reagents:

    • Dispersing agent (e.g., a lignosulfonate-based product)

    • Acetic acid (for pH adjustment)

    • Sodium hydrosulfite (for reduction clearing)

    • Sodium hydroxide

    • Non-ionic detergent

  • Equipment:

    • Laboratory-scale high-temperature beaker dyeing machine

    • Spectrophotometer with an integrating sphere for color measurement

    • Launder-Ometer for washing fastness tests

    • Crockmeter for rubbing fastness tests

    • Lightfastness tester (e.g., Xenon arc lamp)

    • Analytical balance

    • pH meter

    • Standard laboratory glassware

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with Disperse Blue 35 using a high-temperature exhaust method.

  • Preparation of the Dyebath:

    • Calculate the required amount of Disperse Blue 35 based on the weight of the fabric (e.g., 1.0% on weight of fiber, owf).

    • Prepare a stock dispersion of the dye by pasting it with a small amount of water and then adding hot water (40-50°C).

    • Add the dispersing agent (e.g., 1.0 g/L) to the main dyebath.

    • Add the dye dispersion to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Maintain a liquor ratio (ratio of the volume of dyebath to the weight of the fabric) of 20:1.[7]

  • Dyeing Procedure:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Increase the temperature of the dyebath to 130°C at a rate of 2°C/minute.[8]

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation within the polyester fibers.[9]

    • Cool the dyebath down to 70°C at a rate of 3°C/minute.

    • Remove the dyed fabric and rinse it thoroughly with cold water.

  • Reduction Clearing:

    • Prepare a clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

    • Treat the rinsed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Allow the fabric to air dry.

Protocol 2: Evaluation of Colorfastness

The following standard methods from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) are recommended.

  • Washing Fastness (ISO 105-C06 or AATCC 61):

    • A specimen of the dyed fabric is stitched together with a multifiber test fabric.

    • The composite specimen is washed in a stainless steel container in a Launder-Ometer with a specified detergent solution at a set temperature and time (e.g., 49°C for 45 minutes).

    • After washing, the specimen is rinsed, dried, and the color change of the dyed fabric and the staining of the multifiber fabric are assessed using a grayscale.

  • Rubbing Fastness (ISO 105-X12 or AATCC 8):

    • A specimen of the dyed fabric is placed on the base of a Crockmeter.

    • A standard white cotton test cloth is mounted on the rubbing finger.

    • The test is performed under both dry and wet conditions by rubbing the test cloth against the dyed fabric for a specified number of cycles.

    • The degree of color transfer to the white cloth is assessed using a grayscale for staining.

  • Light Fastness (ISO 105-B02 or AATCC 16.3):

    • A specimen of the dyed fabric is exposed to a controlled artificial light source (Xenon arc lamp) that simulates natural sunlight.

    • Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed.

    • The exposure continues until a specified color change is observed in the specimen or the standards.

    • The lightfastness is rated by comparing the color change of the specimen to that of the blue wool standards.

Protocol 3: Quantitative Analysis of Dye Uptake
  • Spectrophotometric Measurement of Dyebath Exhaustion:

    • Prepare a calibration curve for Disperse Blue 35 at its wavelength of maximum absorbance (λmax) using standard solutions of known concentrations.

    • Take an aliquot of the dyebath before and after the dyeing process.

    • Dilute the aliquots to fall within the concentration range of the calibration curve.

    • Measure the absorbance of the initial and final dyebath solutions using a UV-Vis spectrophotometer.

    • Calculate the percentage of dyebath exhaustion (%E) using the following formula: %E = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100

  • Color Strength (K/S Value):

    • Measure the reflectance (R) of the dyed fabric over the visible spectrum (400-700 nm) using a spectrophotometer.

    • Calculate the K/S value at the wavelength of minimum reflectance using the Kubelka-Munk equation: K/S = (1 - R)² / 2R

    • A higher K/S value indicates a greater color strength on the fabric.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in tables for clear comparison and analysis.

Table 1: Dyebath Exhaustion and Color Strength

Sample IDDye Concentration (% owf)Dyebath Exhaustion (%)K/S Value
DB35-0.50.588.512.3
DB35-1.01.092.118.7
DB35-2.02.095.325.4

Table 2: Colorimetric Data (CIELAB)

Sample IDLabC
DB35-1.035.2-15.8-30.534.3242.6

L* (lightness), a* (red-green axis), b* (yellow-blue axis), C* (chroma), h° (hue angle)

Table 3: Colorfastness Properties

Sample IDWashing Fastness (Color Change)Washing Fastness (Staining on Polyester)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Light Fastness (Blue Wool Scale)
DB35-1.04-54-543-45-6

Ratings are on a scale of 1 to 5, where 5 represents excellent fastness.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures described in this document.

DyeFiberInteractionWorkflow prep Fiber & Dyebath Preparation dyeing High-Temperature Dyeing Protocol prep->dyeing clearing Reduction Clearing dyeing->clearing exhaustion Dye Exhaustion Measurement dyeing->exhaustion analysis Analysis of Dyed Fabric clearing->analysis color_strength Color Strength (K/S) & CIELAB Measurement analysis->color_strength fastness Colorfastness Testing analysis->fastness results Data Tabulation & Interpretation color_strength->results wash Washing fastness->wash rub Rubbing fastness->rub light Light fastness->light exhaustion->results wash->results rub->results light->results

Caption: Experimental workflow for dyeing and analysis.

References

Application Notes and Protocols: C.I. Disperse Blue 35 as a Photosensitizer in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of C.I. Disperse Blue 35 for consideration as a photosensitizer in photodynamic therapy (PDT) research. While direct in vitro and in vivo efficacy data for cancer therapy is limited in the current literature, this document outlines its known photophysical properties, the fundamental mechanisms of action, and detailed protocols for its evaluation.

Introduction to this compound in Photodynamic Therapy

This compound is an anthraquinone-based dye investigated for its photosensitizing properties, making it a candidate for research in photodynamic therapy.[1] PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular destruction.[2][3][4] Disperse Blue 35, upon excitation by light, can initiate photochemical reactions that produce cytotoxic species, suggesting its potential in targeted cancer therapy research.[1][5]

Physicochemical and Photophysical Properties

Technical-grade this compound is a mixture of diaminodihydroxyanthraquinone derivatives.[6][7] The primary components have been identified and their relative contribution to singlet oxygen generation, a key cytotoxic agent in PDT, has been qualitatively assessed.

Table 1: Physicochemical Properties of this compound

PropertyValue/Description
Chemical ClassAnthraquinone Dye
Molecular FormulaC₂₀H₁₄N₂O₅
Molecular Weight362.34 g/mol [6]
AppearanceDark blue granular solid

Table 2: Major Components and Photophysical Characteristics of Technical-Grade this compound

ComponentAbbreviationPercentage of Total Dye (%)Relative Singlet Oxygen (¹O₂) Yield
4,5-diamino-1,8-dihydroxyanthraquinone4,5-DDHAQ62High[7]
2,7-diamino-1,8-dihydroxyanthraquinone2,7-DDHAQ31Lower than 4,5-DDHAQ

Note: A specific singlet oxygen quantum yield (ΦΔ) for this compound has not been reported in the reviewed literature. The determination of this value is a critical step in evaluating its potential as a PDT agent.

Mechanism of Action in Photodynamic Therapy

This compound is known to induce phototoxicity through both Type I and Type II photochemical pathways upon irradiation with visible light.[6]

  • Type I Pathway: The excited photosensitizer reacts directly with a substrate, leading to electron or hydrogen transfer, which forms radical ions. These can then react with oxygen to produce superoxide radicals (O₂•⁻).[5]

  • Type II Pathway: The excited photosensitizer in its triplet state transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5]

Both pathways result in the generation of ROS, which can induce oxidative stress and lead to apoptosis or necrosis of targeted cells.

PDT_Mechanism cluster_0 Photophysical Processes cluster_1 Photochemical Reactions PS (S0) PS (S0) PS (S1) PS (S1) PS (S0)->PS (S1) Light Absorption PS (T1) PS (T1) PS (S1)->PS (T1) Intersystem Crossing PS (T1)->PS (S0) Phosphorescence O2 O2 PS (T1)->O2 Type II Energy Transfer Substrate Substrate PS (T1)->Substrate Type I Electron/H Transfer ROS ROS O2->ROS ¹O₂ Substrate->ROS O₂•⁻, HO• Cellular Damage Cellular Damage ROS->Cellular Damage Oxidative Stress Cell Death Cell Death Cellular Damage->Cell Death Apoptosis/Necrosis

Figure 1: Generalized mechanism of photodynamic therapy.

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound as a photosensitizer. These are generalized methods and should be optimized for specific experimental setups.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation by a photosensitizer. It is determined relative to a standard photosensitizer with a known ΦΔ value.

Materials:

  • This compound

  • Standard photosensitizer (e.g., Methylene Blue, Rose Bengal)

  • Singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran - DPBF)

  • Spectrophotometer

  • Fluorometer

  • Light source with a specific wavelength (e.g., 624 nm laser)[5]

  • Appropriate solvent (e.g., DMSO, ethanol)

Protocol:

  • Prepare stock solutions of this compound, the standard photosensitizer, and DPBF in the chosen solvent.

  • Prepare a series of solutions containing a fixed concentration of DPBF and either this compound or the standard photosensitizer. The absorbance of the photosensitizer solutions at the excitation wavelength should be matched (typically between 0.05 and 0.1).

  • Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 410 nm).

  • Irradiate the solutions with the light source for specific time intervals.

  • After each irradiation interval, measure the absorbance of DPBF. The decrease in absorbance corresponds to its consumption by singlet oxygen.

  • Plot the natural logarithm of the DPBF absorbance versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.

  • Calculate the singlet oxygen quantum yield of this compound using the following formula: ΦΔ (Sample) = ΦΔ (Standard) × (k_Sample / k_Standard) where k is the rate constant (slope) obtained from the plot.

SOQY_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Stock Solutions (DB35, Standard, DPBF) B Prepare Experimental Solutions (Matched Absorbance) A->B C Measure Initial DPBF Absorbance D Irradiate for Timed Intervals C->D E Measure DPBF Absorbance After Each Interval D->E F Plot ln(Absorbance) vs. Time G Determine Rate Constants (k) F->G H Calculate ΦΔ of DB35 G->H

Figure 2: Workflow for determining singlet oxygen quantum yield.
In Vitro Phototoxicity Assay

This protocol determines the cytotoxic effect of this compound on cancer cells with and without light activation.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • Light source with appropriate wavelength and power density

  • MTT or other cell viability assay kit

  • Plate reader

Protocol:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in cell culture medium.

  • Replace the medium in the wells with the this compound dilutions. Include control wells with medium only.

  • Incubate the cells with the photosensitizer for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.

  • After incubation, wash the cells with PBS to remove the extracellular photosensitizer.

  • Add fresh medium to the wells.

  • Irradiate one set of plates with the light source at a specific dose. Keep a parallel set of plates in the dark to assess dark toxicity.

  • Incubate the plates for a further 24-48 hours.

  • Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability for each concentration and condition (with and without light).

  • Determine the IC50 values (the concentration of photosensitizer that causes 50% cell death) for both dark and light conditions.

Cellular Uptake and Localization

This protocol assesses the efficiency of this compound uptake by cancer cells and its subcellular localization.

Materials:

  • Cancer cell line

  • This compound

  • Fluorescence microscope or flow cytometer

  • Subcellular organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

Protocol:

  • Seed cells on glass-bottom dishes or in multi-well plates.

  • Incubate the cells with a specific concentration of this compound for various time points (e.g., 1, 4, 8, 24 hours).

  • For localization studies, co-incubate with an organelle-specific probe during the last 30-60 minutes of the photosensitizer incubation.

  • Wash the cells with PBS to remove the extracellular photosensitizer.

  • Analyze the cells using fluorescence microscopy to visualize the intracellular distribution of this compound and its co-localization with organelle probes.

  • For quantitative analysis, use flow cytometry to measure the mean fluorescence intensity of the cells at different time points, which corresponds to the amount of cellular uptake.

Cellular_Uptake_Workflow A Seed Cells B Incubate with Disperse Blue 35 (Various Time Points) A->B C Co-incubate with Organelle Probes (Optional, for Localization) B->C D Wash with PBS B->D C->D E Analyze via Fluorescence Microscopy (Localization) D->E F Analyze via Flow Cytometry (Quantification) D->F

Figure 3: Workflow for cellular uptake and localization studies.
In Vivo Efficacy Study (General Protocol)

Note: No in vivo data for this compound in PDT for cancer treatment has been found. The following is a generalized protocol based on studies with other photosensitizers.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for xenograft model

  • This compound formulation for in vivo administration

  • Light source with fiber optic delivery system

  • Calipers for tumor measurement

Protocol:

  • Induce tumor xenografts by subcutaneously injecting cancer cells into the flanks of the mice.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into control and treatment groups.

  • Administer this compound to the treatment group via an appropriate route (e.g., intravenous, intraperitoneal).

  • After a predetermined drug-light interval (to allow for tumor accumulation), anesthetize the mice.

  • Irradiate the tumor area with the light source at a specific fluence rate and total light dose.

  • Monitor tumor growth in all groups by measuring tumor volume with calipers every few days.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for histological analysis to assess necrosis and apoptosis.

Future Research Directions

The potential of this compound as a photosensitizer for PDT is an emerging area of research. Key areas for future investigation include:

  • Quantitative determination of the singlet oxygen quantum yield.

  • Comprehensive in vitro phototoxicity screening against a panel of cancer cell lines to determine IC50 values.

  • Detailed investigation of cellular uptake mechanisms and subcellular localization.

  • In vivo efficacy studies in various tumor models to assess tumor growth inhibition and survival rates.

  • Formulation development to improve solubility and tumor targeting.

  • Synthesis and evaluation of purified components and novel derivatives to optimize photodynamic efficacy. [8]

By systematically addressing these research questions, a clearer understanding of the therapeutic potential of this compound in photodynamic therapy can be achieved.

References

Investigating the Antimicrobial Properties of Disperse Blue 35: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 35 is an anthraquinone-based dye primarily utilized in the textile industry. Emerging research has suggested that anthraquinone derivatives may possess antimicrobial properties, opening avenues for their potential application in biomedical and pharmaceutical fields. Some studies indicate that Disperse Blue 35 exhibits antibacterial activity against certain bacterial strains, although this area remains largely underexplored.[1][2][3] The antimicrobial action of similar compounds is often attributed to their ability to generate reactive oxygen species (ROS) upon photoactivation, suggesting a potential for photodynamic antimicrobial applications.[2]

These application notes provide a comprehensive guide for researchers interested in investigating the antimicrobial properties of Disperse Blue 35. Detailed protocols for determining its efficacy against both bacteria and fungi are outlined, along with methods to explore its photodynamic antimicrobial potential. While specific quantitative data for Disperse Blue 35 is not extensively available in current literature, the provided experimental frameworks will enable researchers to generate robust and reliable data.

Postulated Mechanism of Antimicrobial Action

The antimicrobial activity of Disperse Blue 35 is likely multifaceted. One proposed mechanism involves the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, particularly upon exposure to light.[2] This photochemical process can induce oxidative stress within microbial cells, leading to damage of essential biomolecules like DNA, proteins, and lipids, ultimately resulting in cell death.

DB35 Disperse Blue 35 ExcitedDB35 Excited State Disperse Blue 35* DB35->ExcitedDB35 Absorption Light Light (Photon Absorption) Light->ExcitedDB35 ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) ExcitedDB35->ROS Energy Transfer O2 Molecular Oxygen (O₂) O2->ROS CellDamage Microbial Cell Damage (DNA, Proteins, Lipids) ROS->CellDamage Oxidative Stress CellDeath Cell Death CellDamage->CellDeath

Caption: Postulated photodynamic antimicrobial mechanism of Disperse Blue 35.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized for clarity and comparative analysis. The following tables provide a template for presenting results from minimum inhibitory concentration (MIC) and disk diffusion assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Disperse Blue 35

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 25923Vancomycin
Escherichia coliATCC 25922Gentamicin
Candida albicansATCC 90028Fluconazole
[Other Organism]

Table 2: Zone of Inhibition Diameters for Disperse Blue 35

Test MicroorganismStrain IDConcentration on Disk (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusATCC 25923Vancomycin (30 µg)
Escherichia coliATCC 25922Gentamicin (10 µg)
Candida albicansATCC 90028Fluconazole (25 µg)
[Other Organism]

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial properties of Disperse Blue 35.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of Disperse Blue 35 that inhibits the visible growth of a microorganism.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of Disperse Blue 35 in broth C Inoculate microplate wells with microbial suspension and dye dilutions A->C B Adjust microbial culture to 0.5 McFarland standard B->C D Incubate at appropriate temperature and duration C->D E Visually assess for turbidity or use a plate reader D->E F Determine MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • Disperse Blue 35

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Disperse Blue 35 Stock Solution: Prepare a stock solution of Disperse Blue 35 in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the highest concentration to be tested.

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the highest concentration of Disperse Blue 35 to the first well of each row to be tested.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a gradient of Disperse Blue 35 concentrations.

  • Inoculum Preparation: Grow the test microorganism on an appropriate agar plate. Select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. Add 100 µL of this diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no dye) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of Disperse Blue 35 at which no visible growth (turbidity) is observed.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

This method assesses the antimicrobial activity of Disperse Blue 35 by measuring the zone of growth inhibition around a disk impregnated with the compound.

cluster_prep Preparation cluster_incubation Application & Incubation cluster_analysis Analysis A Prepare a lawn of microbial culture on an agar plate C Place impregnated disks on the agar surface A->C B Impregnate sterile paper disks with Disperse Blue 35 solution B->C D Incubate at appropriate temperature and duration C->D E Measure the diameter of the zone of inhibition around the disk D->E

Caption: Workflow for the agar disk diffusion assay.

Materials:

  • Disperse Blue 35

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial or fungal strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an agar plate evenly in three directions to ensure a confluent lawn of growth.

  • Disk Preparation: Prepare solutions of Disperse Blue 35 at various concentrations. Aseptically apply a known volume (e.g., 20 µL) of each solution to sterile paper disks and allow the solvent to evaporate.

  • Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Controls: Use a disk with only the solvent as a negative control and a standard antibiotic disk as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: Measure the diameter of the clear zone of no growth around each disk in millimeters.

Protocol 3: Investigating Photodynamic Antimicrobial Activity

This protocol is designed to assess if the antimicrobial effect of Disperse Blue 35 is enhanced by exposure to light.

cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis A Prepare microbial suspension with Disperse Blue 35 in microplate wells B Expose one set of wells to a specific wavelength of light A->B C Keep a duplicate set of wells in the dark A->C D Incubate both sets of plates B->D C->D E Determine cell viability (e.g., CFU counting) and compare light vs. dark conditions D->E

Caption: Workflow for investigating photodynamic antimicrobial activity.

Materials:

  • All materials from the MIC protocol

  • A light source with a specific wavelength (e.g., a blue light LED array)

  • A light meter to measure irradiance

Procedure:

  • Plate Preparation: Prepare a 96-well microtiter plate with serial dilutions of Disperse Blue 35 and microbial inoculum as described in the MIC protocol.

  • Light and Dark Conditions: Prepare two identical plates. One plate will be exposed to light, and the other will be kept in the dark as a control.

  • Light Exposure: Place the "light" plate under the light source for a predetermined amount of time (e.g., 30-60 minutes). The wavelength and intensity of the light should be recorded.

  • Incubation: After light exposure, incubate both the "light" and "dark" plates under the standard conditions outlined in the MIC protocol.

  • Analysis: After incubation, determine the MIC for both plates. A lower MIC in the light-exposed plate compared to the dark plate indicates photodynamic antimicrobial activity. For a more quantitative analysis, samples from the wells can be serially diluted and plated to determine the number of colony-forming units (CFU/mL) and calculate the log reduction in viability.

Conclusion

While the existing literature points to the potential of Disperse Blue 35 as an antimicrobial agent, rigorous experimental validation is required. The protocols detailed in these application notes provide a standardized framework for researchers to systematically investigate its antibacterial and antifungal properties, as well as its potential for light-activated antimicrobial applications. The generation of quantitative data using these methods will be crucial in determining the feasibility of Disperse Blue 35 for future development in antimicrobial therapies and technologies.

References

Application Notes and Protocols for Photodegradation Studies of Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Blue 35 is an anthraquinone-based dye known for its application in coloring synthetic fibers.[1] Due to its stable and complex aromatic structure, it exhibits resistance to natural degradation, leading to environmental persistence when released in textile effluents.[2] Photocatalytic degradation is a promising advanced oxidation process (AOP) for the removal of such recalcitrant dyes from wastewater. This document provides a detailed experimental setup and protocol for studying the photodegradation of Disperse Blue 35.

Experimental Setup

A typical experimental setup for the photodegradation of Disperse Blue 35 involves a photoreactor, a light source, a photocatalyst, and analytical instrumentation to monitor the degradation process.

  • Photoreactor: Batch reactors, such as beakers or inner-irradiation quartz reactors, are commonly used.[3][4] The reactor should be equipped with a magnetic stirrer to ensure a homogenous suspension of the photocatalyst in the dye solution. For studies requiring specific atmospheric conditions, a closed system may be employed.[4]

  • Light Source: The choice of light source is crucial. Common sources include:

    • UV Lamps: Medium-pressure mercury lamps are frequently used, often with a maximum wavelength around 365 nm.[3]

    • Xenon Lamps: These are used to simulate sunlight.[5]

    • Tungsten Lamps: In some setups, tungsten lamps can be utilized as a visible light source.[6]

  • Photocatalyst: Various semiconductor materials can be used as photocatalysts.

    • Titanium Dioxide (TiO2): A widely used, efficient, and cost-effective photocatalyst.[7]

    • Zinc Oxide (ZnO): Another effective photocatalyst for dye degradation.[8]

    • Modified Photocatalysts: To enhance efficiency, doped or composite catalysts like Mn-doped ZnO or copper-titanium-pillared interlayered clays (Cu-Ti-PILCs) can be employed.[3][8]

  • Analytical Instrumentation:

    • UV-Vis Spectrophotometer: Used to monitor the change in dye concentration by measuring absorbance at the maximum wavelength (λmax).[3]

    • pH Meter: To measure and adjust the pH of the dye solution, which is a critical parameter.[8]

    • Centrifuge: To separate the photocatalyst from the solution before spectrophotometric analysis.[3]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of degradation byproducts.[9]

Experimental Protocols

Preparation of Reagents and Solutions
  • Disperse Blue 35 Stock Solution:

    • Accurately weigh a specific amount of Disperse Blue 35 powder.

    • Dissolve it in a suitable solvent. While Disperse Blue dyes have low water solubility, a stock solution can be prepared in an organic solvent like methanol or ethanol, which is then diluted in deionized water for the experiment. For a 1x10⁻³ M stock solution of a similar dye, Disperse Blue 94, 550.32 mg of the dye is dissolved in 1000 ml of distilled water.[6]

    • Store the stock solution in a dark place to prevent premature degradation.

  • Photocatalyst Suspension:

    • The required amount of photocatalyst (e.g., 0.05 g to 1 g) is weighed and added to a specific volume of the dye solution (e.g., 100 mL).[3][8]

  • pH Adjustment:

    • The pH of the dye solution is adjusted to the desired value using dilute solutions of NaOH or H₂SO₄. The optimal pH can significantly influence the degradation rate.[8]

Photocatalytic Degradation Procedure
  • Adsorption-Desorption Equilibrium:

    • Add the photocatalyst to the prepared Disperse Blue 35 solution in the photoreactor.

    • Stir the suspension in complete darkness for a period of 30-60 minutes to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface.

  • Initiation of Photoreaction:

    • Turn on the light source to initiate the photocatalytic reaction. The reactor may require a cooling system to maintain a constant temperature and prevent thermal degradation.[4]

  • Sample Collection:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots (e.g., 3-5 mL) of the suspension from the reactor.

  • Sample Preparation for Analysis:

    • Immediately centrifuge the collected samples (e.g., at 4000 rpm for 15 minutes) or filter them through a syringe filter (e.g., 0.45 µm) to remove the photocatalyst particles. This is crucial to stop the reaction and to avoid interference during spectrophotometric analysis.[3]

Analytical Method
  • Monitoring Dye Concentration:

    • Measure the absorbance of the supernatant of each sample using a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) of Disperse Blue 35. For similar disperse blue dyes, the λmax is in the range of 565-630 nm.[6][8]

  • Calculation of Degradation Efficiency:

    • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 Where:

      • A₀ is the initial absorbance of the dye solution (at t=0, after the dark adsorption period).

      • Aₜ is the absorbance of the dye solution at a specific irradiation time 't'.

  • Kinetic Study:

    • The reaction kinetics can be studied by plotting the natural logarithm of the concentration ratio (ln(C₀/Cₜ)) versus time for pseudo-first-order kinetics, or t/Cₜ versus time for pseudo-second-order kinetics. The degradation of similar dyes has been shown to fit a pseudo-second-order kinetic model well.[3]

Data Presentation

Table 1: Summary of Experimental Conditions for Photodegradation of Disperse Dyes
ParameterDisperse Blue 56[3]Disperse Blue 79:1[8]Disperse Blue 94[6]
Photocatalyst Cu-Ti-PILCsMn-doped ZnOStrontium Chromate
Catalyst Dose 1 g / 100 mL0.05 g / 100 mL0.25 g / 100 mL
Initial Dye Conc. 100 mg/L3.0 x 10⁻⁵ M3.0 x 10⁻⁵ M
pH Not specified8.57.0
Light Source Mercury Lamp (365 nm)Not specified2 x 200W Tungsten Lamps
H₂O₂ 1 mL (50%)Not usedNot used
Reaction Time 120 minNot specifiedNot specified
Degradation Efficiency ~97%Not specifiedNot specified
Table 2: Kinetic Parameters for Photodegradation
DyeKinetic ModelRate Constant (k)R² ValueReference
Disperse Blue 56Pseudo-second-orderNot specified> Pseudo-first-order[3]
Disperse Blue 79:1Pseudo-first-order2.06 x 10⁻⁴ sec⁻¹Not specified[8]

Mandatory Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Disperse Blue 35 Stock Solution prep_react Prepare Reaction Mixture (Dye Solution + Catalyst) prep_dye->prep_react prep_cat Weigh Photocatalyst prep_cat->prep_react adj_ph Adjust pH prep_react->adj_ph dark Stir in Dark (Adsorption-Desorption Equilibrium) adj_ph->dark light Irradiate with Light Source (Start Photoreaction) dark->light sample Collect Samples at Time Intervals light->sample centrifuge Centrifuge/Filter Sample (Remove Catalyst) sample->centrifuge uv_vis Analyze with UV-Vis Spectrophotometer centrifuge->uv_vis calc Calculate Degradation Efficiency and Reaction Kinetics uv_vis->calc

Caption: Experimental workflow for photodegradation studies.

G cluster_catalyst Photocatalyst (e.g., TiO2) cluster_ros Reactive Oxygen Species (ROS) Formation cluster_degradation Degradation Process vb Valence Band (VB) cb Conductance Band (CB) vb->cb h⁺ h2o H₂O vb->h2o h⁺ oh_neg OH⁻ vb->oh_neg h⁺ o2 O₂ cb->o2 e⁻ oh_rad •OH (Hydroxyl Radical) dye Disperse Blue 35 oh_rad->dye Oxidation o2_rad •O₂⁻ (Superoxide Radical) o2_rad->dye Oxidation products Degradation Products (e.g., CO₂, H₂O, mineral acids) dye->products light Light (hν ≥ Eg) light->vb e⁻ h2o->oh_rad oh_neg->oh_rad o2->o2_rad

Caption: General mechanism of photocatalytic dye degradation.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for enhancing the aqueous solubility of Disperse Blue 35.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Blue 35 and why is its aqueous solubility so low?

A1: Disperse Blue 35 (CAS No: 12222-75-2) is a non-ionic anthraquinone dye.[1][2] Its molecular structure lacks strong hydrophilic (water-attracting) groups and possesses a significant hydrophobic (water-repelling) character, leading to very low water solubility.[2][3] Disperse dyes are characterized by their lipophilic nature and small molecular size.[2] The aqueous solubility is reported to be extremely low, around 30 milligrams per liter.[4] This poor solubility presents a significant challenge for experiments requiring aqueous solutions.

Q2: What are the primary methods to improve the aqueous solubility of Disperse Blue 35?

A2: The main strategies to enhance the aqueous solubility or create stable aqueous dispersions of Disperse Blue 35 include:

  • Temperature Adjustment: Increasing the temperature of the water significantly boosts solubility.[3]

  • pH Control: Maintaining a slightly acidic pH can improve dispersion stability.[1][5]

  • Co-solvents: Introducing a water-miscible organic solvent can increase solubility.[6]

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the dye molecules.[7]

  • Hydrotropy: Adding high concentrations of compounds known as hydrotropes to enhance solubility.[8]

Q3: How does temperature affect the solubility of Disperse Blue 35?

A3: The solubility of disperse dyes, including blues, increases substantially with rising water temperature.[3] For instance, the solubility of disperse blue in water at 80°C can be 37 times greater than at 25°C.[3][9] This is due to increased thermal energy helping to overcome the intermolecular forces between the dye molecules and allowing more of them to dissolve.[10]

Q4: What is the optimal pH for preparing an aqueous dispersion of Disperse Blue 35?

A4: For dyeing processes, a slightly acidic pH range of 4.5 to 5.5 is recommended for disperse dyes.[1] While pH may not drastically alter the solubility of the non-ionic Disperse Blue 35, this acidic range is optimal for maintaining the stability of the dispersion and preventing the degradation that can occur in alkaline conditions.[5] Acetic acid is commonly used to achieve this pH range.[1]

Q5: Can I use co-solvents to dissolve Disperse Blue 35? Which ones are effective?

A5: Yes, using co-solvents is a viable method. Polar, water-miscible organic solvents can enhance the solubility of disperse dyes.[11] Effective co-solvents include alcohols (like ethanol), acetone, and glycols (like polyethylene glycol).[9][11] These solvents can improve the solvation power of the aqueous solution for the hydrophobic dye molecules.[12]

Q6: What is micellar solubilization and how can it be used for Disperse Blue 35?

A6: Micellar solubilization is a process where surfactants (amphiphilic molecules with a water-loving head and a water-hating tail) are added to water above their critical micelle concentration (CMC).[7] These surfactants self-assemble into spherical structures called micelles, which have a hydrophobic core and a hydrophilic shell.[13] The hydrophobic Disperse Blue 35 molecules can be encapsulated within the hydrophobic cores of these micelles, allowing them to be stably dispersed in the aqueous solution.[7][13] Non-ionic surfactants are generally considered to have a higher solubilization capacity for hydrophobic dyes compared to ionic surfactants.[7]

Q7: What is hydrotropy and how does it apply to this dye?

A7: Hydrotropy is a solubilization phenomenon where adding a large amount of a second solute, called a hydrotrope, increases the aqueous solubility of a poorly soluble compound.[8][14] Hydrotropes are typically small organic salts (e.g., sodium benzoate, sodium citrate) or other compounds like urea.[8][15] They are thought to work by disrupting the water's structure and interacting with the solute molecules to prevent aggregation, thereby increasing solubility.[8] This technique can be highly effective and avoids the use of organic co-solvents.[14]

Data Presentation

Table 1: Chemical and Physical Properties of Disperse Blue 35
PropertyValueReference
CAS Number 12222-75-2
Molecular Formula C₂₀H₁₄N₂O₅[16][17]
Molecular Weight 362.34 g/mol [16]
Appearance Dark blue powder[18]
Water Solubility Very low (~30 mg/L)[4][19]
LogP (Octanol-Water) 4.49
Nature Non-ionic, lipophilic[2]
Table 2: Effect of Temperature on Disperse Dye Solubility in Water
Dye TypeTemperatureSolubility Increase Factor (vs. 25°C)Reference
Disperse Yellow80°C18x[3][9]
Disperse Red80°C33x[3][9]
Disperse Blue 80°C 37x [3][9]
Table 3: Comparison of Solubility Enhancement Methods
MethodPrincipleTypical AgentsAdvantagesDisadvantages
Temperature Increase Increases kinetic energy to overcome intermolecular forces.HeatSimple, effective.May not be suitable for heat-sensitive experiments; solubility decreases on cooling.
Co-solvency Increases the solvent's capacity to dissolve hydrophobic compounds.Ethanol, Acetone, PEGEffective at room temperature.May interfere with biological assays; requires removal.
Micellar Solubilization Encapsulation of dye in hydrophobic micelle cores.Non-ionic surfactants (e.g., Tween®, Triton™)Forms stable dispersions; widely used.Surfactant may have its own biological/chemical activity.
Hydrotropy Solute-solute interactions that prevent aggregation.Sodium benzoate, Urea, Sodium citrateAvoids organic solvents; highly selective.Requires high concentrations of the hydrotropic agent.

Troubleshooting Guide

Problem: My Disperse Blue 35 solution is cloudy and the dye is precipitating.

  • Possible Cause 1: Low Temperature. The solubility of Disperse Blue 35 is highly temperature-dependent. If the solution has cooled, the dye will precipitate.

    • Solution: Reheat the solution gently while stirring. For experiments at room temperature, consider a method other than heat alone, such as using co-solvents or surfactants.[9]

  • Possible Cause 2: Incorrect pH. An alkaline pH can cause some disperse dyes to degrade or agglomerate.[5]

    • Solution: Check the pH of your solution. Adjust to a slightly acidic range (pH 4.5-5.5) using a buffer or dilute acetic acid.[1]

  • Possible Cause 3: Surfactant Concentration Below CMC. If using micellar solubilization, the surfactant concentration must be above the Critical Micelle Concentration (CMC) to form micelles.

    • Solution: Increase the surfactant concentration and ensure it is thoroughly mixed.[7]

Problem: I am observing inconsistent color intensity between batches.

  • Possible Cause 1: Incomplete Dissolution. The dye may not be fully dissolved or dispersed, leading to variations in the concentration of the supernatant.

    • Solution: Ensure your preparation protocol is consistent. Use a combination of vigorous stirring (e.g., vortexing, sonicating) and gentle heating to create a uniform dispersion. Always prepare a stock solution and dilute from it, rather than weighing small amounts of powder for each experiment.

  • Possible Cause 2: Dye Degradation. Disperse Blue 35, like other anthraquinone dyes, can be susceptible to fading in the presence of certain gases or light.[1]

    • Solution: Prepare solutions fresh and store them protected from light in sealed containers.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion using Heat and a Dispersing Agent

This protocol is suitable for creating a stock dispersion for general use where elevated temperature is acceptable.

  • Preparation: Weigh the desired amount of Disperse Blue 35 powder and a dispersing agent (e.g., a lignosulfonate-based dispersant) in a 1:1 ratio.

  • Pasting: In a glass beaker, add a few drops of deionized water to the powder mixture and triturate with a glass rod to form a smooth, uniform paste. This step is crucial to break down agglomerates.[1]

  • Dispersion: Gradually add warm (approx. 60°C) deionized water, adjusted to pH 5.0 with acetic acid, to the paste while stirring continuously.

  • Heating: Heat the dispersion to 80-90°C and maintain this temperature for 30-60 minutes with constant, gentle stirring.[1]

  • Finalization: Allow the dispersion to cool slowly to the desired experimental temperature. Note that some sedimentation may occur upon significant cooling. Keep the solution stirred if used at lower temperatures.

Protocol 2: Solubility Enhancement using a Co-solvent System (Aqueous/Ethanol)

This protocol is useful when a true solution is required at or near room temperature.

  • Preparation: Weigh the desired amount of Disperse Blue 35 powder into a volumetric flask.

  • Initial Dissolution: Add a small volume of a pure co-solvent (e.g., ethanol) to the flask to fully dissolve the dye. Sonicate for 5-10 minutes if necessary.

  • Dilution: While stirring vigorously, slowly add deionized water to the flask up to the final desired volume. The rate of water addition is critical to prevent "crashing out" (precipitation) of the dye.

  • Finalization: The final solution should be a clear, colored solution. The maximum achievable concentration will depend on the final water-to-co-solvent ratio. A higher proportion of co-solvent will allow for a higher dye concentration.

Protocol 3: Preparation of a Micellar Solution using a Non-ionic Surfactant

This protocol creates a stable aqueous system for experiments sensitive to organic solvents.

  • Surfactant Solution: Prepare an aqueous solution of a non-ionic surfactant (e.g., Triton™ X-100 or Tween® 80) at a concentration well above its known CMC (e.g., 1-2% w/v).

  • Dye Addition: Add the Disperse Blue 35 powder directly to the surfactant solution.

  • Solubilization: Stir the mixture vigorously at room temperature or with gentle warming (40-50°C) for several hours, or until the solution appears homogenous and clear. Sonication can significantly accelerate this process.

  • Filtration (Optional): To remove any non-solubilized dye particles, the solution can be filtered through a 0.22 µm syringe filter. This ensures a solution of only micelle-encapsulated dye.

Visualizations

Experimental and Logical Workflows

G cluster_workflow Diagram 1: Workflow for Solubility Enhancement start Start: Need Aqueous Disperse Blue 35 conc Assess Required Concentration & Temp. start->conc heat_q Is heat (up to 80°C) acceptable for experiment? conc->heat_q heat_p Use Protocol 1: Heat + Dispersant heat_q->heat_p Yes cosolvent_q Are organic co-solvents acceptable? heat_q->cosolvent_q No end End: Stable Aqueous Dye Solution heat_p->end cosolvent_p Use Protocol 2: Co-solvent Method cosolvent_q->cosolvent_p Yes surfactant_p Use Protocol 3: Micellar Solubilization cosolvent_q->surfactant_p No cosolvent_p->end surfactant_p->end

Diagram 1: A decision workflow for selecting the appropriate solubility enhancement method.

G cluster_troubleshooting Diagram 2: Troubleshooting Precipitation start Problem: Dye Precipitated q_temp Was solution cooled significantly after prep? start->q_temp a_temp Reheat solution or maintain at elevated temperature. q_temp->a_temp Yes q_ph Is pH alkaline (> 7.0)? q_temp->q_ph No end Solution Stable a_temp->end a_ph Adjust pH to 4.5-5.5 with dilute acid. q_ph->a_ph Yes q_conc Is dye concentration too high for the method? q_ph->q_conc No a_ph->end a_conc Dilute solution or increase co-solvent/surfactant ratio. q_conc->a_conc Yes a_conc->end

Diagram 2: A logical flowchart for troubleshooting dye precipitation issues.

Diagram 3: A conceptual model of a dye molecule encapsulated within a surfactant micelle.

References

troubleshooting poor staining with C.I. Disperse Blue 35 in microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using C.I. Disperse Blue 35 for microscopy applications.

Troubleshooting Poor Staining with this compound

Poor or inconsistent staining can be a significant hurdle in obtaining high-quality microscopy data. This section addresses common issues encountered when using this compound and provides systematic approaches to resolving them.

FAQs: Troubleshooting Staining Issues

Q1: I am observing very weak or no fluorescence signal from my sample. What are the possible causes and solutions?

A1: A weak or absent signal is a common issue that can stem from several factors throughout the staining and imaging process.

  • Problem: Weak or No Fluorescence Signal

    • Possible Cause: Inadequate dye concentration.

      • Solution: Optimize the concentration of this compound. Due to its hydrophobic nature, starting with a concentration range and titrating to find the optimal level for your specific cell or tissue type is recommended.

    • Possible Cause: Insufficient incubation time.

      • Solution: Increase the incubation period to allow for adequate uptake of the dye into the lysosomes.

    • Possible Cause: Poor dye solubility and aggregation.

      • Solution: this compound has low water solubility.[1] Ensure the dye is properly dissolved in an organic solvent like DMSO before being dispersed in your aqueous staining buffer. The use of a dispersing agent, such as Pluronic® F-127, is highly recommended to prevent aggregation.[2][3][4][5][6]

    • Possible Cause: Photobleaching.

      • Solution: Anthraquinone dyes are generally more photostable than some other classes of dyes, but photobleaching can still occur with intense or prolonged exposure to excitation light.[7][8] Minimize light exposure by using neutral density filters, reducing illumination intensity, and limiting exposure time during image acquisition.[9]

    • Possible Cause: Incorrect filter sets on the microscope.

Q2: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce the background?

A2: High background can be caused by non-specific binding of the dye or autofluorescence from the sample itself.

  • Problem: High Background Fluorescence

    • Possible Cause: Excess dye remaining after staining.

      • Solution: Optimize the washing steps after incubation. Increase the number and duration of washes with an appropriate buffer to remove unbound dye.

    • Possible Cause: Dye precipitation or aggregation.

      • Solution: As mentioned previously, ensure proper solubilization of the dye. Aggregates can bind non-specifically to cellular structures and surfaces, increasing background. Using a dispersing agent like Pluronic® F-127 is crucial.[2][3][4][5][6]

    • Possible Cause: Autofluorescence of the cells or tissue.

      • Solution: Include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, especially in the blue or green channels, you may need to use spectral unmixing techniques if your imaging system supports it, or consider using a dye with a longer wavelength emission if possible.

Q3: The staining in my sample is patchy and uneven. What could be causing this?

A3: Uneven staining can result from issues with sample preparation or dye application.

  • Problem: Uneven or Patchy Staining

    • Possible Cause: Inconsistent cell health or density.

      • Solution: Ensure you are working with a healthy and evenly distributed cell culture. For tissue sections, ensure proper fixation and sectioning to maintain uniform morphology.

    • Possible Cause: Inadequate mixing of the staining solution.

      • Solution: Gently agitate the sample during incubation to ensure an even distribution of the dye.

    • Possible Cause: Dye aggregation.

      • Solution: This is a recurring theme with hydrophobic dyes. Prepare the staining solution immediately before use and ensure the dye is well-dispersed.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Poor Staining problem Identify Problem start->problem weak_signal Weak/No Signal problem->weak_signal  Signal  Intensity high_background High Background problem->high_background  Clarity uneven_staining Uneven Staining problem->uneven_staining  Distribution solution_conc Optimize Dye Concentration weak_signal->solution_conc solution_time Increase Incubation Time weak_signal->solution_time solution_solubility Improve Dye Solubility (DMSO, Pluronic F-127) weak_signal->solution_solubility solution_bleach Minimize Photobleaching weak_signal->solution_bleach solution_wash Optimize Washing Steps high_background->solution_wash solution_precip Prevent Dye Precipitation high_background->solution_precip solution_auto Assess Autofluorescence high_background->solution_auto uneven_staining->solution_solubility solution_cells Ensure Uniform Cell Health/Density uneven_staining->solution_cells solution_mix Gentle Agitation During Incubation uneven_staining->solution_mix end Improved Staining solution_conc->end solution_time->end solution_solubility->end solution_bleach->end solution_wash->end solution_precip->end solution_auto->end solution_cells->end solution_mix->end

Figure 1. A flowchart for troubleshooting common issues with this compound staining.

Experimental Protocols and Data

Recommended Staining Parameters

The following table provides a starting point for optimizing your staining protocol with this compound. Note that optimal conditions may vary depending on the cell or tissue type and experimental setup.

ParameterRecommended RangeNotes
Solvent for Stock Solution DMSOPrepare a stock solution in the mM range (e.g., 1-5 mM).[2]
Dispersing Agent Pluronic® F-127 (20% in DMSO)Mix equal volumes of the dye stock with the Pluronic® F-127 solution before diluting in buffer.[2][3][4]
Final Dye Concentration 1 - 10 µMThis should be optimized for your specific application.
Incubation Time 15 - 60 minutesLonger incubation times may be necessary for some cell types.[10][11]
Incubation Temperature 37°CStandard cell culture incubation conditions are generally suitable.
Wash Buffer Hanks and 20 mM Hepes buffer (HBSS) or PBSWash cells twice after incubation.[12]
Microscopy Parameters (Estimated)

Specific excitation and emission maxima for this compound in a microscopy context are not well-documented. However, based on its color and the properties of other blue fluorescent dyes used for lysosomal staining, the following are estimated parameters.

ParameterWavelength (nm)Recommended Filter Set
Excitation Maximum (Ex) ~360 - 400DAPI or similar UV/violet filter set
Emission Maximum (Em) ~440 - 480DAPI or similar blue emission filter
Detailed Experimental Protocol: Staining Lysosomes in Live Cells

This protocol is a general guideline for using this compound to stain lysosomes in live, adherent cells.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Pluronic® F-127, 20% in DMSO

  • Live cells cultured on coverslips or in imaging-compatible plates

  • Cell culture medium

  • Hanks and 20 mM Hepes buffer (HBSS) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Warm the 20% Pluronic® F-127 in DMSO solution to room temperature. If it has solidified, gently heat to 50-65°C until it becomes a clear liquid.[2]

  • Preparation of Staining Solution (prepare immediately before use):

    • In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution.

    • Vortex briefly to ensure thorough mixing.

    • Dilute this mixture into pre-warmed (37°C) cell culture medium to achieve a final this compound concentration of 1-10 µM.

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Add the staining solution to the cells.

    • Incubate at 37°C in a 5% CO2 incubator for 15-60 minutes.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed HBSS or PBS.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells on a fluorescence microscope using a filter set appropriate for blue fluorescence (e.g., a DAPI filter set).

Experimental Workflow Diagram

StainingWorkflow prep_stock Prepare Stock Solutions 1. This compound in DMSO 2. Pluronic F-127 (20% in DMSO) prep_stain Prepare Staining Solution (Mix stocks and dilute in medium) prep_stock->prep_stain stain_cells Stain Cells (Incubate at 37°C) prep_stain->stain_cells wash_cells Wash Cells (Remove excess dye) stain_cells->wash_cells image_cells Image Cells (Fluorescence Microscope) wash_cells->image_cells

Figure 2. A step-by-step workflow for staining live cells with this compound.

FAQs: General Properties and Handling

Q4: What is the mechanism of this compound staining in lysosomes?

A4: this compound is a hydrophobic, cell-permeant dye.[13] It is believed to selectively accumulate in lysosomes due to the pH gradient across the lysosomal membrane, similar to other lysotropic dyes.[13] Once inside the acidic environment of the lysosome, the dye may become protonated and trapped, leading to an increase in its fluorescence.

Q5: How should I store this compound?

A5: The powdered form of the dye should be stored at room temperature, protected from light. Stock solutions in DMSO should also be stored at room temperature and protected from light and moisture. Do not refrigerate or freeze Pluronic® F-127 solutions as this can cause them to solidify.[2]

Q6: Is this compound toxic to cells?

A6: Like many fluorescent dyes, this compound may exhibit some cytotoxicity, especially at higher concentrations or with prolonged incubation times. It is always advisable to perform a toxicity assay to determine the optimal, non-toxic concentration and incubation time for your specific cell line and experimental conditions.

Logical Relationships in Staining Success

StainingSuccess dye_prep Proper Dye Preparation success Successful Staining dye_prep->success solubility Solubilization (DMSO) solubility->dye_prep dispersion Dispersion (Pluronic F-127) dispersion->dye_prep staining_protocol Optimized Staining Protocol staining_protocol->success concentration Dye Concentration concentration->staining_protocol incubation Incubation Time & Temp incubation->staining_protocol washing Washing Steps washing->staining_protocol microscopy_setup Correct Microscope Setup microscopy_setup->success filters Appropriate Filter Sets filters->microscopy_setup exposure Minimized Light Exposure exposure->microscopy_setup

Figure 3. Key factors contributing to successful staining with this compound.

References

addressing peak tailing in HPLC analysis of Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the HPLC analysis of Disperse Blue 35.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of analytical results. This guide provides a systematic approach to diagnosing and resolving peak tailing when analyzing the basic compound, Disperse Blue 35.

Is your Disperse Blue 35 peak tailing? Follow this troubleshooting workflow to identify and resolve the issue.

HPLC_Troubleshooting_Peak_Tailing cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution start Peak Tailing Observed (Asymmetry Factor > 1.2) check_column Inspect Column - Age and usage history - Potential contamination start->check_column check_system Check HPLC System - Leaks - Extra-column volume start->check_system check_sample Evaluate Sample - Concentration (overload) - Solvent mismatch start->check_sample mobile_phase Adjust Mobile Phase - Optimize pH - Increase buffer strength - Add competing base check_column->mobile_phase check_system->mobile_phase check_sample->mobile_phase column_chem Select Appropriate Column - End-capped C18 - Column with low silanol activity mobile_phase->column_chem If tailing persists solution Symmetrical Peak Achieved mobile_phase->solution If tailing is resolved column_chem->solution

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for Disperse Blue 35 in reverse-phase HPLC?

The primary cause of peak tailing for Disperse Blue 35, an anthraquinone dye with basic amino groups, is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the basic amine functional groups on the Disperse Blue 35 molecule can interact with acidic residual silanol groups on the surface of silica-based columns (e.g., C18).[3][4] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in a "tailing" peak shape.

Q2: How does mobile phase pH affect the peak shape of Disperse Blue 35?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like Disperse Blue 35.

  • At low pH (e.g., pH 2-3): The residual silanol groups on the silica stationary phase are protonated and thus neutral. This minimizes the undesirable ionic interactions with the protonated basic analyte, leading to a more symmetrical peak.[2][5]

  • At neutral or higher pH: The silanol groups become deprotonated and negatively charged, increasing the strength of secondary interactions with the positively charged Disperse Blue 35 molecules, which exacerbates peak tailing.[3]

Q3: What are some effective strategies to mitigate peak tailing for Disperse Blue 35?

Several strategies can be employed to reduce or eliminate peak tailing:

StrategyDescription
Adjust Mobile Phase pH Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an appropriate acid (e.g., phosphoric acid, formic acid, or trifluoroacetic acid). This protonates the silanol groups, reducing secondary interactions.[3][5]
Use an End-Capped Column Select a high-quality, end-capped C18 or C8 column. End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes.[2]
Increase Buffer Concentration Increasing the concentration of the buffer in the mobile phase (e.g., 20-50 mM) can help to mask the residual silanol groups and improve peak shape.[1]
Add a Competing Base The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, thereby reducing their interaction with the analyte. A typical concentration for TEA is 0.1-0.5% (v/v).
Optimize Sample Conditions Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase composition to avoid peak distortion. Also, avoid overloading the column by injecting an appropriate sample concentration and volume.
Elevate Column Temperature Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics. However, the stability of the analyte at higher temperatures should be considered.
Q4: What is an acceptable peak asymmetry or tailing factor?

The United States Pharmacopeia (USP) defines the tailing factor (Tf) as a measure of peak asymmetry. A perfectly symmetrical Gaussian peak has a Tf of 1.0. Generally, a tailing factor between 0.9 and 1.5 is considered acceptable for most applications. However, for high-precision quantitative analysis, a tailing factor closer to 1.0 is desirable. A value greater than 2.0 is often considered unacceptable.[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to the HPLC analysis of Disperse Blue 35, with a focus on addressing peak tailing.

Protocol 1: General HPLC Method for Disperse Blue 35 Analysis

This protocol provides a starting point for the reverse-phase HPLC analysis of Disperse Blue 35.

Objective: To achieve a symmetrical peak for the quantification of Disperse Blue 35.

Materials:

  • HPLC system with a UV-Vis or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped

  • Disperse Blue 35 standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in water. Filter and degas.

    • Organic Phase (B): Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., start with a lower percentage of acetonitrile and gradually increase). A typical starting gradient could be 40% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at the lambda max of Disperse Blue 35 (approximately 640 nm).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of Disperse Blue 35 in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution with the initial mobile phase composition to the desired concentration.

  • Analysis:

    • Equilibrate the column with the initial mobile phase for at least 15-20 minutes.

    • Inject the prepared sample and acquire the chromatogram.

    • Calculate the peak asymmetry factor. If tailing is observed, proceed to the optimization protocols.

Protocol 2: Optimization of Mobile Phase pH to Reduce Peak Tailing

Objective: To systematically evaluate the effect of mobile phase pH on the peak shape of Disperse Blue 35.

Procedure:

  • Prepare a series of aqueous mobile phases (A) with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 7.0) using appropriate buffers (e.g., phosphate or acetate buffer).

  • Using the general HPLC method described in Protocol 1, analyze the Disperse Blue 35 standard with each mobile phase pH.

  • Maintain a consistent organic phase (B) and gradient profile for all analyses.

  • Record the chromatograms and calculate the peak asymmetry factor for each pH value.

  • Compare the results to determine the optimal pH that provides the most symmetrical peak.

Expected Outcome: A lower mobile phase pH is expected to result in a lower peak asymmetry factor.

Mobile Phase pHExpected Peak Asymmetry (Tf)
2.51.0 - 1.3
3.01.1 - 1.5
3.51.3 - 1.8
4.01.5 - 2.2
7.0> 2.0

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical interactions and logical decisions involved in mitigating peak tailing for basic compounds like Disperse Blue 35 in reverse-phase HPLC.

Peak_Tailing_Mitigation cluster_analyte Analyte cluster_stationary_phase Stationary Phase cluster_interaction Interaction cluster_result Result cluster_solutions Solutions analyte Disperse Blue 35 (Basic Amine Groups) interaction Secondary Ionic Interaction analyte->interaction silanol Residual Silanol Groups (Acidic) silanol->interaction tailing Peak Tailing interaction->tailing low_ph Low pH Mobile Phase (Protonates Silanols) tailing->low_ph Mitigation Strategy end_capping End-Capped Column (Blocks Silanols) tailing->end_capping Mitigation Strategy competing_base Competing Base (e.g., TEA) (Masks Silanols) tailing->competing_base Mitigation Strategy low_ph->interaction Reduces end_capping->interaction Reduces competing_base->interaction Reduces

Caption: Mitigation of peak tailing through chemical and column-based strategies.

References

enhancing the stability of C.I. Disperse Blue 35 solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for C.I. Disperse Blue 35. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound solutions. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter with the stability of this compound solutions.

Problem Potential Cause Recommended Solution
Rapid color fading of the solution under ambient light. Photodegradation due to exposure to light, especially UV radiation. This compound is known to be photosensitive.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Work in a shaded environment or use UV-filtered lighting in the laboratory. The addition of UV absorbers or antioxidants can also be considered.
Precipitation or crystallization in the solution over time. Poor dispersion stability, changes in the crystalline form of the dye, or exceeding the solubility limit.[1][2]Ensure the use of a high-quality dispersing agent.[2][3] Prepare solutions at the recommended concentration and avoid drastic temperature fluctuations during storage. Sonication of the solution during preparation can help in achieving a finer, more stable dispersion.
Inconsistent experimental results with different batches of the dye. This compound is often a mixture of non-methylated, mono-methylated, and di-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[4] The ratio of these components can vary between batches, affecting properties like solubility and stability.Characterize each new batch of the dye using techniques like HPLC to ensure consistency.[4][5] Develop a standardized protocol for solution preparation that is robust to minor batch-to-batch variations.
Color change or degradation of the solution upon heating. Thermal degradation. Anthraquinone dyes like this compound can be susceptible to degradation at elevated temperatures over prolonged periods.[1]Avoid excessive heating of the solution. If heating is necessary for your application, conduct experiments to determine the optimal temperature and duration to minimize degradation. Use of antioxidants might help in mitigating thermal degradation.
Alteration of solution color or stability with changes in pH. pH sensitivity of the dye. The stability of disperse dyes can be significantly influenced by the pH of the medium.[6][7] Generally, a weakly acidic medium (pH 4.5-5.5) is considered optimal for the stability of disperse dyes.[8]Maintain the pH of your solution within the optimal range using appropriate buffer systems. Monitor the pH regularly, especially during long-term experiments.
Formation of aggregates or flocculation in the dye solution. Instability of the dispersion caused by factors such as improper formulation, presence of impurities, or interaction with other components in the solution.[1][3][6]Use a suitable dispersing agent and ensure all glassware and solvents are clean.[3] Investigate potential interactions with other chemicals in your experimental setup. Flocculation is often irreversible, so prevention is key.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound solutions?

A1: The primary causes of instability are photodegradation, thermal degradation, and poor dispersion stability. This compound, being an anthraquinone dye, is susceptible to fading upon exposure to light.[9] High temperatures and suboptimal pH can also lead to the breakdown of the dye molecule.[1][6][7] Furthermore, as a disperse dye with low water solubility, maintaining a stable dispersion is crucial to prevent aggregation and precipitation.[3][10]

Q2: How can I monitor the stability of my this compound solution?

A2: The stability of the solution can be monitored using spectrophotometry to track changes in absorbance and color.[11] For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the parent dye and its degradation products.[4][5] This provides a more accurate assessment of the extent of degradation.

Q3: What are the expected degradation products of this compound?

A3: The degradation of this compound can proceed through several pathways. Photodegradation often involves the generation of reactive oxygen species that attack the anthraquinone structure.[12] This can lead to the cleavage of the chromophore, resulting in smaller, colorless aromatic compounds.[13] Biodegradation by microorganisms can also lead to the breakdown of the dye.[1] Identifying the exact structure of all degradation products typically requires advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[9][14]

Q4: Are there any chemical stabilizers that can be added to enhance the stability of this compound solutions?

A4: Yes, the stability of disperse dye solutions can be enhanced by the addition of certain chemical agents. UV absorbers, such as benzotriazoles or benzophenones, can be used to protect the dye from photodegradation.[2][15] Antioxidants can help to mitigate both photo-oxidative and thermal degradation.[7] The selection of a suitable stabilizer will depend on the specific experimental conditions and the solvent system being used.

Q5: What is the optimal pH for maintaining the stability of this compound solutions?

A5: For disperse dyes in general, a weakly acidic environment with a pH between 4.5 and 5.5 is often recommended for optimal stability.[8] It is advisable to determine the ideal pH for your specific application through preliminary experiments.

Experimental Protocols

Protocol for Assessing the Photostability of this compound Solutions

This protocol outlines a method to evaluate the stability of this compound solutions upon exposure to light.

1. Materials:

  • This compound
  • Appropriate solvent (e.g., acetone, dimethylformamide)
  • High-purity water
  • Dispersing agent
  • Amber and clear glass vials with caps
  • UV-Vis Spectrophotometer
  • HPLC system with a suitable column (e.g., C18)
  • Light source (e.g., xenon arc lamp or a controlled light cabinet)

2. Solution Preparation: a. Prepare a stock solution of this compound at a known concentration in the chosen organic solvent. b. Prepare the final aqueous dispersion by adding the stock solution to high-purity water containing a dispersing agent, under constant stirring. c. Aliquot the solution into both amber and clear glass vials. The amber vials will serve as the dark control.

3. Exposure Conditions: a. Place the clear vials in a photostability chamber or under a controlled light source. b. Place the amber vials in the same chamber, wrapped in aluminum foil to ensure they are protected from light. c. Maintain a constant temperature throughout the experiment.

4. Sampling and Analysis: a. At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and control vials. b. Measure the absorbance of each aliquot at the wavelength of maximum absorption (λmax) of this compound using a UV-Vis spectrophotometer. c. For a more detailed analysis, inject the aliquots into an HPLC system to quantify the remaining concentration of the parent dye.

5. Data Analysis: a. Calculate the percentage of degradation at each time point for the exposed samples relative to the dark control. b. Plot the percentage of remaining dye as a function of exposure time to determine the degradation kinetics.

Protocol for Assessing the Thermal Stability of this compound Solutions

This protocol provides a method to assess the stability of this compound solutions at elevated temperatures.

1. Materials:

  • This compound solution (prepared as described above)
  • Thermostatically controlled water bath or oven
  • Sealed vials
  • UV-Vis Spectrophotometer
  • HPLC system

2. Experimental Procedure: a. Aliquot the this compound solution into several sealed vials. b. Place the vials in a water bath or oven set to the desired test temperature (e.g., 40°C, 60°C, 80°C). c. Maintain a set of control vials at room temperature or refrigerated, protected from light.

3. Sampling and Analysis: a. At specified time intervals, remove a vial from the elevated temperature and one from the control condition. b. Allow the heated vial to cool to room temperature. c. Analyze the samples using a UV-Vis spectrophotometer and/or HPLC as described in the photostability protocol.

4. Data Analysis: a. Compare the absorbance or HPLC peak area of the heated samples to the control samples at each time point. b. Calculate the percentage of degradation and determine the degradation rate at each temperature.

Visualizations

Degradation Pathway of this compound

The degradation of the this compound anthraquinone core often initiates with an attack by reactive oxygen species (ROS), leading to the cleavage of the chromophore.

cluster_ros A This compound (Anthraquinone Structure) C Intermediate Products (e.g., hydroxylated derivatives) A->C Oxidation B Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) D Cleavage of Anthraquinone Ring C->D E Smaller Aromatic Fragments (e.g., Phthalic acid derivatives) D->E F Complete Mineralization (CO2, H2O, etc.) E->F cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Solution with Dispersant B Expose to Stress Condition (Light, Heat, pH) A->B C Control (No Stress) A->C D Collect Samples at Time Intervals B->D C->D E Spectrophotometric Analysis (UV-Vis) D->E F Chromatographic Analysis (HPLC) D->F G Calculate Degradation (%) E->G F->G H Determine Degradation Kinetics G->H

References

minimizing interference in spectroscopic analysis of Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Disperse Blue 35.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Blue 35 and why is its analysis challenging?

Disperse Blue 35 is an anthraquinone-based dye with low water solubility, primarily used for dyeing hydrophobic fibers like polyester.[1][2] Its analysis can be challenging due to its composition as a technical mixture of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[3][4][5] This multi-component nature can complicate separation and quantification.[3][6] Furthermore, its stability is susceptible to environmental factors such as extreme pH and light, which can lead to degradation and the formation of interfering substances.[1][3][6]

Q2: What are the common analytical techniques for Disperse Blue 35?

The most common methods for the analysis of Disperse Blue 35 are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Visible (UV-Vis) spectrophotometry.[6][7] HPLC-UV is particularly useful for separating the different components of the dye mixture and for analysis in complex matrices.[7][8] UV-Vis spectrophotometry is a simpler and faster method for quantification, but it is more prone to interference from other absorbing species in the sample.[9]

Q3: How does pH affect the spectroscopic analysis of Disperse Blue 35?

The UV-Vis absorption spectrum of Disperse Blue 35 can be significantly influenced by the pH of the solution. Changes in pH can alter the ionization state of the dye's functional groups, leading to a shift in the maximum absorption wavelength (λmax) and a change in the molar absorptivity. This can result in either a bathochromic shift (to a longer wavelength) or a hypsochromic shift (to a shorter wavelength). Therefore, it is crucial to control and maintain a constant pH during analysis to ensure accurate and reproducible results.

Q4: Can surfactants from the dye bath interfere with the analysis?

Yes, surfactants, which are commonly used as dispersing agents in dye baths, can interfere with the spectroscopic analysis of Disperse Blue 35. Surfactants can interact with the dye molecules, leading to the formation of dye-surfactant complexes. This interaction can alter the electronic environment of the dye's chromophore, resulting in spectral shifts and changes in absorbance intensity. The presence of micelles above the critical micelle concentration (CMC) can further complicate the analysis by partitioning the dye between the aqueous and micellar phases.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Absorbance Readings in UV-Vis Spectrophotometry

Possible Causes:

  • Instrument Instability: The spectrophotometer may not have had sufficient warm-up time, or the light source may be aging.[10]

  • Temperature Fluctuations: Changes in the sample's temperature can affect absorbance readings.

  • Sample Degradation: Disperse Blue 35 can degrade when exposed to light over time, leading to a decrease in absorbance.[3] The dye is also unstable in extreme pH conditions.[1]

  • Cuvette Issues: Dirty, scratched, or improperly positioned cuvettes can scatter light and cause erroneous readings.[11]

Troubleshooting Steps:

  • Instrument Warm-up: Ensure the spectrophotometer has warmed up for the manufacturer-recommended time before taking measurements.[11]

  • Check Light Source: If readings are consistently unstable, the instrument's lamp may need replacement.[10]

  • Control Temperature: Use a thermostatted cell holder to maintain a constant sample temperature.

  • Minimize Light Exposure: Prepare samples fresh and keep them in the dark as much as possible before measurement.

  • Proper Cuvette Handling: Clean cuvettes thoroughly with an appropriate solvent. Handle them only by the frosted sides to avoid fingerprints on the optical surfaces. Ensure the cuvette is placed in the holder in the same orientation for all measurements.[11]

  • Use a Proper Blank: The blank solution must be the same solvent or buffer used to dissolve the sample.[11]

Issue 2: Unexpected Peaks or Spectral Shifts in the UV-Vis Spectrum

Possible Causes:

  • Presence of Interfering Substances: Other dyes, dye degradation products, or components from the sample matrix (e.g., textile auxiliaries) can have overlapping absorption spectra with Disperse Blue 35.[9][12]

  • pH Variation: As mentioned in the FAQs, a change in pH can cause a shift in the λmax.

  • Solvent Effects (Solvatochromism): The polarity of the solvent can influence the electronic transitions of the dye molecule, leading to spectral shifts.

  • Surfactant Interaction: The presence of surfactants can lead to the formation of new absorption bands or shifts in the existing ones.

Troubleshooting Steps:

  • Sample Purity Check: If possible, analyze the purity of the Disperse Blue 35 standard using a chromatographic technique like HPLC.

  • Matrix Blank Analysis: Analyze a blank sample containing all matrix components except Disperse Blue 35 to identify any background absorbance.

  • pH Control: Buffer all samples and standards to the same pH value.

  • Consistent Solvent System: Use the same solvent for all dilutions and measurements.

  • Sample Preparation: Consider solid-phase extraction (SPE) to clean up complex samples and remove interfering matrix components.

  • Derivative Spectroscopy: Using the first or second derivative of the absorption spectrum can help resolve overlapping peaks.

Issue 3: Poor Separation or Tailing Peaks in HPLC-UV Analysis

Possible Causes:

  • Inappropriate Mobile Phase: The composition and pH of the mobile phase may not be optimal for the separation of the dye components.

  • Column Issues: The column may be degraded, contaminated, or not suitable for the analysis of disperse dyes.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.

  • Matrix Effects: Co-eluting matrix components can interfere with the peak shape and detection.

Troubleshooting Steps:

  • Mobile Phase Optimization: Adjust the organic modifier-to-aqueous ratio and the pH of the mobile phase. The addition of a buffer is often necessary.

  • Column Selection and Care: Use a C18 reversed-phase column, which is commonly employed for dye analysis. Ensure the column is properly conditioned and cleaned after each run.

  • Sample Dilution: Dilute the sample to an appropriate concentration within the linear range of the detector.

  • Gradient Elution: Employ a gradient elution program to improve the separation of the multiple components in the technical dye mixture and any impurities.

  • Sample Clean-up: Use a sample preparation technique like SPE to remove interfering substances before injection.

Data Presentation: Potential Interferences

Table 1: Effect of pH on UV-Vis Spectrum of Disperse Blue 35

pHObserved Effect on λmaxIllustrative λmax (nm)Mitigation Strategy
< 4Hypsochromic shift590Buffer all samples and standards to a neutral pH.
6-8Stable610Maintain a consistent pH within this range.
> 9Bathochromic shift630Buffer all samples and standards to a neutral pH.

Table 2: Effect of Common Surfactants on UV-Vis Spectrum of Disperse Blue 35

Surfactant TypeConcentration RangeObserved Effect on SpectrumIllustrative Absorbance ChangeMitigation Strategy
Anionic (e.g., SDS)Below CMCMinor spectral shift, potential formation of ion-pairs.± 5%Dilute the sample to below the CMC. Use a matrix-matched calibration curve.
Anionic (e.g., SDS)Above CMCSignificant spectral shift and change in absorbance.± 20%Dilute the sample to below the CMC. If not possible, use HPLC for separation prior to quantification.
Non-ionicVariesGenerally less pronounced effects compared to ionic surfactants.± 2%Use a matrix-matched calibration curve.

Table 3: Spectral Interference from Other Dyes

Interfering Dyeλmax (nm)Potential for Spectral OverlapMitigation Strategy
Disperse Red 60510LowIf present at high concentrations, use a multi-wavelength analysis or derivative spectroscopy.
Disperse Blue 79625HighHPLC-UV is required for separation and individual quantification. UV-Vis spectrophotometry is not suitable.
Disperse Yellow 54480LowMinimal interference expected unless present in very high concentrations relative to Disperse Blue 35.

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of Disperse Blue 35 in an Aqueous Matrix
  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Disperse Blue 35 (e.g., 100 mg/L) in a suitable organic solvent like acetone or methanol due to its low water solubility.

    • Prepare a series of working standards by diluting the stock solution with a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) to achieve concentrations within the desired linear range.

  • Sample Preparation:

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the sample with the same buffered aqueous solution used for the standards to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measurement:

    • Set the spectrophotometer to measure the absorbance at the λmax of Disperse Blue 35 (approximately 610 nm in a neutral aqueous environment, but should be determined experimentally).

    • Zero the instrument using a blank solution (the buffered aqueous solution).

    • Measure the absorbance of each standard and the prepared sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.

    • Determine the concentration of Disperse Blue 35 in the sample by using the equation of the line from the calibration curve.

Protocol 2: HPLC-UV Analysis of Disperse Blue 35
  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be starting with 70% A, decreasing to 30% A over 20 minutes, holding for 5 minutes, and then returning to the initial conditions. This should be optimized for the specific separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: At the λmax of Disperse Blue 35 (e.g., 610 nm).

  • Preparation of Standard and Sample Solutions:

    • Prepare stock and working standard solutions of Disperse Blue 35 in the mobile phase.

    • Prepare the sample by filtering through a 0.45 µm syringe filter and diluting with the mobile phase as needed.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the standards and the sample.

  • Data Analysis:

    • Identify the peak(s) corresponding to the components of Disperse Blue 35 based on the retention time of the standards.

    • Quantify the concentration by comparing the peak area of the sample to a calibration curve constructed from the peak areas of the standards.

Visualizations

Troubleshooting_Workflow start_node Inaccurate Spectroscopic Results decision_node decision_node start_node->decision_node Check Instrument Performance process_node process_node decision_node->process_node Performance OK process_node_instrument Warm-up Instrument Check Lamp Calibrate decision_node->process_node_instrument Performance Issue decision_node_sample Sample Matrix Complex? process_node->decision_node_sample Review Sample Preparation end_node Accurate Results process_node_instrument->decision_node process_node_cleanup Implement Sample Cleanup (e.g., SPE) decision_node_sample->process_node_cleanup Yes decision_node_method Method Optimization Needed? decision_node_sample->decision_node_method No process_node_cleanup->decision_node_method decision_node_method->end_node No process_node_method_opt Control pH Use Consistent Solvent Optimize HPLC Gradient decision_node_method->process_node_method_opt Yes process_node_method_opt->end_node

Caption: Troubleshooting workflow for inaccurate spectroscopic results.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_standards Prepare Working Standards prep_stock->prep_standards measurement Measure Blank, Standards, & Sample prep_standards->measurement prep_sample Prepare Sample (Filter, Dilute) prep_sample->measurement instrument_setup Instrument Setup & Warm-up instrument_setup->measurement calibration Construct Calibration Curve measurement->calibration quantification Determine Concentration calibration->quantification

Caption: General experimental workflow for spectroscopic analysis.

References

Technical Support Center: Removal of Disperse Blue 35 from Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the removal of Disperse Blue 35 and similar anthraquinone-based disperse dyes from wastewater.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing Disperse Blue 35 from wastewater?

A1: The most commonly investigated methods include Adsorption, Advanced Oxidation Processes (AOPs), Coagulation-Flocculation, and Electrocoagulation.[1][2][3] Disperse dyes like DB35 are characterized by low water solubility and high stability, making them resistant to conventional biological treatments.[1][4][5] AOPs, in particular, are effective because they generate highly reactive hydroxyl radicals that can break down the complex aromatic structure of the dye.[2][6] Adsorption is also widely used due to its efficiency and cost-effectiveness, though it can generate significant sludge.[1]

Q2: Why is the pH of the wastewater so critical for most removal strategies?

A2: The pH of the solution is a critical parameter that influences the surface charge of the adsorbent/catalyst and the chemistry of the dye molecule itself.

  • For Adsorption: The surface of many adsorbents is charged. For instance, the surface of hydroxyapatite becomes negatively charged at pH values above 7.2.[7] Since many disperse dyes can be anionic, electrostatic repulsion at high pH can decrease adsorption efficiency. Conversely, a lower pH can lead to a positively charged adsorbent surface, enhancing the uptake of anionic dyes.[1][7]

  • For AOPs (e.g., Fenton): The Fenton process has a very narrow optimal pH range, typically between 2 and 4. In this acidic range, the generation of hydroxyl radicals is most efficient. At higher pH, iron ions precipitate as ferric hydroxide, reducing catalyst availability and radical production.

  • For Coagulation: The effectiveness of coagulants like alum and polyaluminium chloride (PAC1) is highly pH-dependent, with optimal performance often occurring in a slightly acidic to neutral range (pH 3.8 to 5.2).[8][9]

Q3: Can auxiliary chemicals from the dyeing process interfere with treatment?

A3: Yes, dispersing agents, salts, and other organic auxiliaries present in textile wastewater can significantly interfere with removal efficiency. These chemicals can compete with dye molecules for active sites on adsorbents or catalysts, and they can scavenge the hydroxyl radicals generated during AOPs, thereby reducing the overall effectiveness of the treatment.[1][10] It has been observed that dye auxiliary chemicals can hinder color removal efficiency in photocatalytic processes.[1]

Q4: My treatment process removes the color, but is the water safe for reuse?

A4: Decolorization does not always equate to detoxification. While the chromophore of the dye molecule may be destroyed, intermediate degradation by-products, which can be toxic or even carcinogenic, may be formed.[4][11] Therefore, it is crucial to monitor not only color removal but also parameters like Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) to assess the extent of mineralization.[12] Ecotoxicity tests, for example using flora and fauna, are recommended to evaluate the safety of the treated effluent before considering reuse.[13]

Troubleshooting Guides

Adsorption Issues
Problem Potential Cause Troubleshooting Steps
Low Removal Efficiency Incorrect pH.Optimize the solution pH. For many systems, a slightly acidic to neutral pH is favorable.[1][7]
Insufficient adsorbent dosage.Increase the adsorbent dose incrementally. The availability of more adsorbent sites generally increases removal efficiency.[7]
Short contact time.Increase the agitation/contact time to ensure equilibrium is reached. Initial adsorption rates are often high but slow down as sites become saturated.[7]
Adsorbent Fouling Overlapping or aggregation of adsorption sites.Ensure proper mixing and dispersion of the adsorbent. High doses can sometimes lead to aggregation, reducing the available surface area.[7]
Competition from other organic molecules.Consider a pre-treatment step to remove interfering auxiliary chemicals from the wastewater.
Advanced Oxidation Process (AOP) Issues
Problem Potential Cause Troubleshooting Steps
Ineffective Fenton Reaction pH is outside the optimal range (2-4).Adjust the wastewater pH to the optimal acidic range before adding Fenton's reagents.
Incorrect H₂O₂/Fe²⁺ molar ratio.Optimize the molar ratio of H₂O₂ to Fe²⁺. An excess of either can be detrimental to the process.[12]
Presence of radical scavengers (e.g., high chloride concentration).High concentrations of ions like chloride can react with hydroxyl radicals, reducing the efficiency of dye oxidation.[11] Dilution or a pre-treatment step may be necessary.
Slow Photocatalytic Degradation Suboptimal catalyst loading.Optimize the catalyst (e.g., TiO₂) concentration. Too little catalyst limits the reaction rate, while too much can increase turbidity and block light penetration.[14]
Incorrect pH affecting catalyst surface.Adjust the pH to optimize the surface charge of the photocatalyst and its interaction with the dye molecules.[14]
Low UV light intensity or inefficient reactor design.Ensure the UV lamp is functioning correctly and that the reactor design allows for maximum light penetration and catalyst activation.[15]
Poor Ozonation Performance Low ozone dosage or mass transfer rate.Increase the ozone gas flow rate or improve the gas diffusion system (e.g., using fine bubble diffusers) to enhance mass transfer into the liquid phase.[16][17]
Presence of interfering substances.Auxiliary chemicals can consume ozone, reducing the amount available for dye degradation.[10]

Quantitative Data Summary

The following tables summarize the removal efficiencies for Disperse Blue dyes using various treatment methods as reported in the literature.

Table 1: Adsorption-Based Methods

AdsorbentDyeInitial Conc. (mg/L)Key ParametersRemoval Efficiency (%)Contact TimeCitation
Poorly Crystalline HydroxyapatiteDisperse Blue SBLNot specifiedAdsorbent dose: 0.5 g/L10030 min[7]
Cenosphere-derivatized ZeoliteDisperse Blue 79:126.72pH: 5.68, Adsorbent dose: 1.05 g/L95.23122 min[18]
Iraqi Dates Palm Seeds Activated CarbonDisperse Blue 26Not specifiedN/A66.47N/A[1]

Table 2: Advanced Oxidation Processes (AOPs)

MethodDyeInitial Conc. (mg/L)Key ParametersRemoval Efficiency (%)Contact TimeCitation
Fenton Process (H₂O₂/Fe²⁺)Disperse Blue 7960150 mg/L H₂O₂, 20 mg/L Fe²⁺85 (Color), 75 (COD)60 min[12]
Photocatalysis (Cu-Ti-PILCs/H₂O₂/UV)Disperse Blue 561001 g/L catalyst, 1 mL H₂O₂~97120 min[19]
OzonationDisperse DyesNot specifiedN/AComplete color removal1.5 - 2 min[20]

Table 3: Coagulation & Electrocoagulation

MethodDyeInitial Conc. (mg/L)Key ParametersRemoval Efficiency (%)Contact TimeCitation
Coagulation (PAC1)Disperse/Reactive Mix1000pH: 3.8-5.2>99 (Color), 96.3 (COD)N/A[8]
Electrocoagulation (Al/SS electrodes)Disperse Blue 60Not specifiedpH: 6, Current Density: 80 mA cm⁻²99 (Color), 98 (TOC)10 min[21]

Experimental Protocols

Protocol 1: Photocatalytic Degradation using UV/TiO₂/H₂O₂

This protocol is a generalized procedure for evaluating the photocatalytic degradation of Disperse Blue 35.

  • Preparation of Dye Solution: Prepare a stock solution of Disperse Blue 35 (e.g., 100 mg/L) in deionized water. The low solubility may require the use of a dispersing agent, which should be noted as it can affect the experiment.

  • Reactor Setup:

    • Use a batch photoreactor equipped with a UV light source (e.g., a mercury lamp).[19]

    • The reactor should have a cooling jacket to maintain a constant temperature, as heat can affect reaction rates.

    • Incorporate a magnetic stirrer to keep the catalyst suspended and the solution homogeneous.[15]

  • Experimental Procedure:

    • Add a specific volume of the dye solution (e.g., 250 mL) to the reactor.[19]

    • Add the desired amount of TiO₂ catalyst (e.g., 1 g/L).

    • Stir the suspension in the dark for approximately 30 minutes to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.[15]

    • Add hydrogen peroxide (H₂O₂) to the desired concentration (e.g., 1 mL of 50% H₂O₂).[19]

    • Turn on the UV lamp to initiate the photocatalytic reaction. Start a timer.

    • Withdraw samples at regular intervals (e.g., 0, 15, 30, 60, 90, 120 min).

  • Sample Analysis:

    • Immediately centrifuge or filter the withdrawn samples to remove the TiO₂ catalyst.

    • Analyze the supernatant for the remaining dye concentration using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax).[22]

    • Calculate the degradation efficiency using the formula: Efficiency (%) = ((C₀ - Cₜ) / C₀) * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 2: Electrocoagulation (EC) with Aluminum Electrodes

This protocol outlines a typical batch experiment for Disperse Blue 35 removal via electrocoagulation.

  • Preparation of Synthetic Wastewater: Prepare a solution of Disperse Blue 35 (e.g., 200 mL) at the desired concentration. Add an electrolyte like NaCl (e.g., 1 g/L) to increase the solution's conductivity.

  • Electrode and Reactor Setup:

    • Use a glass beaker (e.g., 250 mL) as the reactor.

    • Place two aluminum plates as the anode and cathode in the solution, maintaining a fixed distance between them (e.g., 4 cm).

    • Before the experiment, clean the electrodes with acetone and rinse with deionized water.[21]

    • Connect the electrodes to a DC power supply.

  • Experimental Procedure:

    • Place the beaker on a magnetic stirrer to ensure the solution remains homogeneous.

    • Adjust the initial pH of the solution to the desired value using dilute HCl or NaOH.

    • Apply a constant voltage (e.g., 10 V) or current density from the DC power supply to start the EC process.

    • Run the experiment for a predetermined duration (e.g., 30 minutes).

    • During the process, you will observe the formation of flocs as Al³⁺ ions are generated from the anode and react to form aluminum hydroxides.

  • Sample Analysis:

    • After the experiment, turn off the power supply.

    • Allow the solution to settle, then separate the sludge from the treated water by filtration (e.g., using Whatman filter paper).

    • Measure the absorbance of the treated water with a UV-Vis spectrophotometer to determine the final dye concentration and calculate the removal efficiency.

Visualizations

Experimental_Workflow General Experimental Workflow for Dye Removal cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis & Evaluation Wastewater Prepare Synthetic Wastewater (DB35) Setup Assemble Reactor (Photoreactor, EC cell, etc.) Wastewater->Setup Reagents Prepare Reagents (Catalyst, Coagulant, etc.) Reagents->Setup Params Set Initial Parameters (pH, Temp, Conc.) Setup->Params Run Initiate Treatment (e.g., Turn on UV, Apply Voltage) Params->Run Sample Collect Samples at Time Intervals Run->Sample ProcessSample Filter / Centrifuge Sample Sample->ProcessSample Measure Spectrophotometric Measurement (UV-Vis) ProcessSample->Measure Calculate Calculate Removal Efficiency (%) Measure->Calculate Evaluate Assess COD/TOC (Optional) Calculate->Evaluate

Caption: A flowchart of the general experimental workflow for dye removal studies.

AOP_Mechanism Simplified AOP Mechanism AOP Advanced Oxidation Process (AOP) (e.g., Fenton, UV/TiO₂) Radical Generation of Hydroxyl Radicals (•OH) AOP->Radical Attack Oxidative Attack Radical->Attack Dye Disperse Blue 35 (Complex Organic Molecule) Dye->Attack Intermediates Degradation Intermediates Attack->Intermediates Mineralization Mineralization Intermediates->Mineralization EndProducts End Products (CO₂, H₂O, Mineral Acids) Mineralization->EndProducts

Caption: Simplified mechanism of dye degradation via Advanced Oxidation Processes.

Troubleshooting_Tree Troubleshooting Logic for Low Removal Efficiency cluster_checks Primary Checks cluster_solutions Corrective Actions cluster_secondary Secondary Checks Start Problem: Low Removal Efficiency Check_pH Is pH in the optimal range? Start->Check_pH Check_Dose Is dosage/concentration of reagent correct? Start->Check_Dose Check_Time Is contact/reaction time sufficient? Start->Check_Time Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Interference Are interfering substances present? Check_pH->Check_Interference Yes Adjust_Dose Optimize Dosage Check_Dose->Adjust_Dose No Check_Dose->Check_Interference Yes Adjust_Time Increase Time Check_Time->Adjust_Time No Check_Time->Check_Interference Yes Adjust_pH->Start Re-test Adjust_Dose->Start Re-test Adjust_Time->Start Re-test Check_Setup Is the experimental setup correct? Check_Interference->Check_Setup

Caption: A troubleshooting decision tree for addressing low removal efficiency.

References

overcoming challenges in the purification of synthetic C.I. Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic C.I. Disperse Blue 35. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the main challenges in its purification?

A1: this compound is an anthraquinone-based dye primarily used for dyeing synthetic fibers like polyester.[1] The main challenge in its purification stems from the fact that the commercial technical-grade product is not a single compound but a complex mixture.[2] This mixture primarily consists of non-methylated, mono-methylated, and di-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[2] Separating these structurally similar components, along with other synthesis-related impurities, requires optimized purification protocols.

Q2: What are the common impurities found in synthetic this compound?

A2: Common impurities in technical-grade this compound include:

  • Unreacted starting materials: Such as 1,8-diamino-4,5-dihydroxyanthraquinone.[2]

  • Isomers: Positional isomers of the diaminodihydroxyanthraquinone core can be present.[]

  • Byproducts from side reactions: These can arise during the multi-step synthesis process.

  • Varying methylation products: The mixture contains a distribution of non-, mono-, and di-methylated derivatives, which can be considered impurities if a specific methylated form is desired.[2]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for analyzing the purity of this compound and separating its various components.[4] Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessment of purity and for developing optimal solvent systems for column chromatography.[5]

Q4: What is the importance of pH control during the purification of this compound?

A4: For disperse dyes in general, maintaining a weakly acidic medium (pH 4.5-5.5) is often crucial for stability.[6] While specific data on the pH stability of this compound during purification is limited, it is advisable to control the pH to prevent potential degradation, especially if the dye possesses alkali-sensitive functional groups.[6]

Troubleshooting Guides

Issue 1: Poor Separation of Components in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of components (streaking or overlapping bands) Inappropriate solvent system polarity.Develop an optimal solvent system using Thin-Layer Chromatography (TLC). Aim for a significant difference in Rf values between the desired component and impurities.[5] A gradient elution, gradually increasing the solvent polarity, may be necessary for complex mixtures.[7]
Column overloading.Reduce the amount of crude sample loaded onto the column. As a general rule, the weight of the adsorbent should be 20-50 times the sample weight.[8]
Irregular column packing.Ensure the column is packed uniformly without any cracks or channels. Both wet and dry packing methods can be effective if done carefully.[9]
Compound appears to have decomposed on the column The compound is unstable on silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before developing. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.[8]
Desired compound is not eluting from the column The eluting solvent is not polar enough.Gradually increase the polarity of the eluent. If the compound is highly polar, a solvent system with a higher proportion of a polar solvent like methanol or ethanol may be required.
Issue 2: Low Yield and/or Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Low recovery of purified product The chosen solvent dissolves the compound too well at low temperatures.Select a solvent in which the dye has high solubility at elevated temperatures but low solubility at room temperature or below.[10]
Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]
Product is still impure after recrystallization Impurities have similar solubility profiles to the desired compound.A second recrystallization may be necessary. Alternatively, a different purification technique like column chromatography may be more effective at removing those specific impurities.
The cooling process was too rapid, leading to the trapping of impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[10]
Issue 3: Challenges in Preparative HPLC Purification
Symptom Possible Cause Suggested Solution
Poor peak shape (fronting or tailing) Column overloading.Perform a loading study on an analytical column first to determine the maximum injection volume before significant peak distortion occurs.[6]
Inappropriate mobile phase.Optimize the mobile phase composition and gradient. For reverse-phase HPLC, a gradient of acetonitrile and water is commonly used.[4]
Low recovery of the collected fractions The compound is highly diluted.Concentrate the collected fractions. For large volume injections of dilute samples, techniques like at-column dilution can improve efficiency.[12]
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC system is properly equilibrated and that the mobile phase is well-mixed and degassed.

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis and purification of this compound.

Table 1: Comparison of Synthesis Methods for this compound

MetricLeuco Compound MethodAqueous Phase Method
Yield 80-85%86.5%
Purity 95-97%98.4%
Reaction Time 1-4 hours2-4 hours
Solvent Use High volume of EthanolWater (low toxicity)
Data sourced from research comparing synthesis efficiency.[2]

Table 2: Purity of a Commercial Allergenic Disperse Dye After Preparative HPLC Purification

Dye Purity
Disperse Dye (unspecified allergenic)99.1% - 99.5%
This data demonstrates the high purity achievable with preparative HPLC for disperse dyes.[13]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of anthraquinone-based dyes like this compound. The ideal solvent will need to be determined experimentally.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Stirring bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • A range of potential recrystallization solvents (e.g., ethanol, methanol, toluene, dioxane, acetic acid)

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude dye. Add a few drops of a solvent at room temperature. If the dye dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. If the dye dissolves upon heating, the solvent is a good candidate. Allow the solution to cool. If crystals form, this is a promising solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating and stirring. Continue adding the hot solvent until the dye is completely dissolved. Avoid adding excess solvent.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a heated funnel into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Purification by Column Chromatography

This protocol outlines the steps for purifying this compound using column chromatography. A preliminary TLC analysis is essential to determine the appropriate solvent system.

Materials:

  • Crude this compound

  • Chromatography column

  • Stationary phase (e.g., silica gel or alumina)

  • Eluting solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should provide a good separation of the desired component from impurities, with the Rf value of the target compound being around 0.25-0.35.[5]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Pack the column with the chosen stationary phase using either a dry packing or slurry (wet) method. Ensure the packing is uniform and free of air bubbles.[9]

    • Add another layer of sand on top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude dye in a minimal amount of the eluting solvent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for samples with poor solubility in the eluent, perform a dry loading by adsorbing the sample onto a small amount of silica gel and adding this to the top of the column.[9]

  • Elution:

    • Carefully add the eluting solvent to the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the solvent mixture over time.[7]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Preparative HPLC

This protocol is a general guide for preparative HPLC. The specific parameters will need to be optimized for your system and the specific composition of your crude dye.

Materials:

  • Preparative HPLC system with a fraction collector

  • Preparative HPLC column (e.g., C18)

  • Crude this compound

  • HPLC-grade solvents (e.g., acetonitrile and water)

  • Acid modifier (e.g., formic acid or phosphoric acid, if needed for peak shape)

Procedure:

  • Method Development: Develop a separation method on an analytical HPLC system first. An isocratic or gradient method using acetonitrile and water is a good starting point for reverse-phase separation of Disperse Blue 35.[4]

  • Sample Preparation: Dissolve the crude dye in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.

  • System Setup:

    • Install the preparative column and equilibrate it with the initial mobile phase conditions.

    • Set up the fraction collector to collect fractions based on time or detector signal (e.g., UV absorbance).

  • Injection and Separation:

    • Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample, as determined in a loading study.

    • Run the preparative HPLC method.

  • Fraction Collection: Collect the fractions containing the purified compound as it elutes from the column.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation & Analysis cluster_purification Purification Methods cluster_post Post-Purification Crude Dye Crude Dye TLC Analysis TLC Analysis Crude Dye->TLC Analysis Recrystallization Recrystallization Crude Dye->Recrystallization Column Chromatography Column Chromatography Crude Dye->Column Chromatography Preparative HPLC Preparative HPLC Crude Dye->Preparative HPLC TLC Analysis->Column Chromatography Solvent System Purity Analysis (HPLC/TLC) Purity Analysis (HPLC/TLC) Recrystallization->Purity Analysis (HPLC/TLC) Column Chromatography->Purity Analysis (HPLC/TLC) Preparative HPLC->Purity Analysis (HPLC/TLC) Pure Dye Pure Dye Purity Analysis (HPLC/TLC)->Pure Dye

Caption: General workflow for the purification of this compound.

troubleshooting_logic Start Start Poor Separation Poor Separation Start->Poor Separation Low Yield Low Yield Start->Low Yield Impure Product Impure Product Start->Impure Product Optimize Solvent Optimize Solvent Poor Separation->Optimize Solvent Yes Check Solvent Choice Check Solvent Choice Low Yield->Check Solvent Choice Yes Re-purify Re-purify Impure Product->Re-purify Yes Reduce Load Reduce Load Optimize Solvent->Reduce Load Repack Column Repack Column Reduce Load->Repack Column Successful Purification Successful Purification Repack Column->Successful Purification Slow Cooling Slow Cooling Check Solvent Choice->Slow Cooling Slow Cooling->Successful Purification Re-purify->Successful Purification

Caption: A logical flow for troubleshooting common purification issues.

References

Technical Support Center: Mitigating Phototoxicity of Disperse Blue 35 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the phototoxic effects of Disperse Blue 35 during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Disperse Blue 35 and why is it phototoxic?

Disperse Blue 35 is an anthraquinone-based dye. Its chemical structure makes it susceptible to photoexcitation under visible light, particularly around 624 nm.[1] This excitation leads to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, through both Type I and Type II photochemical pathways.[1] These ROS are highly reactive and can cause significant damage to cellular components, leading to phototoxicity.

Q2: What are the visible signs of phototoxicity in live-cell imaging?

Common signs of phototoxicity include:

  • Cellular blebbing and changes in morphology

  • Vacuole formation

  • Reduced cell motility

  • Delayed or arrested cell division (mitotic arrest)

  • Cell detachment and death

Q3: How can I reduce the phototoxicity of Disperse Blue 35 in my experiments?

There are several strategies to mitigate the phototoxicity of Disperse Blue 35:

  • Optimize Illumination: Minimize the exposure time and use the lowest possible light intensity that still provides a usable signal.

  • Use Antioxidants: Supplementing the imaging medium with antioxidants can help neutralize the harmful ROS generated by Disperse Blue 35.

  • Choose Appropriate Imaging Media: Certain components in standard cell culture media can exacerbate phototoxicity. Using specialized imaging media can help reduce these effects.

  • Consider Alternatives: If phototoxicity remains a significant issue, consider using alternative, less phototoxic dyes for your application.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid cell death or morphological changes upon illumination. High light intensity or prolonged exposure.Reduce laser power/light source intensity to the minimum required for signal detection. Decrease the frequency and duration of image acquisition.
Subtle signs of cell stress (e.g., reduced motility, stalled mitosis) over time. Cumulative phototoxic effects from ROS generation.1. Supplement the imaging medium with an antioxidant such as Ascorbic Acid (500 µM) or Trolox (1 mM).[2][3] 2. Use a specialized live-cell imaging medium with reduced autofluorescence and potentially lower levels of components that can contribute to phototoxicity.
High background fluorescence and poor signal-to-noise ratio. Non-specific binding of the dye or autofluorescence from the medium.1. Optimize the staining protocol to ensure specific labeling and wash away unbound dye thoroughly. 2. Use a phenol red-free imaging medium.
Phototoxicity is still observed even after optimizing illumination and using antioxidants. The inherent photosensitizing properties of Disperse Blue 35 may be too potent for your specific cell type or experimental conditions.Consider using an alternative, more photostable, and less phototoxic dye for your live-cell imaging application.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a method to quantify the cytotoxicity of Disperse Blue 35 under different illumination conditions.

Materials:

  • Cells of interest

  • Disperse Blue 35

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Disperse Blue 35 for the desired staining time.

  • Expose the plate to the desired light conditions (e.g., specific wavelength, intensity, and duration) using your imaging setup. Include a non-illuminated control plate.

  • After illumination, wash the cells with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated and non-illuminated control.

Protocol 2: Mitigation of Phototoxicity with Ascorbic Acid

This protocol describes how to use ascorbic acid to reduce the phototoxic effects of Disperse Blue 35.

Materials:

  • Cells stained with Disperse Blue 35

  • Live-cell imaging medium

  • Ascorbic acid stock solution (e.g., 100 mM in water, sterile filtered)

Procedure:

  • Prepare the imaging medium containing the desired final concentration of ascorbic acid (a starting concentration of 500 µM is recommended).[2][4]

  • Thirty minutes before imaging, replace the culture medium of the Disperse Blue 35-stained cells with the ascorbic acid-containing imaging medium.

  • Proceed with your live-cell imaging experiment, keeping illumination parameters as low as possible.

  • Include a control group of cells imaged without ascorbic acid to quantify the protective effect.

Signaling Pathways and Visualization

The phototoxicity of Disperse Blue 35 is primarily mediated by the generation of Reactive Oxygen Species (ROS). These ROS can activate various cellular stress-response pathways, including the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which can ultimately lead to apoptosis or inflammation.[5][6][7]

Disperse_Blue_35_Phototoxicity_Pathway DB35 Disperse Blue 35 ExcitedDB35 Excited State Disperse Blue 35 DB35->ExcitedDB35 Absorption Light Visible Light (e.g., 624 nm) Light->ExcitedDB35 ROS Reactive Oxygen Species (ROS) ExcitedDB35->ROS Energy Transfer CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Oxidation JNK_pathway JNK Pathway ROS->JNK_pathway Activation NFkB_pathway NF-κB Pathway ROS->NFkB_pathway Activation Apoptosis Apoptosis CellularDamage->Apoptosis JNK_pathway->Apoptosis Inflammation Inflammation NFkB_pathway->Inflammation Antioxidants Antioxidants (e.g., Ascorbic Acid, Trolox) Antioxidants->ROS Neutralization

Caption: Signaling pathway of Disperse Blue 35-induced phototoxicity.

Experimental_Workflow_Mitigation Start Start: Live-Cell Imaging with Disperse Blue 35 Observe Observe Signs of Phototoxicity? Start->Observe Optimize Optimize Illumination: - Reduce Intensity - Reduce Exposure Time Observe->Optimize Yes Success Successful Imaging Observe->Success No AddAntioxidant Add Antioxidant: - Ascorbic Acid or Trolox Optimize->AddAntioxidant Reassess Re-evaluate Phototoxicity AddAntioxidant->Reassess Reassess->Success Resolved ConsiderAlternative Consider Alternative Dye Reassess->ConsiderAlternative Persistent End End Success->End ConsiderAlternative->End

Caption: Experimental workflow for mitigating phototoxicity.

References

Technical Support Center: Enhancing Disperse Blue 35 Degradation via Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of advanced oxidation processes (AOPs) for the degradation of Disperse Blue 35. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the degradation of Disperse Blue 35 using various AOPs.

Fenton/Photo-Fenton Process

Question: My Fenton/photo-Fenton reaction shows low degradation efficiency for Disperse Blue 35. What are the likely causes and how can I improve it?

Answer:

Low degradation efficiency in Fenton and photo-Fenton processes can stem from several factors. Here's a systematic troubleshooting approach:

  • pH Optimization is Crucial: The Fenton process is highly pH-dependent. The optimal pH for the degradation of most dyes, including disperse dyes, is typically around 3.[1][2] At higher pH values, iron precipitates as ferric hydroxide (Fe(OH)₃), reducing the availability of Fe²⁺ catalyst and consequently lowering the generation of hydroxyl radicals.[1] Conversely, a pH that is too low (below 2.5) can inhibit the regeneration of Fe²⁺ ions, also hindering the reaction.

    • Troubleshooting Step: Ensure your reaction mixture's pH is adjusted to ~3 before adding the Fenton reagents. Use diluted H₂SO₄ or NaOH for adjustment.

  • Incorrect Reagent Concentrations: The ratio of Fe²⁺ to H₂O₂ is a critical parameter. An excess of either reagent can be detrimental.

    • Excess H₂O₂: Can scavenge hydroxyl radicals, forming less reactive hydroperoxyl radicals (HO₂•).

    • Excess Fe²⁺: Can also react with hydroxyl radicals.

    • Troubleshooting Step: Start with a literature-recommended molar ratio of [H₂O₂]/[Fe²⁺] and optimize from there. For Disperse Blue 79, a similar dye, a mole ratio of 33.53 ([H₂O₂] at 150 mg/L and [Fe²⁺] at 20 mg/L) was found to be effective.[3]

  • Insufficient Light Source (for Photo-Fenton): The "photo" component in the photo-Fenton process relies on UV or visible light to enhance the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the reaction.

    • Troubleshooting Step: Check the specifications of your light source (e.g., wavelength, intensity). Ensure the light can effectively penetrate the reaction solution. If the solution is too concentrated or turbid, dilute it or improve mixing.

  • Interfering Substances: Components in your water matrix (e.g., high concentrations of organic matter, certain inorganic ions) can compete for hydroxyl radicals, reducing the efficiency of dye degradation.

Question: I am observing a brownish precipitate in my Fenton reaction. What is it and is it a problem?

Answer:

The brown precipitate is likely ferric hydroxide (Fe(OH)₃), which forms when the pH is above the optimal range (~3). This is problematic because it removes the iron catalyst from the solution, halting the Fenton reaction.

  • Troubleshooting Step: Monitor and control the pH of your solution throughout the experiment. If the pH rises, carefully add a small amount of dilute acid to bring it back to the optimal range.

Photocatalytic Degradation

Question: My photocatalytic degradation of Disperse Blue 35 is slow. How can I increase the reaction rate?

Answer:

Several factors can influence the rate of photocatalytic degradation:

  • Catalyst Loading: There is an optimal catalyst concentration. Too little catalyst provides insufficient active sites for the reaction. Too much catalyst can lead to agglomeration and light scattering, reducing the catalyst's surface area exposed to light.

    • Troubleshooting Step: Experiment with different catalyst loadings. For the photocatalytic degradation of a disperse blue dye using a ZnO/Mn nanocatalyst, an optimal amount of 0.05 g per 100 ml of dye solution was identified.[4]

  • pH of the Solution: The surface charge of the photocatalyst and the dye molecule itself can be influenced by pH, affecting the adsorption of the dye onto the catalyst surface, which is often a crucial step in the degradation process. For the photocatalytic degradation of a disperse blue dye, an optimal pH of 8.5 was observed.[4]

    • Troubleshooting Step: Investigate the effect of pH on your specific photocatalyst and Disperse Blue 35 system.

  • Light Source and Intensity: The energy of the light source must be sufficient to activate the photocatalyst (i.e., exceed its bandgap energy). Higher light intensity generally leads to a faster reaction rate, up to a certain point where other factors become limiting.

    • Troubleshooting Step: Ensure your light source is appropriate for your chosen photocatalyst (e.g., UV-A for TiO₂). You can try increasing the light intensity or moving the light source closer to the reactor.

  • Presence of Oxidants: Adding an oxidant like hydrogen peroxide (H₂O₂) can sometimes enhance the photocatalytic degradation rate by trapping the photogenerated electrons, which reduces electron-hole recombination and generates more hydroxyl radicals.

Question: The efficiency of my photocatalyst decreases after a few cycles. Why is this happening?

Answer:

This phenomenon, known as catalyst deactivation, can be caused by:

  • Fouling: The catalyst surface can become coated with dye molecules or degradation byproducts, blocking active sites.

  • Photocorrosion: Some semiconductor photocatalysts can be susceptible to degradation upon prolonged exposure to light.

  • Loss of Catalyst during Recovery: In slurry-based systems, some catalyst may be lost during the filtration or centrifugation steps used for recovery.

    • Troubleshooting Step: To regenerate the catalyst, try washing it with distilled water or a suitable solvent to remove adsorbed species. Calcination (heating at high temperatures) can also be effective in removing organic residues. To minimize loss, optimize your catalyst recovery procedure.

Ozonation

Question: The decolorization of my Disperse Blue 35 solution during ozonation is incomplete. What should I check?

Answer:

Incomplete decolorization with ozone can be due to several reasons:

  • Insufficient Ozone Dose: The amount of ozone supplied may not be enough to fully oxidize the dye molecules.

    • Troubleshooting Step: Increase the ozone flow rate or the concentration of ozone in the gas stream. For disperse dyes, an ozone dose of 0.5 g/dm³ has been shown to achieve up to 90% color removal.[1]

  • Suboptimal pH: The mechanism of ozonation is pH-dependent. At acidic pH, ozone reacts directly with the dye molecules (a slower, more selective reaction). At alkaline pH, ozone decomposes to form highly reactive hydroxyl radicals, which can lead to faster and less selective degradation. For some disperse blue dyes, ozonation under basic conditions (pH 10-12) resulted in significant color removal.[5]

    • Troubleshooting Step: Experiment with ozonation at different pH values to find the optimal condition for Disperse Blue 35.

  • Low Mass Transfer: The efficiency of ozonation is often limited by the transfer of ozone from the gas phase to the liquid phase.

    • Troubleshooting Step: Improve the gas dispersion in the reactor by using a finer bubble diffuser or increasing the mixing speed.

Question: While the color is removed, the Chemical Oxygen Demand (COD) of my sample remains high after ozonation. Why?

Answer:

Ozone is very effective at breaking the chromophores of dye molecules, which leads to rapid decolorization. However, this does not always mean complete mineralization of the organic molecule into CO₂, H₂O, and mineral acids. Often, smaller organic intermediates are formed, which still contribute to the COD.

  • Troubleshooting Step: To achieve higher COD removal, you may need to:

    • Increase the ozonation time.

    • Increase the ozone dosage.

    • Combine ozonation with other processes, such as biological treatment or other AOPs like UV/H₂O₂. Ozonation can be used as a pre-treatment to enhance the biodegradability of the effluent.

Data Presentation

Table 1: Comparison of AOPs for Disperse Dye Degradation

Advanced Oxidation ProcessTarget DyeInitial ConcentrationKey ParametersDegradation EfficiencyCOD RemovalReference
FentonDisperse Blue 7960 mg/LpH 3, [H₂O₂] = 150 mg/L, [Fe²⁺] = 20 mg/L, 60 min85% (Color)75%[3][6]
FentonDisperse DyesNot SpecifiedpH 3, [H₂O₂] = 600 mg/dm³, [FeSO₄] = 550 mg/dm³Colorless effluentResidual COD = 100 mg/dm³[1][2]
Photocatalysis (ZnO/Mn)Disperse Blue 79:13.0x10⁻⁵ MpH 8.5, Catalyst = 0.05g/100ml, 60 min irradiation98% (Color)Not Specified[4]
Photocatalysis (Cu-Ti-PILCs)Disperse Blue 56100 mg/L1 g Catalyst, 1 mL H₂O₂, 120 min~97% (Color)Not Specified[7]
OzonationDisperse DyesNot SpecifiedOzone dose = 0.5 g/dm³up to 90% (Color)10%[1][2]
OzonationDisperse Blue 79450 mg/LpH 10, Ozone = 24 g/m³, 12 minHigh (Decolorization)72.88%[5]

Experimental Protocols

Protocol 1: Fenton Degradation of Disperse Blue 35
  • Solution Preparation: Prepare a stock solution of Disperse Blue 35 of known concentration in deionized water.

  • pH Adjustment: In a beaker, take a specific volume of the dye solution and adjust the initial pH to 3.0 using 0.1 M H₂SO₄ or 0.1 M NaOH.

  • Initiation of Reaction: While stirring the solution with a magnetic stirrer, add a predetermined amount of FeSO₄·7H₂O (catalyst). Once the catalyst is dissolved, add the required amount of H₂O₂ (30% w/w) to initiate the Fenton reaction.

  • Reaction Monitoring: At regular time intervals, withdraw samples from the reactor. Quench the reaction in the samples immediately by adding a suitable reagent (e.g., a strong base to raise the pH and precipitate the iron, or sodium sulfite to consume residual H₂O₂).

  • Analysis: Centrifuge or filter the quenched samples to remove any precipitate. Analyze the supernatant for the remaining concentration of Disperse Blue 35 using a UV-Vis spectrophotometer at its maximum absorbance wavelength. Measure the COD of the initial and final samples to determine the extent of mineralization.

Protocol 2: Photocatalytic Degradation of Disperse Blue 35
  • Catalyst Suspension: Disperse a known amount of the photocatalyst (e.g., TiO₂, ZnO) in a specific volume of the Disperse Blue 35 solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach an adsorption-desorption equilibrium.

  • Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp or a solar simulator) under continuous stirring.

  • Sampling and Analysis: At regular time intervals, withdraw samples from the reactor. Centrifuge or filter the samples to remove the catalyst particles. Analyze the filtrate for the residual dye concentration using a UV-Vis spectrophotometer.

Protocol 3: Ozonation of Disperse Blue 35
  • Experimental Setup: Use a bubble column reactor equipped with a gas diffuser at the bottom for introducing the ozone-containing gas.

  • Reaction Initiation: Fill the reactor with a known volume and concentration of the Disperse Blue 35 solution. Adjust the initial pH if required. Start bubbling the ozone gas through the solution at a constant flow rate.

  • Monitoring: At specific time points, collect samples from the reactor.

  • Analysis: Immediately analyze the samples for residual dye concentration using a UV-Vis spectrophotometer. To measure COD, first, purge the sample with an inert gas (like nitrogen) to remove any residual dissolved ozone, which can interfere with the COD measurement.

Visualizations

AOP_Mechanism cluster_AOP Advanced Oxidation Process cluster_Radical Reactive Species Generation cluster_Degradation Dye Degradation Pathway AOP AOPs (Fenton, Photocatalysis, Ozonation) Radical Hydroxyl Radicals (•OH) AOP->Radical generates Dye Disperse Blue 35 Radical->Dye attacks Intermediates Degradation Intermediates Dye->Intermediates degrades to EndProducts Mineralization Products (CO₂, H₂O, Mineral Acids) Intermediates->EndProducts further oxidizes to

Caption: General mechanism of Disperse Blue 35 degradation by AOPs.

Experimental_Workflow start Start prep Prepare Disperse Blue 35 Solution start->prep aop Select AOP (Fenton, Photocatalysis, or Ozonation) prep->aop fenton Adjust pH to ~3 Add Fe²⁺ and H₂O₂ aop->fenton Fenton photo Add Photocatalyst Irradiate with Light aop->photo Photocatalysis ozone Bubble Ozone Gas aop->ozone Ozonation sampling Collect Samples at Intervals fenton->sampling photo->sampling ozone->sampling analysis Analyze Dye Concentration (UV-Vis) and COD sampling->analysis results Evaluate Degradation Efficiency analysis->results

Caption: A generalized experimental workflow for AOPs.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for the Quantification of C.I. Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of C.I. Disperse Blue 35. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require robust and reliable methods for the detection and quantification of this anthraquinone-based dye.

This compound is a synthetic dye commonly used in the textile industry, particularly for dyeing polyester fibers.[1] Its chemical structure is 1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthracene-9,10-dione, with the molecular formula C₂₀H₁₄N₂O₅ and a molecular weight of approximately 362.3 g/mol .[1][2] Due to its potential for allergenicity and the presence of impurities, accurate quantification is crucial for quality control and safety assessment.

Comparison of HPLC Methodologies

Several HPLC-based methods have been developed and validated for the analysis of this compound, often as part of a broader analysis of multiple disperse dyes. The most common approaches utilize reverse-phase chromatography coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS). Below is a comparison of key chromatographic parameters and validation data from various published methods.

ParameterMethod 1: UPLC-QTOF-MSMethod 2: HPLC-DAD (DIN 54231)Method 3: LC/MSD TOFMethod 4: LC-MS/MS
Chromatography System UPLCHPLCHPLCLC-MS/MS
Column C18, sub-2 µm particlesXBridge C18, 5.0 µm, 2.1 x 150 mmZORBAX XDB-C8, 1.8 µm, 2.1 x 50 mmShim-pack FC ODS, 75 x 2.0 mm
Mobile Phase A 0.15% Formic Acid & 50 mM Ammonium Acetate in WaterNot specified5 mM Ammonium Acetate in WaterNot specified
Mobile Phase B MethanolNot specifiedAcetonitrileNot specified
Gradient GradientGradient40% B at 0 min, 60% B at 6 minGradient (20 min program)
Flow Rate Not specifiedNot specifiedNot specifiedNot specified
Detection QTOF-MSDADTOF-MSTriple Quadrupole MS
Retention Time Not specifiedNot specifiedNot specified7.29 min[3]
**Linearity (R²) **> 0.99Not specifiedNot specified> 0.9981[3]
LOD Not specifiedNot specifiedNot specifiedNot specified
LOQ Not specifiedNot specifiedNot specifiedNot specified
Accuracy (% Recovery) Not specifiedNot specifiedNot specified78.6% - 82.8%[3]
Precision (%RSD) Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Method 1: UPLC-QTOF-MS

This method, developed for the forensic analysis of disperse dyes on polyester fibers, offers high resolution and short analysis times.

  • Sample Preparation: Extraction of the dye from the sample matrix (e.g., textile fibers) is typically performed using solvents such as chlorobenzene, methanol, acetonitrile, or dimethylformamide (DMF).[4] For this specific method, extraction with chlorobenzene at 100°C for 60 minutes was found to be optimal.

  • Chromatographic Conditions:

    • Column: C18 stationary phase with sub-2 µm particles.

    • Mobile Phase: A gradient of methanol and a solution of 0.15% formic acid and 50 mM ammonium acetate in water.

    • Detection: Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for high-resolution mass analysis.

Method 2: HPLC-DAD (Based on DIN 54231)

The DIN 54231 standard is a widely recognized procedure for the analysis of certain disperse dyes in textiles.

  • Sample Preparation: The standard specifies an extraction procedure, though details were not available in the searched literature. Generally, for disperse dyes, extraction from textiles involves solvents like methanol.

  • Chromatographic Conditions:

    • Column: XBridge C18, 5.0 µm particle size, 2.1 x 150 mm dimensions.[5]

    • Mobile Phase: A gradient elution is used. Specific components of the mobile phase were not detailed in the available literature.

    • Detection: Diode Array Detector (DAD) allows for the spectral identification and quantification of the analyte.

Method 3: LC/MSD TOF

This method provides high mass accuracy for both identification and quantification of disperse dyes.

  • Sample Preparation: Not specified in the available literature.

  • Chromatographic Conditions:

    • Column: ZORBAX XDB-C8, 1.8 µm particle size, 2.1 x 50 mm dimensions.[6]

    • Column Temperature: 55 °C.[6]

    • Mobile Phase: A = 5 mM ammonium acetate in water; B = acetonitrile.[6]

    • Gradient: 40% B at 0 minutes, increasing to 60% B at 6 minutes.[6]

    • Detection: Time-of-Flight Mass Spectrometry (TOF-MS).

Method Validation Workflow

The validation of an HPLC method is a critical step to ensure its accuracy, precision, and reliability for its intended purpose. The general workflow for HPLC method validation is depicted in the diagram below.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting System_Suitability System Suitability Testing Specificity Specificity System_Suitability->Specificity Standard_Prep Standard & Sample Preparation Standard_Prep->System_Suitability Linearity Linearity Data_Analysis Data Analysis Specificity->Data_Analysis Range Range Accuracy Accuracy Precision Precision LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: General workflow for the validation of an HPLC method.

Signaling Pathways and Logical Relationships

The logical flow of quantifying this compound in a sample using a validated HPLC method involves several key stages, from sample collection to final data reporting.

Quantification_Flow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output Sample_Collection Sample Collection Sample_Extraction Dye Extraction (e.g., with DMF) Sample_Collection->Sample_Extraction Injection Injection into HPLC Sample_Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (DAD or MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Concentration Calculation Peak_Integration->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Logical workflow for the quantification of this compound.

References

A Comparative Analysis of the Toxicological Profiles of C.I. Disperse Blue 35 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the toxicity of C.I. Disperse Blue 35 and other selected azo dyes, intended for researchers, scientists, and drug development professionals. The information presented is collated from various toxicological studies and aims to provide an objective comparison supported by experimental data.

Introduction to Azo Dyes and this compound

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] They are extensively used in the textile, food, and cosmetic industries.[2][3] However, concerns have been raised about their potential adverse health effects, as some azo dyes can be metabolized to form potentially carcinogenic aromatic amines.[3][4]

This compound is an anthraquinone-based disperse dye, primarily used for coloring polyester fibers.[5] Unlike azo dyes, its core structure is based on anthraquinone, but it is often discussed alongside disperse azo dyes due to its application and toxicological concerns, such as skin sensitization.[6][7] Its technical-grade form is a mixture of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[5][8]

Comparative Toxicity Data

The following table summarizes the key toxicological data for this compound and several other representative azo and disperse dyes.

Dye NameCAS NumberClassOral LD50 (Rat)CytotoxicityGenotoxicity/MutagenicitySensitizationOther Notable Effects
This compound 12222-75-2Anthraquinone>2000 mg/kg[6]Cytotoxic effects have been noted for related disperse dyes on various cell lines.[9]Limited specific data available; related anthraquinone dyes have shown mutagenic activity.[7][9]Skin sensitizer; associated with contact dermatitis.[6][7]Photosensitizing properties, leading to the generation of Reactive Oxygen Species (ROS).[5][9] Mild eye and skin irritant.[6]
C.I. Disperse Blue 1 2475-45-8Anthraquinone1.2 to < 6.3 g/kg[10]Impaired viability of mouse keratinocytes and porcine intestinal epithelial cells.[9]NTP studies showed some mutagenic activity for nitro- and amino-anthraquinones.[7]Skin sensitizer; associated with contact dermatitis.[7]May cause cancer.[7] Can cause methemoglobinemia.[7]
C.I. Disperse Blue 291 56548-64-2AzoNot FoundDecreased cell viability in human hepatoma (HepG2) cells.[9]Increased frequency of micronucleated polychromatic erythrocytes in mice at 50 mg/kg bw.[11]Not specifiedCan cause DNA damage in human cells.[11]
Carmoisine (Azorubine) 3567-69-9Azo (Food Dye)Not FoundNot specifiedPositive for genotoxicity; increases RNA concentrations in rat liver cells.[12]Metabolite (sulfanilic acid) is a sensitizing aromatic amine.[12]Classified as a Category 3 carcinogen by IARC.[12] Long-term exposure in mice led to decreased body weight.[12]
Disperse Yellow 7 6300-37-4AzoNot FoundNot specifiedNot specifiedNot specifiedToxic to larval fish (LC50: 25.4 µg/L) and benthic invertebrates.[13]
Tartrazine (E102) 1934-21-0Azo (Food Dye)Not FoundShowed cytotoxic effects on H295R cells at 1mM concentration.[14]Not specifiedNot specifiedCan induce oxidative stress response in vitro.[14]
Commercial Black Dye Product (contains Disperse Blue 373) MixtureAzoNot FoundCytotoxic to Allium cepa cells; metabolites showed greater cytotoxicity than the parent compound.[1]Genotoxic to Allium cepa cells, causing chromosomal aberrations; metabolites were more genotoxic.[1]Not specifiedBiodegradation can lead to the formation of more toxic metabolites.[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing toxicological data. Below are representative protocols for key assays mentioned in the literature.

1. In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is a generalized procedure for assessing the effect of a dye on cell viability.

  • Cell Culture: Human adrenocortical carcinoma (H295R) cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded into 96-well plates and allowed to attach overnight. Stock solutions of the test dyes are prepared (e.g., 20mM in water or DMSO) and serially diluted to final experimental concentrations. The culture medium is replaced with medium containing the various dye concentrations. A vehicle control (e.g., water or DMSO) and a positive control (e.g., 10% DMSO) are included.[14]

  • Incubation: The cells are exposed to the dyes for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: After incubation, the treatment medium is removed. MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. The plate is incubated for 1-4 hours, allowing viable cells to convert the MTS into a formazan product.

  • Data Analysis: The absorbance of the formazan product is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

2. In Vivo Rodent Toxicity Study (Oral Administration)

This protocol outlines a general approach for assessing systemic toxicity in an animal model, based on a study of the azo dye Carmoisine.[12]

  • Animal Model: Swiss albino mice (approx. 6 weeks old) are used. Animals are acclimatized and housed under standard laboratory conditions.

  • Experimental Design: Animals are randomly divided into groups (e.g., n=10 per group). A control group receives a standard diet. Treatment groups receive the test dye mixed into their feed at different dose levels (e.g., low, medium, and high doses) for a specified duration (e.g., 120 days).[12]

  • Observations: Body weight and food consumption are monitored regularly throughout the study. Clinical signs of toxicity are observed daily.

  • Endpoint Analysis: At the end of the study, animals are euthanized. Blood samples are collected for hematological and biochemical analysis. Key organs (e.g., liver, kidneys, spleen) are weighed and examined for gross pathological changes. Tissues may be collected for histopathological examination or molecular analysis (e.g., RNA extraction to study gene expression changes).[12]

  • Data Analysis: Statistical analysis is performed to compare the treatment groups with the control group for all measured parameters.

Visualizations: Workflows and Pathways

Experimental Workflow: In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., H295R cells) seeding 2. Seed Cells in 96-well plates cell_culture->seeding treatment 4. Treat Cells (24-72 hours) seeding->treatment dye_prep 3. Prepare Dye Dilutions dye_prep->treatment add_mts 5. Add MTS Reagent treatment->add_mts incubation 6. Incubate (1-4 hours) add_mts->incubation read_plate 7. Measure Absorbance (490 nm) incubation->read_plate analysis 8. Calculate % Viability vs. Control read_plate->analysis

Caption: Workflow for assessing dye cytotoxicity using an MTS assay.

Signaling Pathway: Metabolic Activation of Azo Dyes

G cluster_intake Ingestion & Gut cluster_metabolism Metabolism cluster_toxicity Toxic Outcome AzoDye Azo Dye (Parent Compound) AzoReductase Azoreductase Enzyme AzoDye->AzoReductase Reduction of -N=N- bond Microbiota Intestinal Microbiota Microbiota->AzoReductase provides AromaticAmines Aromatic Amines (Metabolites) AzoReductase->AromaticAmines DNA_Adducts DNA Adducts AromaticAmines->DNA_Adducts Further activation Mutagenicity Mutagenicity & Carcinogenicity DNA_Adducts->Mutagenicity

Caption: Metabolic reduction of azo dyes to carcinogenic aromatic amines.

Conclusion

The toxicological profiles of this compound and other azo and disperse dyes reveal a range of potential health concerns. This compound is primarily identified as a potent skin sensitizer with photosensitizing capabilities.[5][6][9] In comparison, many azo dyes, such as Carmoisine and those used in textile manufacturing like C.I. Disperse Blue 291, pose risks related to genotoxicity and potential carcinogenicity, often through their metabolic breakdown into harmful aromatic amines.[4][11][12] This comparative analysis underscores the importance of evaluating dyes not only in their parent form but also considering their metabolic fate and the toxicity of their degradation products. For professionals in research and drug development, understanding these distinct toxicological pathways is critical for risk assessment and the development of safer alternatives.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Disperse Blue 35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the analysis of Disperse Blue 35, a common anthraquinone-based dye. Given that technical-grade Disperse Blue 35 is often a mixture of non-methylated, mono-methylated, and di-methylated derivatives, robust and validated analytical methods are crucial for accurate quantification and characterization.[1][2] This document outlines key performance characteristics of various techniques, presents detailed experimental protocols, and offers a cross-validation perspective to ensure data integrity and reproducibility.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for Disperse Blue 35 depends on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or identification in complex matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a cornerstone for the separation and quantification of Disperse Blue 35 and its components.[1][3] For enhanced sensitivity and specificity, particularly in complex samples like textile effluents, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are invaluable.[1][4]

Analytical TechniquePrincipleKey Performance CharacteristicsCommon Applications
HPLC-UV/Vis Separation based on polarity, detection via UV-Vis absorbance.- Good for quantification of major components.- Can separate methylated derivatives.[1]- Lower sensitivity compared to MS detectors.- Routine quality control.- Purity analysis of raw materials.[1]
LC-MS Separation by HPLC, detection by mass-to-charge ratio.- Provides molecular weight information for component identification.[1]- Increased confidence in peak identification compared to UV/Vis.[5]- Susceptible to matrix effects.[4]- Identification of synthesis byproducts and degradation products.[1]- Analysis in environmental samples.[1]
LC-MS/MS Separation by HPLC, precursor ion selection and fragmentation for detection.- High selectivity and sensitivity.- Effective in complex matrices by minimizing matrix effects through Multiple Reaction Monitoring (MRM).- Enables quantification at low levels.[4]- Trace analysis in textiles and wastewater.[4]- Screening for restricted substances.[4]
TLC Separation based on differential partitioning on a solid stationary phase.- Simple and cost-effective screening method.- Can visualize the presence of different components.[1]- Less quantitative than HPLC-based methods.- Rapid screening and qualitative analysis.[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories.

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of Disperse Blue 35 involves reversed-phase HPLC.

  • Column: Newcrom R1 or equivalent C18 column.[3]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[3]

  • Detection: UV-Vis detector set at an appropriate wavelength for Disperse Blue 35.

  • Key Validation Parameters:

    • Specificity/Selectivity: The method's ability to distinguish and quantify the analyte from other components.[1]

    • Linearity: The ability to produce results directly proportional to the analyte concentration over a given range.

    • Range: The interval between the upper and lower analyte concentrations for which the method is precise, accurate, and linear.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity analysis, an LC-MS/MS method is employed.

  • Sample Preparation: Extraction from the matrix (e.g., textile) using a suitable solvent, followed by evaporation and reconstitution.[4]

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) with a sub-2 µm particle column for fast separations.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]

  • Matrix Effect Evaluation: It is crucial to assess the impact of co-eluting matrix components on the ionization of the target analyte, which can cause ion suppression or enhancement.[4]

Cross-Validation of Analytical Results

Cross-validation ensures the reliability of analytical data by comparing results from two or more different analytical methods. For Disperse Blue 35, this could involve:

  • Primary Analysis by HPLC-UV/Vis: For initial quantification and purity assessment.

  • Confirmatory Analysis by LC-MS/MS: To confirm the identity of the main components and impurities, and to provide a more sensitive and selective quantification, especially at low levels or in complex matrices.

A successful cross-validation would demonstrate a strong correlation between the quantitative results obtained from the different methods, within acceptable statistical limits. Any significant discrepancies would necessitate further investigation into potential matrix effects, co-elutions, or other method-specific interferences.

Visualizing Analytical Workflows

The following diagrams illustrate the typical workflows for the analysis of Disperse Blue 35.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV/Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the analysis of Disperse Blue 35 using HPLC-UV/Vis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC UHPLC Cleanup->LC MSMS Tandem MS LC->MSMS MRM_Data MRM Data MSMS->MRM_Data Confirmation Analyte Confirmation MRM_Data->Confirmation Quantification Trace Quantification Confirmation->Quantification

Caption: Workflow for sensitive and selective analysis of Disperse Blue 35 via LC-MS/MS.

References

A Comparative Analysis of the Environmental Impact of Azo and Anthraquinone Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the ecotoxicological profiles of two major disperse dye classes reveals significant differences in their environmental impact, with anthraquinone dyes generally exhibiting higher aquatic toxicity. This guide provides a comparative overview of their effects on aquatic ecosystems, supported by quantitative data and detailed experimental protocols, to inform researchers and scientists in the development of more environmentally benign dyestuffs.

Disperse dyes are a cornerstone of the textile industry, essential for coloring synthetic fibers like polyester and nylon. However, their inherent insolubility in water and complex aromatic structures pose considerable environmental challenges. Among the various classes of disperse dyes, azo and anthraquinone derivatives are the most commercially significant. While both contribute to effluent contamination, their distinct chemical structures lead to differing environmental fates and toxicological profiles.

Executive Summary of Comparative Environmental Impact

Environmental ParameterAzo Disperse DyesAnthraquinone Disperse Dyes
Aquatic Toxicity Generally lower to moderate toxicity.Generally moderate to high toxicity.
Biodegradability Can be biodegradable under specific conditions, but may form toxic aromatic amines.Generally more resistant to biodegradation.
Effluent Characteristics Contribute to high Chemical Oxygen Demand (COD) and color in wastewater.Contribute to high Chemical Oxygen Demand (COD) and intense color in wastewater.

Aquatic Toxicity: A Quantitative Comparison

The acute toxicity of disperse dyes to aquatic organisms is a primary concern. Standardized ecotoxicological tests, such as the fish acute toxicity test (OECD 203) and the Daphnia magna mobility inhibition test (ISO 6341), are used to determine the median lethal concentration (LC50) and the median effective concentration (EC50), respectively. A lower LC50 or EC50 value indicates higher toxicity.

While a comprehensive, directly comparative dataset across a wide range of disperse dyes is challenging to compile due to variations in experimental conditions, the available data consistently points towards a higher aquatic toxicity for many anthraquinone disperse dyes compared to their azo counterparts.

Table 1: Comparative Acute Aquatic Toxicity of Selected Azo and Anthraquinone Disperse Dyes

Dye NameDye ClassTest OrganismExposure Time (h)LC50/EC50 (mg/L)Reference
Disperse Red 1AzoDaphnia magna48>100[1]
Disperse Orange 25Azo---[2]
Disperse Blue 291AzoPimephales promelas (Fish)960.0675[3]
Disperse Blue 823AzoDaphnia magna480.0820[3]
Disperse Brown 27-1AzoDaphnia magna482.77[3]
Disperse Blue 3AnthraquinoneDaphnia magna48-[4]
Disperse Red 11Anthraquinone---[4]
Reactive Blue 19AnthraquinoneDaphnia similis48178.44[1]
Vat Green 3AnthraquinoneDaphnia similis486.9[1]

Note: The table presents a selection of available data. Direct comparison should be made with caution due to potential variations in test conditions and species sensitivity.

Biodegradability and Environmental Fate

The persistence of dyes in the environment is another critical factor. While some azo dyes can be degraded by microorganisms under specific conditions, this process can lead to the formation of potentially carcinogenic aromatic amines.[2] Anthraquinone dyes, with their fused ring structure, are generally more resistant to biodegradation.[5]

The "Ready Biodegradability" of a chemical is assessed using standardized tests like the OECD 301 series. These tests measure the extent of mineralization (conversion to CO2, water, and mineral salts) over a 28-day period. A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical oxygen demand (ThOD) or carbon dioxide production (ThCO2) within a 10-day window.[6][7]

Experimental Protocols

Accurate and reproducible data are fundamental to assessing environmental impact. The following are summaries of the key experimental protocols used to evaluate the aquatic toxicity and biodegradability of disperse dyes.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish population over a 96-hour period.[8][9][10]

Methodology:

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Danio rerio) is selected and acclimatized to the test conditions.[10]

  • Test Concentrations: A geometric series of at least five concentrations of the test substance is prepared. A control group with no test substance is also included.[8]

  • Exposure: At least seven fish are introduced into each test and control vessel. The exposure period is 96 hours.[8]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.[8]

  • Data Analysis: The cumulative percentage of mortality is plotted against the test concentrations to determine the LC50 value.[8]

Daphnia magna Mobility Inhibition Test (Based on ISO 6341)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean, by observing the inhibition of their mobility.

Methodology:

  • Test Organisms: Young daphnids (neonates, less than 24 hours old) are used for the test.

  • Test Solutions: A series of dilutions of the test substance are prepared in a suitable culture medium. A control group is also prepared.

  • Exposure: A specific number of daphnids are placed in each test and control vessel. The exposure duration is typically 24 or 48 hours.

  • Observation: The number of immobile daphnids in each vessel is counted after the exposure period. Immobility is defined as the inability to swim after gentle agitation of the liquid.

  • Data Analysis: The percentage of immobile daphnids is calculated for each concentration, and the EC50 value is determined.

Ready Biodegradability – Closed Bottle Test (Based on OECD Guideline 301D)

This test evaluates the potential for a substance to be readily biodegraded by aerobic microorganisms.[11]

Methodology:

  • Test Setup: A defined volume of mineral medium containing a known concentration of the test substance is inoculated with a mixed population of microorganisms (activated sludge). The solution is placed in a completely filled and sealed bottle.

  • Incubation: The bottles are incubated in the dark at a constant temperature for 28 days.

  • Oxygen Measurement: The dissolved oxygen concentration is measured at the beginning and end of the incubation period.

  • Calculation: The amount of oxygen consumed by the microorganisms to degrade the test substance is calculated and expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Assessment: If the percentage of biodegradation exceeds a certain threshold (typically 60% ThOD) within a 10-day window during the 28-day test, the substance is considered readily biodegradable.[6][7]

Logical Framework for Environmental Impact Assessment

The following diagram illustrates the key stages and considerations in assessing the environmental impact of disperse dyes.

Environmental_Impact_Assessment cluster_DyeClass Disperse Dye Classes cluster_Impact Environmental Impact Parameters cluster_Testing Experimental Assessment cluster_Outcome Risk Assessment Azo Azo Dyes Toxicity Aquatic Toxicity Azo->Toxicity Biodegradability Biodegradability Azo->Biodegradability Effluent Effluent Characteristics Azo->Effluent Anthraquinone Anthraquinone Dyes Anthraquinone->Toxicity Anthraquinone->Biodegradability Anthraquinone->Effluent ToxicityTest Toxicity Tests (OECD 203, ISO 6341) Toxicity->ToxicityTest BiodegTest Biodegradability Tests (OECD 301) Biodegradability->BiodegTest EffluentAnalysis Effluent Analysis (COD, Color) Effluent->EffluentAnalysis Risk Environmental Risk ToxicityTest->Risk BiodegTest->Risk EffluentAnalysis->Risk

Caption: Logical workflow for assessing the environmental impact of disperse dye classes.

Conclusion

The selection of disperse dyes has significant implications for the environmental footprint of textile manufacturing. While both azo and anthraquinone classes present challenges, the available data suggests that anthraquinone dyes often exhibit higher acute aquatic toxicity. Azo dyes, on the other hand, pose a risk through the potential formation of hazardous aromatic amines during degradation. A thorough understanding of these differences, supported by robust experimental data, is crucial for guiding the development and selection of more sustainable dye chemistries. Further research focusing on a wider range of disperse dyes under standardized conditions is necessary to build a more comprehensive and directly comparative ecotoxicological database.

References

A Comparative Guide to Lysosomal Stains: Validated Biomarkers vs. a Potential Newcomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization and tracking of lysosomes are critical for understanding cellular health, disease progression, and the efficacy of therapeutic interventions. This guide provides a detailed comparison of two widely validated lysosomal staining reagents, LysoTracker™ probes and Neutral Red, with an exploratory overview of C.I. Disperse Blue 35, a compound with suggested potential for lysosomal staining that awaits scientific validation.

Lysosomes are acidic organelles integral to cellular homeostasis, playing key roles in degradation, recycling, and signaling pathways. The ability to specifically label and observe these dynamic structures in live cells is paramount for a wide range of biological research. This guide offers an objective comparison of the performance of established lysosomal stains and introduces this compound, highlighting the current state of its validation as a lysosomal biomarker.

Comparative Analysis of Lysosomal Stains

The selection of an appropriate lysosomal stain is contingent on the specific experimental requirements, including the imaging modality, the need for quantitative data, and the desired spectral properties. Below is a comparative summary of the key characteristics of LysoTracker™ probes, Neutral Red, and the available information for this compound.

PropertyLysoTracker™ ProbesNeutral RedThis compound
Molecular Structure Fluorophore linked to a weak baseEurhodin dyeAnthraquinone dye[1]
Primary Application Live-cell lysosomal stainingVital stain for lysosomes, histology[2]Textile dye[1][3]
Mechanism of Action Accumulates in acidic organelles due to protonation[4][5]Accumulates in lysosomes via active transport and becomes trapped due to the acidic pH[6][7]Postulated to selectively accumulate in acidic organelles[8]
Validated for Lysosomal Staining? YesYesNo, lacks published scientific validation
Excitation/Emission Maxima Varies by probe (e.g., LysoTracker™ Red: ~577/590 nm; LysoTracker™ Blue: ~373/422 nm)[4]Absorption max: ~535 nm (protonated form); Emission max: ~637 nm in aqueous solution[9]Not available in published literature for cellular imaging
Recommended Working Concentration 50-100 nM[4]1-5 µg/mLNot available in published literature for cellular imaging
Specificity High selectivity for acidic organelles, which can include late endosomes as well as lysosomes[5]Stains lysosomes; can also stain other cellular components to a lesser extent[10]Suggested to be selective for lysosomes, but requires experimental validation[8]
Toxicity Generally low at working concentrationsCan be cytotoxic at higher concentrations or with prolonged exposurePotential for skin sensitization[11]

In-Depth Look at the Lysosomal Stains

LysoTracker™ Probes: The Gold Standard

LysoTracker™ probes are a family of fluorescent dyes widely recognized for their high selectivity in labeling acidic organelles in live cells.[5] These probes consist of a fluorophore attached to a weak base that can readily cross cell membranes.[12] Once inside the cell, the basic moiety gets protonated within the acidic environment of the lysosomes, leading to its accumulation.[4][5]

The key advantages of LysoTracker™ probes include their high signal-to-noise ratio and the availability of a wide range of colors, making them suitable for multiplexing with other fluorescent markers.[12] However, it is important to note that their accumulation is dependent on the pH gradient, and therefore they will label other acidic organelles such as late endosomes.[4]

Neutral Red: A Classic Vital Stain

Neutral Red is a eurhodin dye that has been used for many years as a vital stain to visualize lysosomes in living cells.[2][6] Its mechanism of action involves active transport into the cell and subsequent trapping within the acidic lysosomes.[6][7] Viable cells with intact lysosomal function will accumulate the dye, making it a useful tool for assessing cell viability and cytotoxicity.[7][13]

While Neutral Red is a cost-effective and well-established method, its specificity for lysosomes is not as high as that of LysoTracker™ probes, and its fluorescence can be influenced by the local microenvironment.[9][10]

This compound: A Potential but Unvalidated Candidate

This compound is an anthraquinone-based dye primarily used in the textile industry.[1][3] Some sources suggest its potential as a biomarker for lysosomal staining due to a proposed ability to selectively accumulate in these acidic organelles.[8] This hypothesis is based on the general principle of lysosomotropic dyes, which are typically weak bases that become protonated and trapped in acidic compartments.

However, a thorough review of the scientific literature reveals a critical lack of experimental validation for this specific application. Key data, including its fluorescence properties within a cellular context (excitation and emission maxima), optimal staining concentrations, and colocalization studies with established lysosomal markers (e.g., LAMP1 or LysoTracker™), are not available in peer-reviewed publications. Therefore, while this compound presents an interesting area for future investigation, it cannot currently be recommended as a reliable biomarker for lysosomal staining. Researchers interested in its use would need to undertake a comprehensive validation study.

Experimental Protocols

Below are detailed methodologies for the validated lysosomal stains.

Lysosomal Staining with LysoTracker™ Probes

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • LysoTracker™ probe of choice (e.g., LysoTracker™ Red DND-99)

  • Live cells cultured on coverslips or in imaging dishes

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Prepare Staining Solution: Prepare a fresh working solution of the LysoTracker™ probe in pre-warmed (37°C) complete cell culture medium. The final concentration should typically be between 50 and 100 nM.

  • Cell Staining: Remove the culture medium from the cells and replace it with the LysoTracker™ staining solution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen LysoTracker™ probe.

LysoTracker_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stain Prepare LysoTracker™ Staining Solution (50-100 nM) in pre-warmed medium add_stain Replace medium with staining solution prep_stain->add_stain incubate Incubate at 37°C for 30-60 min add_stain->incubate wash Wash cells twice with PBS incubate->wash image Image with fluorescence microscope wash->image NeutralRed_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare Neutral Red Stock Solution (1 mg/mL) prep_working Dilute to 1-5 µg/mL in pre-warmed medium prep_stock->prep_working add_stain Replace medium with working solution prep_working->add_stain incubate Incubate at 37°C for 1-2 hours add_stain->incubate wash Wash cells twice with PBS incubate->wash image Observe with microscope wash->image DisperseBlue_Validation cluster_characterization Initial Characterization cluster_staining_opt Staining Optimization cluster_validation Validation determine_spectra Determine fluorescence excitation/emission spectra in vitro and in cells optimize_conc Optimize staining concentration determine_spectra->optimize_conc assess_toxicity Assess cytotoxicity at various concentrations assess_toxicity->optimize_conc optimize_time Optimize incubation time optimize_conc->optimize_time colocalization Perform colocalization studies with LysoTracker™ or LAMP1 optimize_time->colocalization ph_dependency Investigate pH dependency of staining colocalization->ph_dependency

References

Degradation of C.I. Disperse Blue 35: A Comparative Analysis of Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and scientists on the efficacy of various Advanced Oxidation Processes (AOPs) in the degradation of the textile dye C.I. Disperse Blue 35. This guide provides a comparative analysis of Fenton, ozonation, photocatalysis, electrochemical, and ultrasonic degradation methods, supported by experimental data and detailed protocols.

The persistent nature of textile dyes such as this compound in wastewater poses a significant environmental challenge. Advanced Oxidation Processes (AOPs) offer a promising solution for the degradation of these recalcitrant organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). This guide presents a comparative study of the effectiveness of different AOPs in the degradation of this compound, a common anthraquinone dye.

Comparative Performance of AOPs

The efficiency of various AOPs in degrading disperse dyes, including this compound, is summarized in the table below. The data is compiled from several studies to provide a comparative overview of color and Chemical Oxygen Demand (COD) removal.

Advanced Oxidation Process (AOP)Target PollutantColor Removal Efficiency (%)COD Removal Efficiency (%)Key Operating ConditionsReference
Fenton Process Disperse Dyes~100%>85%pH 3, [H₂O₂] = 600 mg/dm³, [Fe²⁺] = 550 mg/dm³[1][2]
C.I. Disperse Blue 7985%75%pH 3, [H₂O₂] = 150 mg/L, [Fe²⁺] = 20 mg/L, 60 min[3][4]
Ozonation Disperse Dyesup to 90%~10%Ozone dose = 0.5 g/dm³[1][2]
Ozone-Fenton C.I. Disperse Blue 7993%85%288 mg/L·h ozone, [H₂O₂]=150 mg/L, [Fe²⁺]=20 mg/L, 60 min[5][6][7]
Electrochemical Oxidation Disperse Dyes90%79%Acidic pH, Ti/Pt-Ir anode, 40 min[1][2]
C.I. Disperse Blue 1up to 96%-Graphite electrodes, NaCl electrolyte, pH 7, 50°C[8]
Photocatalysis (UV/TiO₂/H₂O₂) C.I. Disperse Blue 1High Degradation-UV light, TiO₂ (Degussa P25)[9][10]
Disperse Blue SE2R94%-0.9 mL H₂O₂, pH 3, 60 min[11]
Ultrasonic Degradation Methylene Blue91%-Dual frequency (20 and 80 kHz), 20 min[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Fenton Process

The degradation of disperse dyes via the Fenton process was conducted in a batch reactor. The optimal conditions for the complete decolorization and significant COD removal from a synthetic effluent containing disperse dyes were found to be a pH of 3, a hydrogen peroxide concentration of 600 mg/dm³, and a ferrous sulfide concentration of 550 mg/dm³.[1][2] For the degradation of a 60 mg/L solution of C.I. Disperse Blue 79, optimal results of 85% color removal and 75% COD removal were achieved at a pH of 3 with 150 mg/L of H₂O₂ and 20 mg/L of Fe²⁺ over a 60-minute reaction time with a mixing speed of 50 rpm.[3][4]

Ozonation

Ozonation experiments on disperse dyes were performed, achieving up to 90% color removal with an ozone dose of 0.5 g/dm³. However, the reduction in COD was found to be significantly lower, at approximately 10%.[1][2] In a combined Ozone-Fenton process for C.I. Disperse Blue 79, a maximum COD removal of 85% was achieved with an ozone mass flow rate of 288 mg/L·h, a H₂O₂/Fe²⁺ mole ratio of 33.53 (150 mg/L H₂O₂ and 20 mg/L Fe²⁺), and a reaction time of 60 minutes.[5][6][7]

Electrochemical Oxidation

The electrochemical treatment of disperse dyes was carried out in an electrolytic cell under acidic conditions. Using a Ti/Pt-Ir anode, a 79% elimination of COD and 90% color removal were achieved after 40 minutes of electrolysis.[1][2] For the decolorization of C.I. Disperse Blue 1, graphite electrodes were used with NaCl as a supporting electrolyte. A maximum decolorization efficiency of 90% was obtained at a neutral pH of 7, which increased to 96% at a temperature of 50°C for a 25 mg/L dye solution.[8]

Photocatalysis

The photocatalytic degradation of C.I. Disperse Blue 1 was investigated using a UV light source in the presence of a TiO₂ photocatalyst (Degussa P25) and hydrogen peroxide.[9][10] For a similar dye, Disperse Blue SE2R, a 94% degradation was achieved using a UV/H₂O₂/TiO₂ system. The optimal conditions were found to be 0.9 mL of H₂O₂, a pH of 3, and a reaction time of 60 minutes.[11]

Ultrasonic Degradation

While specific data for this compound is limited, studies on other dyes like Methylene Blue have shown the potential of ultrasonic degradation. A catalyst-free dual-frequency ultrasound treatment (20 and 80 kHz) resulted in a 91% degradation of Methylene Blue in just 20 minutes. The efficiency of ultrasonic degradation is influenced by factors such as frequency and power.[12]

Visualizing the Processes

To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_AOPs AOP Treatment cluster_analysis Post-Treatment Analysis Dye_Solution Prepare this compound Solution Initial_Analysis Initial Analysis (Concentration, COD, pH) Dye_Solution->Initial_Analysis Fenton Fenton Initial_Analysis->Fenton Apply AOP Ozonation Ozonation Initial_Analysis->Ozonation Apply AOP Photocatalysis Photocatalysis Initial_Analysis->Photocatalysis Apply AOP Electrochemical Electrochemical Initial_Analysis->Electrochemical Apply AOP Ultrasonic Ultrasonic Initial_Analysis->Ultrasonic Apply AOP Sampling Periodic Sampling Fenton->Sampling Ozonation->Sampling Photocatalysis->Sampling Electrochemical->Sampling Ultrasonic->Sampling Final_Analysis Final Analysis (Degradation %, COD Removal %) Sampling->Final_Analysis Kinetics Kinetic Analysis Final_Analysis->Kinetics AOP_Mechanism cluster_AOP Advanced Oxidation Process cluster_radicals Radical Generation cluster_degradation Pollutant Degradation AOP e.g., Fenton, Ozonation, UV/TiO₂ OH_Radical •OH (Hydroxyl Radical) AOP->OH_Radical Generates Dye This compound OH_Radical->Dye Attacks Intermediates Intermediate Products Dye->Intermediates Degrades to End_Products CO₂, H₂O, Mineral Acids Intermediates->End_Products Mineralizes to

References

A Comparative Guide to the Synthesis of C.I. Disperse Blue 35: Assessing Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known synthesis methods for C.I. Disperse Blue 35, with a focus on assessing their reproducibility. The information is compiled from publicly available scientific literature and patents. While direct, extensive reproducibility studies are limited in the public domain, this guide presents the available quantitative data and experimental details to aid researchers in selecting and developing reliable synthesis protocols.

Comparison of Synthesis Methods

The synthesis of this compound, a significant anthraquinone dye, is primarily achieved through three distinct routes. The technical-grade product is often a complex mixture of non-methylated, mono-methylated, and di-methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone, and the ratio of these components is critical to the final properties of the dye.[1] The reproducibility of the synthesis is therefore crucial for consistent product quality.

The primary methods for its synthesis are:

  • Direct Methylation of 1,8-Diamino-4,5-dihydroxyanthraquinone: This is the most foundational pathway where methyl groups are introduced to the amino functionalities of the starting material.[1]

  • Multi-step Synthesis from 1,8-Dihydroxy-anthraquinone: This alternative route involves a series of reactions including nitration, reduction to form the diaminoanthraquinone, hydroxylation, and finally, selective methylation of the amino groups.

  • Aqueous Phase Synthesis: Presented as a more environmentally friendly or "green" alternative, this method is often compared to traditional leuco-based methods that utilize organic solvents.[1]

The following table summarizes the available quantitative data for two of these methods, highlighting key performance indicators that are crucial for assessing reproducibility.

MetricLeuco Compound MethodAqueous Phase Method
Yield 80-85%86.5%
Purity 95-97%98.4%
Reaction Time 1-4 hours2-4 hours
Solvent Ethanol (high volume)Water (low toxicity)
Byproducts Sodium sulfate residuesMinimal inorganic waste

Data sourced from research comparing synthesis efficiency.[1]

Experimental Protocols

Detailed experimental protocols are essential for reproducing a synthesis. While comprehensive, step-by-step public protocols are scarce, the following outlines the key stages and conditions reported for the different synthesis routes.

Direct Methylation of 1,8-Diamino-4,5-dihydroxyanthraquinone

This is the principal synthesis pathway. The reaction targets the amino groups for methylation. The final product is a mixture of non-methylated, mono-methylated, and di-methylated derivatives.[1] The precise composition is controlled by manipulating reaction parameters such as the stoichiometry of the methylating agent, temperature, and pH.[1] An excess of the methylating agent is typically used to minimize the amount of non-methylated residues.[1]

Multi-step Synthesis from 1,8-Dihydroxy-anthraquinone

This alternative synthesis route involves the following key steps:

  • Nitration: Introduction of nitro groups to the 1,8-dihydroxy-anthraquinone core.

  • Reduction: Conversion of the nitro groups to amino groups to form a diaminoanthraquinone intermediate.

  • Hydroxylation: Introduction of hydroxyl groups.

  • Methylation: Selective methylation of the amino groups to yield the final this compound dye mixture.

Aqueous Phase Synthesis

This method is promoted as a green chemistry approach that offers higher yields and purity while reducing the environmental impact by replacing organic solvents with water.[1] One patent (CN106008239A) describes a production method for a similar solvent blue dye that may provide insights into this process. The general steps involve reacting 1,4-dihydroxyanthraquinone with n-butylamine in water in the presence of an aromatic acid catalyst at temperatures between 75-85°C for 2-4 hours.

Characterization and Analytical Methods

To properly assess the reproducibility of a synthesis, robust analytical methods are required to characterize the final product's purity and composition.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the various methylated components in the technical-grade dye.[2] A common method utilizes a reverse-phase C18 column with a mobile phase of acetonitrile and an aqueous buffer like ammonium acetate or phosphoric acid.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the synthesized dye, such as hydroxyl and amino groups, confirming the molecular structure.[2]

  • UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy is employed to quantify the dye and determine its absorption maxima, which is related to its color properties.[2]

Visualizing the Methodologies

To better understand the relationships and workflows involved in assessing the reproducibility of this compound synthesis, the following diagrams are provided.

synthesis_comparison cluster_synthesis Synthesis Methods cluster_assessment Reproducibility Assessment Method_A Direct Methylation Yield Yield Method_A->Yield Purity Purity Method_A->Purity Composition Component Ratio Method_A->Composition Spectra Spectroscopic Data Method_A->Spectra Method_B Multi-step Synthesis Method_B->Yield Method_B->Purity Method_B->Composition Method_B->Spectra Method_C Aqueous Phase Synthesis Method_C->Yield Method_C->Purity Method_C->Composition Method_C->Spectra

Caption: Comparison of synthesis methods for this compound based on reproducibility metrics.

experimental_workflow Start Select Synthesis Method Synthesis Perform Synthesis (Multiple Runs) Start->Synthesis Purification Purification of Crude Product Synthesis->Purification Analysis Characterization Purification->Analysis HPLC HPLC Analysis (Purity & Composition) Analysis->HPLC Spectroscopy FTIR & UV-Vis (Structure & λmax) Analysis->Spectroscopy Data Compile & Compare Data (Yield, Purity, etc.) HPLC->Data Spectroscopy->Data End Assess Reproducibility Data->End

Caption: Experimental workflow for assessing the reproducibility of a this compound synthesis method.

References

A Comparative Analysis of the Photosensitizing Efficiency of Disperse Blue 35 Against Established Photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the photosensitizing efficiency of the textile dye Disperse Blue 35 with two well-established photosensitizers, Methylene Blue and Rose Bengal. This document is intended for researchers, scientists, and professionals in the field of drug development and photodynamic therapy. The comparison is based on available experimental data and focuses on the generation of singlet oxygen (¹O₂), a key reactive oxygen species in many photosensitization applications.

Quantitative Comparison of Photosensitizing Efficiency

The efficiency of a photosensitizer is often quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. The following table summarizes the available data for Disperse Blue 35, Methylene Blue, and Rose Bengal.

PhotosensitizerChemical ClassSinglet Oxygen Quantum Yield (ΦΔ)Solvent/Medium
Disperse Blue 35 AnthraquinoneNot Quantitatively Determined¹Ethanol
Methylene Blue Phenothiazine~ 0.52[1][2]Various (e.g., Water, Methanol, Ethanol)[2]
Rose Bengal Xanthene0.53 - 0.80[3][4]Various (e.g., Acetonitrile, Methanol)[3][5]

¹While a specific singlet oxygen quantum yield for the commercial mixture of Disperse Blue 35 has not been identified in the reviewed literature, studies have confirmed its capacity to generate reactive oxygen species, including singlet oxygen, upon exposure to visible light[6]. The primary components of Disperse Blue 35 are 4,5-diamino-1,8-dihydroxyanthraquinone (62%) and 2,7-diamino-1,8-dihydroxyanthraquinone (31%)[6]. Further research is required to quantify the singlet oxygen generating efficiency of this dye mixture.

Experimental Protocols

The determination of singlet oxygen quantum yield is crucial for evaluating and comparing the efficiency of photosensitizers. A common and widely accepted method is the relative method using a known standard and a chemical trap for singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF).

Experimental Protocol for Determination of Singlet Oxygen Quantum Yield using 1,3-Diphenylisobenzofuran (DPBF)

This protocol outlines the key steps for determining the singlet oxygen quantum yield of a test photosensitizer relative to a standard with a known ΦΔ.

1. Materials and Instrumentation:

  • Test photosensitizer (e.g., Disperse Blue 35)

  • Standard photosensitizer (e.g., Methylene Blue or Rose Bengal)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectrophotometrically pure solvent (e.g., ethanol, acetonitrile, or dimethyl sulfoxide)

  • UV-Vis spectrophotometer

  • Light source with a monochromatic filter or a laser of a specific wavelength

  • Quartz cuvettes

2. Preparation of Solutions:

  • Prepare stock solutions of the test photosensitizer, the standard photosensitizer, and DPBF in the chosen solvent.

  • Prepare a series of solutions for both the test and standard photosensitizers with an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.

  • Prepare a solution of DPBF with an absorbance of approximately 1.0 at its absorption maximum (~410 nm).

3. Experimental Procedure:

  • In a quartz cuvette, mix a solution of the photosensitizer (either test or standard) with the DPBF solution.

  • Measure the initial absorbance of the mixture at the absorption maximum of DPBF.

  • Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs but DPBF does not.

  • At regular time intervals during irradiation, stop the irradiation and record the absorbance of the DPBF at its maximum absorption wavelength. The absorbance will decrease as DPBF reacts with the generated singlet oxygen.

  • Continue this process until the DPBF absorbance has significantly decreased.

  • Repeat the experiment under identical conditions for both the test and standard photosensitizers.

4. Data Analysis:

  • Plot the absorbance of DPBF against the irradiation time for both the test and standard photosensitizers.

  • Determine the initial rate of DPBF bleaching (k) from the slope of the linear portion of the plot for both the test (k_x) and standard (k_std) compounds.

  • The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_x) can be calculated using the following equation:

    ΦΔ_x = ΦΔ_std * (k_x / k_std) * (I_abs_std / I_abs_x)

    Where:

    • ΦΔ_std is the known singlet oxygen quantum yield of the standard.

    • I_abs_std and I_abs_x are the rates of light absorption by the standard and test photosensitizers, respectively. These can be determined from the absorbance of the solutions at the irradiation wavelength.

Signaling Pathways in Phototoxicity

The phototoxic effects of Methylene Blue and Rose Bengal leading to cell death are primarily mediated by the induction of apoptosis. The generation of reactive oxygen species triggers a cascade of signaling events within the cell.

Methylene Blue Induced Apoptotic Pathway

Methylene Blue-mediated photodynamic therapy induces apoptosis primarily through the intrinsic, mitochondria-dependent pathway[7][8]. Upon photoactivation, Methylene Blue generates ROS which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.

Methylene_Blue_Apoptosis cluster_stimulus Stimulus cluster_cellular Cellular Events MB Methylene Blue ROS ROS Generation (¹O₂) MB->ROS Light Light (665 nm) Light->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Methylene Blue phototoxicity signaling pathway.

Rose Bengal Induced Apoptotic Pathway

Rose Bengal-mediated photodynamic therapy is known to induce apoptosis through multiple pathways, including both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[9][10]. The generation of ROS can lead to endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis through the activation of caspase-12[9].

Rose_Bengal_Apoptosis cluster_stimulus Stimulus cluster_cellular Cellular Events RB Rose Bengal ROS ROS Generation (¹O₂) RB->ROS Light Light (~540 nm) Light->ROS Mito Intrinsic Pathway (Mitochondria) ROS->Mito Extrinsic Extrinsic Pathway (Death Receptors) ROS->Extrinsic ER_Stress ER Stress ROS->ER_Stress Casp9 Caspase-9 Mito->Casp9 Casp8 Caspase-8 Extrinsic->Casp8 Casp12 Caspase-12 ER_Stress->Casp12 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Casp12->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Rose Bengal phototoxicity signaling pathways.

Disperse Blue 35 Phototoxicity

Disperse Blue 35 is known to induce phototoxicity and can generate reactive oxygen species through both Type I (electron transfer) and Type II (energy transfer to produce singlet oxygen) photochemical pathways[6]. The anthraquinone structure is known to be capable of redox cycling, which can lead to the formation of superoxide radicals (Type I). The specific signaling pathways leading to cell death following photosensitization by Disperse Blue 35 are not as well-elucidated as those for Methylene Blue and Rose Bengal and represent an area for further investigation.

Disperse_Blue_35_Phototoxicity cluster_stimulus Stimulus cluster_cellular Photochemical Pathways DB35 Disperse Blue 35 TypeI Type I (Electron Transfer) DB35->TypeI TypeII Type II (Energy Transfer) DB35->TypeII Light Visible Light Light->TypeI Light->TypeII Superoxide Superoxide (O₂⁻) TypeI->Superoxide SingletOxygen Singlet Oxygen (¹O₂) TypeII->SingletOxygen CellDamage Cellular Damage Superoxide->CellDamage SingletOxygen->CellDamage

Caption: Disperse Blue 35 phototoxicity mechanism.

Conclusion

Methylene Blue and Rose Bengal are highly efficient and well-characterized photosensitizers with established applications in photodynamic therapy. Their high singlet oxygen quantum yields and understood mechanisms of action make them valuable benchmarks. Disperse Blue 35 has demonstrated photosensitizing properties, capable of generating reactive oxygen species through both Type I and Type II pathways. However, a quantitative measure of its singlet oxygen generation efficiency is needed for a direct comparison with established photosensitizers. Further research to determine the singlet oxygen quantum yield of Disperse Blue 35 and to elucidate the specific signaling pathways involved in its phototoxicity would be of significant value to the scientific community.

References

Safety Operating Guide

Proper Disposal of C.I. Disperse Blue 35: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

C.I. Disperse Blue 35 is an anthraquinone dye utilized in various industrial and research applications. As a substance that may cause skin sensitization and is considered hazardous, its proper disposal is crucial to ensure laboratory safety and environmental protection.[1][2] Adherence to established disposal protocols minimizes risks and ensures compliance with regulatory standards.

Immediate Safety Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. It is a combustible solid that can form explosive dust clouds in the air.[1] While not classified as harmful by ingestion, it may cause skin sensitization upon contact.[1][2] In case of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing.
Eye Contact Flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical advice if a large amount is ingested.[4]

Personal protective equipment (PPE), including gloves, safety goggles, and appropriate clothing, should be worn at all times when handling this chemical to minimize exposure.[2][5]

Step-by-Step Disposal Protocol

All waste containing this compound must be managed in accordance with local, state, and federal regulations.[1] The following is a general procedural guide for its proper disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, clearly labeled, and sealed container.

    • For unused material, consider recycling if it has not been contaminated.[1] Consult the manufacturer for recycling options.[1]

  • Aqueous Waste:

    • DO NOT allow wash water from cleaning equipment or any aqueous solutions containing this compound to enter drains or sewer systems.[1]

    • Collect all wash water and liquid waste in a separate, sealed container for appropriate treatment before disposal.[1]

  • Container Management:

    • Once emptied, puncture the original containers to prevent reuse.[1]

  • Final Disposal:

    • Dispose of the sealed waste containers through an authorized hazardous waste management facility.

    • Burial at an authorized landfill may be an option, subject to local regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_unused Is the material unused and uncontaminated? start->is_unused recycle Consult Manufacturer for Recycling Options is_unused->recycle Yes collect_waste Collect in a Labeled, Sealed Container is_unused->collect_waste No recycle->collect_waste is_liquid Is the waste in liquid form (e.g., wash water)? collect_waste->is_liquid collect_liquid Collect Liquid Waste for Treatment (Do Not Pour Down Drain) is_liquid->collect_liquid Yes puncture_container Puncture Empty Original Containers is_liquid->puncture_container No (Solid) collect_liquid->puncture_container consult_authority Consult EHS or Waste Management Authority puncture_container->consult_authority dispose Dispose via Authorized Hazardous Waste Facility consult_authority->dispose end End: Proper Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of this compound.

It is the responsibility of the user to be aware of and adhere to all applicable local, state, and federal regulations regarding chemical waste disposal.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.